4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
Description
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDTPOQUVGNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380445 | |
| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-91-1 | |
| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The thiazinane scaffold, particularly when functionalized, is a recurring motif in pharmacologically active agents. Thiazine derivatives have shown a wide array of biological activities, including anti-tumor, anti-microbial, antipsychotic, and anti-inflammatory properties[1][2][3][4]. Furthermore, the incorporation of a sulfonyl group can significantly influence a molecule's pharmacokinetic properties, such as solubility and receptor binding affinity, making it a critical component in drug design[5][6][7]. This guide will delve into the known characteristics of the title compound and provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters.
Chemical Identity and Core Properties
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is identified by the CAS Number 175136-91-1[8]. A summary of its fundamental properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S₂ | [8] |
| Molecular Weight | 231.34 g/mol | [8] |
| CAS Number | 175136-91-1 | [8] |
| Melting Point | 126 °C | [8] |
| Boiling Point (Predicted) | 406.0 ± 40.0 °C | [8] |
| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.59 ± 0.20 | [8] |
Structural Elucidation and Spectral Analysis
To definitively confirm the structure of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and establish a reference for purity assessments, a suite of spectroscopic analyses is essential. The following sections outline the standard protocols for acquiring these critical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the proton signals, alongside the number and chemical shifts of the carbon signals, provide a detailed map of the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, key stretches to observe would be the S=O of the sulfone, C-S of the thiophene and thiazinane rings, and C-H bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
-
Data Interpretation: Analyze the mass spectrum to confirm the molecular weight and propose fragmentation pathways consistent with the expected structure.
Solubility Profile
Rationale: The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. Understanding its solubility in both aqueous and organic solvents is paramount for drug development professionals.
Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility[9].
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Organic Solvent Solubility
A similar shake-flask methodology can be employed to determine solubility in various organic solvents relevant to formulation and analytical method development (e.g., ethanol, methanol, acetonitrile, dichloromethane).
Lipophilicity (LogP)
Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar (lipid-like) and a polar (aqueous) phase. It is a key indicator of a drug's ability to cross cell membranes and its general pharmacokinetic behavior.
Shake-Flask Method for LogP Determination
Experimental Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture for a set period to allow for partitioning between the two phases.
-
Phase Separation: Allow the layers to separate, and then carefully sample each phase.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV)[10][11].
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).
Caption: Workflow for LogP determination using the shake-flask method.
Acidity Constant (pKa)
Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different physiological environments, such as the stomach and intestines, and for developing formulations.
Potentiometric Titration for pKa Determination
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte[12].
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve[12].
Chemical Stability
Rationale: Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods[13][14][15][16].
Forced Degradation (Stress Testing) Protocol
As per ICH guidelines, the compound should be subjected to a variety of stress conditions[17][18][19]:
Experimental Protocol:
-
Acid Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light, as specified in ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. 4-(2-THIENYLMETHYL)-1LAMBDA6,4-THIAZINANE-1,1-DIONE | 175136-91-1 [amp.chemicalbook.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. apicule.com [apicule.com]
- 17. snscourseware.org [snscourseware.org]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione CAS number 175136-91-1 properties
CAS Number: 175136-91-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, also known as 4-(then-2-yl)thiomorpholine-1,1-dioxide, is a heterocyclic compound featuring a thiomorpholine-1,1-dioxide core N-substituted with a 2-thienylmethyl group. The thiomorpholine-1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The incorporation of the thiophene ring, a common bioisostere for the phenyl group, often modulates the pharmacological profile of a molecule, potentially enhancing its efficacy or altering its metabolic stability. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthetic route, and potential applications of this compound, aiming to facilitate its exploration in drug discovery and development.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₉H₁₃NO₂S₂ | |
| Molecular Weight | 231.34 g/mol | |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the typical appearance of thiomorpholine-1,1-dioxide and its derivatives. |
| Melting Point | Expected to be in the range of 80-120 °C. | Thiomorpholine-1,1-dioxide has a melting point of around 70 °C. The larger substituent may increase the melting point. |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | The polar sulfone group and the tertiary amine suggest solubility in polar aprotic solvents. |
| LogP | Estimated to be between 1.0 and 2.0. | Calculated based on the structure, indicating moderate lipophilicity. |
Synthesis and Mechanism
The synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione can be logically achieved through the N-alkylation of thiomorpholine-1,1-dioxide with a suitable 2-thienylmethyl halide. This is a standard and reliable method for the formation of N-C bonds in such systems.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available thiomorpholine. The first step is the oxidation of the sulfide to a sulfone, followed by the N-alkylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Step 1: Synthesis of Thiomorpholine-1,1-dioxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiomorpholine (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise, maintaining the temperature below 10 °C. The exothermicity of the oxidation requires slow addition and cooling to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure thiomorpholine-1,1-dioxide.
Step 2: Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
-
Reaction Setup: To a solution of thiomorpholine-1,1-dioxide (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (2-3 equivalents) and 2-(chloromethyl)thiophene (1.1 equivalents).
-
Alkylation: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. The use of a slight excess of the alkylating agent ensures complete conversion of the starting amine. The base neutralizes the HCl formed during the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the predicted spectral data:
¹H NMR Spectroscopy
-
Thiophene Protons: Three distinct signals in the aromatic region (δ 6.9-7.4 ppm). A doublet of doublets for the proton at C4 of the thiophene ring, a doublet for the proton at C5, and a doublet for the proton at C3.
-
Methylene Bridge (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm, integrating to two protons. This signal connects the thiophene ring to the nitrogen of the thiazinane ring.
-
Thiazinane Ring Protons: Two multiplets, each integrating to four protons, corresponding to the methylene groups of the thiomorpholine dioxide ring. The protons adjacent to the nitrogen (N-CH₂) would appear more downfield (δ 2.8-3.2 ppm) compared to the protons adjacent to the sulfone group (SO₂-CH₂) (δ 3.0-3.4 ppm) due to the strong deshielding effect of the sulfone.
¹³C NMR Spectroscopy
-
Thiophene Carbons: Four signals in the aromatic region (δ 125-140 ppm). The carbon attached to the methylene bridge (C2) would be the most downfield.
-
Methylene Bridge (-CH₂-): A signal around δ 55-60 ppm.
-
Thiazinane Ring Carbons: Two signals for the methylene carbons of the ring. The carbons adjacent to the nitrogen (C-N) are expected around δ 50-55 ppm, and the carbons adjacent to the sulfone group (C-SO₂) would be slightly more downfield, around δ 52-57 ppm.
Infrared (IR) Spectroscopy
-
S=O Stretching: Two strong characteristic absorption bands for the sulfone group, typically observed around 1325-1275 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H Stretching: Aromatic C-H stretching from the thiophene ring above 3000 cm⁻¹, and aliphatic C-H stretching from the methylene groups below 3000 cm⁻¹.
-
C-S Stretching: Weak to medium bands in the fingerprint region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.34). The isotopic pattern for two sulfur atoms should be observable.
-
Fragmentation: A prominent fragment ion would be expected from the cleavage of the benzylic C-N bond, resulting in the formation of the thienylmethyl cation (m/z = 97).
Potential Applications and Biological Activity
The structural motifs present in 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione suggest several avenues for investigation in drug discovery.
Caption: Relationship between structural motifs and potential biological activities.
-
Anti-inflammatory and Analgesic Agents: The thiomorpholine-1,1-dioxide core is a known constituent of molecules with anti-inflammatory properties. Further investigation into its potential to modulate inflammatory pathways is warranted.
-
Antimicrobial Agents: Both thiophene and thiomorpholine derivatives have been reported to possess antibacterial and antifungal activities. This compound could be screened against a panel of pathogenic microbes.
-
Antitumor Activity: Some thiomorpholine derivatives have shown potential as anticancer agents. The mechanism could involve the inhibition of key enzymes or disruption of cellular signaling pathways in cancer cells.
-
Central Nervous System (CNS) Activity: The lipophilicity and structural similarity of the thienylmethyl group to other CNS-active moieties suggest that this compound could be explored for its potential effects on the central nervous system.
Safety and Handling
As with any research chemical with limited toxicological data, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is potentially hazardous and take appropriate precautions.
Conclusion
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a compound of interest for medicinal chemistry and drug discovery due to its combination of the biologically active thiomorpholine-1,1-dioxide core and the versatile 2-thienylmethyl group. While experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential therapeutic applications. Further research is necessary to fully elucidate its properties and unlock its potential in the development of new therapeutic agents.
References
-
PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Thiophene, 2-chloromethyl-. Available from: [Link]
-
Journal of the American Chemical Society. Some Thiomorpholine Derivatives. Available from: [Link]
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]
-
PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available from: [Link]
An In-depth Technical Guide to the Potential Mechanism of Action of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the definitive mechanism of action for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione remains to be elucidated by targeted research, this technical guide provides a comprehensive analysis of its potential pharmacological activities. By dissecting the compound's core chemical scaffolds—the 1,4-thiazinane-1,1-dione nucleus and the 2-thienylmethyl substituent—we can infer plausible biological targets and signaling pathways. This document synthesizes existing knowledge on structurally related compounds to build a robust framework for future investigation, proposing specific experimental avenues to uncover the precise mechanism of action.
Introduction: Unveiling a Novel Chemical Entity
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a heterocyclic compound featuring a saturated six-membered ring with a nitrogen and a sulfur atom, the latter of which is oxidized to a sulfone. A thienylmethyl group is attached to the nitrogen atom. The thiazinane core is a versatile scaffold found in a variety of biologically active molecules, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5][6] The presence of the sulfone group is a key feature, often associated with specific enzyme inhibition.[7]
The 2-thienylmethyl moiety, a derivative of thiophene, is also a well-established pharmacophore. Thiophene-containing compounds are known for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The conjugation of these two pharmacophores in 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione suggests the potential for unique and potent biological activity.
This guide will explore the hypothetical mechanisms of action for this compound, drawing parallels from established knowledge of its constituent chemical motifs.
Structural Analysis and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to predicting its biological behavior.
| Feature | Description |
| Core Scaffold | 1,4-Thiazinane-1,1-dione |
| Key Substituent | 2-Thienylmethyl |
| Molecular Formula | C₉H₁₃NO₂S₂ |
| IUPAC Name | 4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |
| CAS Number | 175136-91-1 |
The sulfone group in the thiazinane ring introduces a highly polar and electron-withdrawing feature, which can influence the molecule's solubility, receptor binding, and metabolic stability. The thiophene ring provides an aromatic and lipophilic character, potentially facilitating membrane permeability and interactions with hydrophobic pockets of target proteins.
Figure 1. Chemical Structure of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Postulated Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Anti-inflammatory Activity via Enzyme Inhibition
The 1,2-benzothiazine-1,1-dioxide scaffold is a core component of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, which are known inhibitors of cyclooxygenase (COX) enzymes.[7][10] Although the target compound has a 1,4-thiazinane ring, the presence of the sulfone group suggests the potential for similar enzyme inhibitory activity.
Hypothetical Pathway:
Figure 2. Hypothetical inhibition of the cyclooxygenase pathway.
Experimental Validation:
-
In vitro COX-1 and COX-2 Inhibition Assays: Standard enzymatic assays should be performed to determine the IC₅₀ values of the compound against both COX isoforms.
-
Cell-based Assays: Measurement of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines in the presence of the compound.
-
In vivo Models of Inflammation: Evaluation of the compound's efficacy in animal models such as carrageenan-induced paw edema.
Antimicrobial Activity
Thiazine and thiophene derivatives have a well-documented history of antimicrobial activity.[1][6][11][12] The mechanism can vary from disruption of cell wall synthesis to inhibition of essential enzymes.
Potential Targets:
-
Bacterial Cell Wall Synthesis: The structural similarity of the thiazinane ring to components of peptidoglycan precursors could lead to the inhibition of enzymes involved in cell wall biosynthesis.
-
Fungal Ergosterol Biosynthesis: The thienyl group might interact with enzymes in the ergosterol pathway, disrupting fungal cell membrane integrity.
-
DNA Gyrase/Topoisomerase Inhibition: Some heterocyclic compounds are known to inhibit these essential bacterial enzymes.
Experimental Workflow:
Figure 3. Experimental workflow for investigating antimicrobial activity.
Anticancer Activity
Numerous thiazine and thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][8] The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest.
Hypothetical Mechanisms:
-
Induction of Apoptosis: The compound could trigger the intrinsic or extrinsic apoptotic pathways through modulation of Bcl-2 family proteins or activation of caspases.
-
Cell Cycle Arrest: Interference with the cell cycle machinery, potentially at the G2/M or G1/S checkpoints, could be a mode of action.
-
Kinase Inhibition: The thienyl group is present in some kinase inhibitors, suggesting that the compound could target specific kinases involved in cancer cell proliferation and survival.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione represents a promising, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural components, this guide proposes several plausible mechanisms of action, primarily centered around anti-inflammatory, antimicrobial, and anticancer activities. The outlined experimental strategies provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the precise molecular targets and signaling pathways will be crucial for the future development of this compound as a potential therapeutic agent.
References
-
Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]
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Spectroscopic Elucidation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Predictive and Methodological Guide
An in-depth technical guide by a Senior Application Scientist
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. As experimental data for this specific molecule is not widely available in the public domain, this document outlines a predictive approach grounded in established spectroscopic principles and provides detailed methodologies for its empirical verification. This guide is intended for researchers and scientists in synthetic chemistry and drug development engaged in the structural elucidation of new chemical entities.
The accurate determination of a molecule's structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation.
This guide will first present the predicted NMR, IR, and MS data for 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, based on the analysis of its constituent functional groups. Subsequently, it will detail the experimental protocols required to obtain high-quality spectra, followed by a discussion on the interpretation workflow.
Predicted Spectroscopic Data
The following sections detail the anticipated spectral characteristics of the title compound. These predictions are derived from established chemical shift and absorption frequency ranges for analogous structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a, H-b | 3.10 - 3.30 | Triplet | 4H | Protons on the carbons adjacent to the sulfone group are expected to be deshielded. |
| H-c, H-d | 2.80 - 3.00 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen atom. |
| H-e | 3.80 - 4.00 | Singlet | 2H | Methylene bridge protons, deshielded by the adjacent nitrogen and the thiophene ring. |
| H-f | ~6.90 | Doublet of doublets | 1H | Thiophene proton adjacent to the sulfur atom. |
| H-g | ~7.20 | Doublet | 1H | Thiophene proton. |
| H-h | ~6.95 | Doublet | 1H | Thiophene proton. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1, C-2 | 48.0 - 52.0 | Carbons of the thiazinane ring adjacent to the sulfone group. |
| C-3, C-4 | 53.0 - 57.0 | Carbons of the thiazinane ring adjacent to the nitrogen atom. |
| C-5 | 55.0 - 60.0 | Methylene bridge carbon. |
| C-6, C-7, C-8 | 124.0 - 128.0 | Thiophene ring carbons. |
| C-9 | 138.0 - 142.0 | Quaternary carbon of the thiophene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |
| C-H (sp³ Aliphatic) | 2950 - 2850 | Medium |
| C-H (sp² Aromatic) | 3100 - 3000 | Medium |
| C=C (Thiophene) | 1600 - 1475 | Medium |
| C-N | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
| Parameter | Predicted Value | Rationale |
| Molecular Ion (M⁺) | m/z ≈ 259.05 | Calculated for the molecular formula C₁₀H₁₃NO₂S₂. |
| Major Fragments | m/z ≈ 97 (thienylmethyl cation) | Fragmentation via cleavage of the C-N bond. |
| m/z ≈ 162 (thiazinane-1,1-dione cation) | Fragmentation via cleavage of the C-N bond. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine ¹H-¹³C one-bond correlations.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass spectrometer to confirm the elemental composition.
-
Data Interpretation Workflow
The confirmation of the structure of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is achieved through the synergistic interpretation of the data from all three spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
The workflow begins with the proposed structure, from which spectral data is predicted. The experimentally acquired NMR, IR, and MS data are then compared against these predictions. The ¹H and ¹³C NMR data, supported by 2D NMR, confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum verifies the presence of key functional groups, such as the sulfone and the thiophene ring. Finally, mass spectrometry confirms the molecular weight, and high-resolution mass spectrometry provides the exact elemental composition, leaving no ambiguity in the structural assignment.
Conclusion
This guide has provided a predictive and methodological framework for the comprehensive spectroscopic characterization of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. By following the outlined experimental protocols and data interpretation workflow, researchers can confidently elucidate the structure of this and other novel chemical entities. The principles and techniques described herein are fundamental to modern chemical analysis and are essential for advancing research in synthetic and medicinal chemistry.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
The Thiazinane Scaffold: A Journey from Synthetic Curiosities to Pharmacological Cornerstones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Heterocycle
Thiazinanes, six-membered heterocyclic compounds containing one sulfur and one nitrogen atom, represent a fascinating and enduring scaffold in medicinal chemistry. Their journey from initial, often serendipitous, discoveries to their current status as core components of blockbuster drugs is a testament to the power of synthetic innovation and keen pharmacological observation. This guide provides a comprehensive technical overview of the discovery and history of thiazinane derivatives, with a focus on the foundational synthetic methodologies, the evolution of their biological applications, and the detailed experimental protocols that underpin their preparation and study. We will delve into the rich history of the two most prominent classes of thiazinane-containing molecules—the phenothiazines and the cephalosporins—and explore the broader landscape of thiazinane chemistry, offering insights for contemporary researchers in drug discovery and development.
Part 1: The Genesis of Thiazinane Chemistry - Early Syntheses and Foundational Derivatives
The story of thiazinanes is not one of a single, linear discovery but rather a convergence of explorations in synthetic organic chemistry and the burgeoning field of pharmacology. The initial forays into this chemical space were driven by the desire to create novel molecular architectures, with their profound biological activities often being uncovered later.
The Dawn of the Phenothiazines: From Dyes to Dopamine Blockade
The history of thiazinane derivatives is inextricably linked to the discovery of phenothiazine, a tricyclic system where a thiazinane ring is fused to two benzene rings.
The Bernthsen Synthesis (1883): A Foundational Reaction
The first synthesis of the phenothiazine core was reported by August Bernthsen in 1883. This method, elegant in its simplicity, involves the direct reaction of diphenylamine with elemental sulfur at elevated temperatures.[1][2] The reaction is often catalyzed by iodine, which significantly improves the efficiency of the process.[1]
Experimental Protocol: Bernthsen Synthesis of Phenothiazine
Principle: This reaction proceeds via an electrophilic substitution of diphenylamine with sulfur, leading to the formation of the phenothiazine ring system through a thionation process with the evolution of hydrogen sulfide gas.[1][2]
Materials:
-
Diphenylamine
-
Elemental sulfur (S₈)
-
Iodine (catalytic amount)
-
Sand bath or high-temperature heating mantle
-
Reaction vessel with a condenser and gas outlet (to handle H₂S)
-
Ethanol for recrystallization
Procedure:
-
A mixture of diphenylamine (1.69 g, 0.01 mol) and elemental sulfur (0.64 g, 0.02 mol) is placed in a reaction vessel.[3]
-
A catalytic amount of iodine is added to the mixture.[3]
-
The reaction vessel is heated in a sand bath to a temperature of 250-260 °C.[3]
-
The mixture is maintained at this temperature for several hours (typically 5 hours), during which the evolution of hydrogen sulfide gas will be observed.[1][3]
-
After cooling, the solidified reaction mixture is dissolved in hot ethanol.[3]
-
The hot ethanolic solution is poured into water to precipitate the crude phenothiazine.[3]
-
The yellow precipitate is collected by filtration and recrystallized from ethanol to yield pure phenothiazine.[3]
From Chemical Curiosity to a Revolution in Psychiatry: The Birth of Chlorpromazine
For decades, phenothiazine remained largely a chemical curiosity, finding niche applications as an insecticide and veterinary anthelmintic.[2] The turning point came in the 1950s with the synthesis of chlorpromazine by Paul Charpentier at Rhône-Poulenc laboratories.[4] This derivative, initially investigated as a potentiator for general anesthesia, was serendipitously found to possess profound antipsychotic effects, heralding a new era in the treatment of schizophrenia and other psychotic disorders.[4]
The synthesis of chlorpromazine typically starts from 2-chlorophenothiazine, which can be prepared via a modified Bernthsen synthesis. The crucial step is the N-alkylation of the phenothiazine ring with a dimethylaminopropyl side chain.
Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride
Principle: This is a nucleophilic substitution reaction where the nitrogen atom of 2-chlorophenothiazine acts as a nucleophile, displacing the chlorine atom from 3-dimethylaminopropylchloride. The resulting free base is then converted to its hydrochloride salt.
Materials:
-
2-Chlorophenothiazine
-
3-Dimethylaminopropylchloride
-
Toluene
-
Aqueous potassium hydroxide
-
Methanolic hydrochloric acid (or HCl gas in an appropriate solvent)
Procedure:
-
To a mixture of 2-chlorophenothiazine (100 g) in toluene (450 ml), add aqueous potassium hydroxide (96.02 g in 100 ml of water) at 30°C.[5]
-
Heat the mixture to 98°C.[5]
-
A solution of 3-dimethylaminopropylchloride (135.24 g) in toluene (200 ml) is added to the heated reaction mixture.[5]
-
Maintain the reaction at 98°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
After completion, cool the reaction mass to 40°C and quench with water (1000 ml).[5]
-
Separate the organic layer, wash with water, and concentrate to obtain crude chlorpromazine as a residue.[5]
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid (gas or solution) to precipitate chlorpromazine hydrochloride.[6]
-
The precipitate is collected by filtration, washed, and dried.[6]
The Cephalosporins: A Mold's Gift to Medicine
The discovery of cephalosporins, a major class of β-lactam antibiotics, is another landmark in the history of thiazinane derivatives. In 1945, Giuseppe Brotzu isolated an antibiotic-producing Cephalosporium acremonium fungus from a sewage outfall in Sardinia.[7] This led to the isolation of Cephalosporin C, which contains a dihydro-1,3-thiazine ring fused to a β-lactam ring.
The Crucial Intermediate: 7-Aminocephalosporanic Acid (7-ACA)
While Cephalosporin C itself has modest antibacterial activity, its true potential was unlocked through the chemical and enzymatic removal of its D-α-aminoadipoyl side chain to produce 7-aminocephalosporanic acid (7-ACA).[7] This core nucleus serves as the starting material for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics.
Enzymatic Conversion of Cephalosporin C to 7-ACA: A Greener Approach
Initially, the conversion of Cephalosporin C to 7-ACA was achieved through harsh chemical methods. However, these processes were inefficient and generated significant chemical waste. The development of enzymatic methods revolutionized the production of 7-ACA, offering a more environmentally friendly and efficient alternative. A widely used industrial process involves a two-step enzymatic conversion.
Experimental Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA
Principle: The first enzyme, D-amino acid oxidase (D-AOD), oxidizes the D-α-aminoadipoyl side chain of Cephalosporin C to α-ketoadipyl-7-ACA. This intermediate then reacts with hydrogen peroxide (a byproduct of the first reaction) to form glutaryl-7-ACA (GL-7-ACA). The second enzyme, GL-7-ACA acylase, hydrolyzes the glutaryl side chain to yield 7-ACA.[8]
Materials:
-
Cephalosporin C solution
-
Immobilized D-amino acid oxidase (D-AOD)
-
Immobilized glutaryl-7-ACA acylase (GL-acylase)
-
Phosphate buffer (pH ~8.0)
-
Bioreactor
Procedure:
-
Step 1: Oxidation with D-AOD:
-
A solution of Cephalosporin C is passed through a reactor containing immobilized D-AOD at a controlled temperature (20-25°C) and pH (around 8.0).[8]
-
The D-AOD catalyzes the conversion of Cephalosporin C to keto-adipyl-7-ACA and hydrogen peroxide.[8]
-
The keto-adipyl-7-ACA spontaneously reacts with the hydrogen peroxide to form glutaryl-7-ACA.[8]
-
-
Step 2: Hydrolysis with GL-acylase:
-
Purification:
-
The resulting solution containing 7-ACA is then subjected to purification steps, typically involving crystallization, to obtain the final high-purity product.[8]
-
The Simpler Scaffolds: Synthesis of Monocyclic Thiazinanes
Beyond the complex fused systems of phenothiazines and cephalosporins, the synthesis of the basic monocyclic thiazinane isomers (1,2-, 1,3-, and 1,4-thiazinane) has also been a subject of extensive research. These simpler scaffolds serve as building blocks for a diverse range of biologically active molecules.
Synthesis of 1,3-Thiazinanes: A common approach to 1,3-thiazinanes involves the condensation of a 1,3-aminothiol with an aldehyde or ketone. Another versatile method is the reaction of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base.[9]
Synthesis of 1,4-Thiazinanes: The synthesis of 1,4-thiazinanes often starts with precursors that can form the six-membered ring through cyclization. For example, derivatives can be prepared from 2-aminothiophenol and various carbonyl compounds.[10] A general method for preparing the parent 1,4-thiazine involves the reduction of the corresponding dione with aluminum powder at high temperatures.[11]
Part 2: Biological Activities and Mechanistic Insights
The thiazinane scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The following sections will explore the mechanistic underpinnings of the pharmacological effects of key thiazinane derivatives.
Chlorpromazine: A Multi-Receptor Antagonist
The antipsychotic effects of chlorpromazine are primarily attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[1][12] This blockade reduces the excessive dopaminergic neurotransmission that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
However, chlorpromazine's pharmacological profile is complex, as it also exhibits antagonist activity at a variety of other receptors, including:
-
Serotonin (5-HT) receptors (especially 5-HT2A): This contributes to its antipsychotic efficacy and may help to mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[1]
-
α-Adrenergic receptors: Blockade of these receptors is responsible for some of chlorpromazine's side effects, such as orthostatic hypotension and sedation.[13]
-
Histamine H1 receptors: This antagonism is the primary reason for the sedative effects of chlorpromazine.[13]
-
Muscarinic M1 and M2 receptors: This leads to anticholinergic side effects like dry mouth, blurred vision, and constipation.[13]
Quantitative Data: Receptor Binding Affinities of Chlorpromazine
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D₂ | 2.96 |
| Dopamine D₃ | 4.56 |
| Dopamine D₅ | 9 |
| Serotonin 5-HT₂A | ~10 |
| Histamine H₁ | 3.75 |
(Data compiled from various sources, including[10])
Signaling Pathway: Dopamine D2 Receptor Antagonism by Chlorpromazine
Caption: Dopamine D2 receptor antagonism by chlorpromazine.
Cephalosporins: Inhibitors of Bacterial Cell Wall Synthesis
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.
Experimental Workflow: Screening for Novel Cephalosporin Derivatives
Caption: Experimental workflow for the discovery of new cephalosporin antibiotics.
Part 3: Characterization and Future Perspectives
The structural elucidation of thiazinane derivatives relies on a combination of modern spectroscopic techniques.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the stereochemistry of thiazinane derivatives.[11][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as C=O, N-H, and S=O bonds, within the molecule.[15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[14]
Future Directions:
The rich history of thiazinane derivatives provides a strong foundation for future research. The development of novel synthetic methodologies, particularly those employing green chemistry principles, will continue to be a priority.[6] Furthermore, the exploration of new biological targets for thiazinane-based compounds, beyond the central nervous system and infectious diseases, holds significant promise for the discovery of new therapeutics for a wide range of human ailments. The versatility of the thiazinane scaffold ensures its continued relevance in the ongoing quest for innovative medicines.
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literature review on 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
An In-Depth Technical Guide to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a heterocyclic compound with significant potential in drug discovery and development. While specific literature on this exact molecule is sparse, this document synthesizes established principles of medicinal chemistry and proven experimental protocols to present a robust framework for its synthesis, characterization, and hypothetical biological evaluation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Thiazinane Scaffold in Medicinal Chemistry
Heterocyclic compounds containing nitrogen and sulfur are cornerstones of pharmaceutical research, prized for their diverse pharmacological activities.[1] The thiazinane ring system, a six-membered heterocycle, is a key structural motif in a variety of biologically active molecules.[2] Thiazinane derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and insecticidal properties.[1][2] The oxidation of the sulfur atom to a sulfone (1,1-dione) significantly alters the molecule's electronic properties and hydrogen bonding capacity, often enhancing its interaction with biological targets.
The subject of this guide, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, incorporates two key pharmacophores: the 1,4-thiazinane-1,1-dione core and a thiophene ring. Thiophene and its derivatives are also prevalent in medicinal chemistry, contributing to a range of drugs with activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The strategic combination of these two moieties suggests a strong potential for novel biological activity.
Proposed Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
A logical and efficient synthetic route to the target compound involves the N-alkylation of the parent heterocycle, 1,4-thiazinane-1,1-dione. This precursor can be synthesized from readily available starting materials.
Synthesis Workflow
The proposed synthesis is a two-step process starting from diethanolamine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1,4-Thiazinane-1,1-dione (Precursor)
This protocol is adapted from established methods for the synthesis of cyclic sulfamides.
-
Reaction Setup: To a stirred solution of diethanolamine (1 equivalent) in a suitable solvent such as dichloromethane at 0°C, add thionyl chloride (1.1 equivalents) dropwise.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Oxidation: Upon completion, the intermediate cyclic sulfite is oxidized. A common method involves the use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst, or a peroxy acid such as m-CPBA.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium sulfite solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 1,4-thiazinane-1,1-dione.
Step 2: N-Alkylation to Yield 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-thiazinane-1,1-dione (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Reagents: Add a base, such as potassium carbonate (1.5-2.0 equivalents), to the solution, followed by the dropwise addition of 2-(chloromethyl)thiophene (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final product, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic and Chromatographic Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Proton environment | Signals for the thienyl protons (typically in the 6.9-7.4 ppm range), a singlet for the methylene bridge protons, and multiplets for the four methylene groups of the thiazinane ring. |
| ¹³C NMR | Carbon framework | Resonances for the thiophene carbons, the methylene bridge carbon, and the carbons of the thiazinane ring. |
| FT-IR | Functional groups | Characteristic strong absorption bands for the sulfone group (O=S=O) around 1300 and 1150 cm⁻¹. |
| Mass Spec (MS) | Molecular weight | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₃NO₂S₂). |
| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |
Detailed Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Advanced 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.[5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the pure compound using a KBr pellet or as a thin film.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method using a suitable column (e.g., C18) and mobile phase to determine the purity of the final product.
Hypothetical Biological Activity and Therapeutic Potential
The structural features of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione suggest several potential avenues for biological activity.
-
Anticancer Activity: Both thiazinane and thiophene derivatives have been reported to possess anticancer properties.[4][7] The compound could be screened against a panel of cancer cell lines to assess its cytotoxic effects.
-
Anti-inflammatory Activity: Many thiophene-containing compounds are known anti-inflammatory agents.[3] The target molecule could potentially inhibit key inflammatory mediators.
-
Antimicrobial Activity: The thiazine core is a component of some antibiotics, and various derivatives exhibit antibacterial and antifungal properties.[1][8]
Proposed Mechanism of Action: Dihydropteroate Synthase Inhibition
The sulfonamide group is a well-known pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[9][10][11][12] This inhibition disrupts bacterial DNA synthesis. It is plausible that 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione could exert antimicrobial effects through a similar mechanism.
Caption: Proposed mechanism of antimicrobial action via DHPS inhibition.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of the compound on cancer cell viability.[13][14][15][16][17]
-
Cell Seeding: Plate cancer cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein is feasible and relies on well-established chemical transformations. Based on the known bioactivities of its constituent pharmacophores, this compound warrants investigation for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The experimental protocols provided in this guide offer a clear path for its synthesis, characterization, and initial biological screening. Further studies should focus on optimizing the synthetic yield, exploring structure-activity relationships through the synthesis of analogues, and elucidating its precise mechanism of action in relevant biological systems.
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Unveiling the Therapeutic Landscape of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Technical Guide to Target Identification and Validation
Abstract
In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. The compound 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione presents a compelling case for investigation, integrating three key pharmacophores: a thiophene ring, a thiazinane core, and a sulfone group. While direct biological data for this specific molecule is not publicly available, its constituent moieties are well-documented in a plethora of bioactive compounds, suggesting a rich potential for therapeutic applications. This in-depth technical guide provides a comprehensive framework for elucidating the potential biological targets of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. We will navigate a systematic approach, commencing with an analysis of its structural components to infer potential activities, followed by a detailed exposition of computational, in silico methodologies for robust target prediction. Subsequently, this guide will furnish detailed, field-proven protocols for the experimental validation of these predicted targets, ensuring a rigorous and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals dedicated to the pioneering of new therapeutic agents.
Introduction: Deconstructing the Molecule to Predict Function
The chemical architecture of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a deliberate amalgamation of functionalities known to interact with biological systems. To formulate a rational hypothesis for its potential targets, we must first dissect its constituent parts:
-
The Thiophene Moiety: Thiophene is a bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[2][3] The planarity and electron-rich nature of the thiophene ring facilitate interactions with various biological targets, particularly enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2][4]
-
The Thiazinane Core: The six-membered thiazinane ring is a heterocyclic motif present in various bioactive compounds.[5] Derivatives of thiazinane have demonstrated diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[6][7][8] Notably, the 1,3-thiazine moiety is a core component of cephalosporin antibiotics.[6]
-
The Sulfone Group: The sulfonyl group (-SO₂-) is a key functional group in a multitude of therapeutic agents.[9] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor contribute significantly to the pharmacokinetic and pharmacodynamic properties of a molecule.[10] Compounds containing a sulfone group have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[11][12]
The convergence of these three pharmacophores in a single molecule suggests a high probability of interaction with multiple biological targets, potentially leading to a polypharmacological profile. This guide will outline a systematic approach to identify these targets.
In Silico Target Prediction: A Computational Roadmap
Given the absence of empirical data, in silico methods provide a powerful and cost-effective first step in identifying potential biological targets.[13][14] This section details a multi-pronged computational strategy to generate a high-confidence list of candidate targets for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Ligand-Based Pharmacophore Modeling
When the structure of the target is unknown, ligand-based pharmacophore modeling is an invaluable tool.[15][16] This approach involves identifying the common three-dimensional arrangement of chemical features in a set of known active molecules that are essential for their biological activity.
Workflow for Ligand-Based Pharmacophore Modeling:
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Target Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a known three-dimensional structure of a protein.[17][18] This technique is instrumental in understanding the binding mode and affinity of our compound of interest with a panel of potential targets.
Protocol for Molecular Docking Studies:
-
Target Selection: Based on the analysis of the compound's moieties, select a panel of potential protein targets from the Protein Data Bank (PDB). This panel could include kinases, cyclooxygenases, and various receptors.
-
Protein Preparation:
-
Download the 3D structure of the target protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the prepared protein.
-
Generate multiple binding poses.
-
-
Scoring and Analysis:
-
Score the generated poses using a scoring function to estimate the binding affinity.
-
Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Prioritize targets based on favorable docking scores and plausible binding interactions.[19]
-
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| p38 MAP Kinase | -8.8 | Met109, Gly110, Lys53 | Anti-inflammatory, Anticancer |
| Dopamine D2 Receptor | -8.2 | Asp114, Ser193, Phe389 | Antipsychotic |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Gly796, Leu844 | Anticancer |
Experimental Target Validation: From Prediction to Proof
Computational predictions, while powerful, must be substantiated by empirical evidence. This section provides detailed protocols for key experimental techniques to validate the predicted biological targets.[20][21]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid and robust method to assess the binding of a ligand to a protein by measuring the change in the protein's melting temperature (Tm).[22][23][24] An increase in Tm upon ligand binding indicates stabilization of the protein, suggesting a direct interaction.
Step-by-Step Protocol for Thermal Shift Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein (e.g., 1 mg/mL in a suitable buffer).
-
Prepare a stock solution of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
To each well, add the protein solution to a final concentration of 2-5 µM.
-
Add the compound of interest at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a DMSO control.
-
Add the fluorescent dye to its recommended final concentration.
-
Bring the final volume of each well to 20-25 µL with the assay buffer.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
Determine the Tm for each condition by identifying the inflection point of the curve or the peak of the first derivative.
-
A significant positive shift in Tm in the presence of the compound indicates binding.[25][26]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a ligand-target interaction.[27][28][29]
Experimental Workflow for Surface Plasmon Resonance:
Caption: Surface Plasmon Resonance (SPR) Workflow.
Cell-Based Assays
Cell-based assays are crucial for validating the physiological relevance of the predicted target engagement in a cellular context.[30][31] The specific assay will depend on the function of the validated target.
Example Protocol: Cell-Based Assay for COX-2 Inhibition
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and response.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione for 1-2 hours.
-
Stimulation: Induce COX-2 expression and prostaglandin E2 (PGE2) production by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the PGE2 concentration as a function of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits PGE2 production by 50%).
Signaling Pathway Analysis
Understanding the signaling pathway in which a validated target is involved is critical for predicting the downstream pharmacological effects of the compound.
Illustrative Signaling Pathway: p38 MAP Kinase
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In Silico Docking of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth, technical walkthrough of an in silico molecular docking study for the novel compound 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible virtual screening workflow.
Introduction: The Rationale for In Silico Investigation
The thiazinane scaffold and its derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, is a novel entity with an uncharacterized biological target profile. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to a macromolecular target at the atomic level.[3][4] This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization, providing critical insights into potential mechanisms of action and guiding further experimental validation.[5]
This guide will delineate a complete in silico docking workflow for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, from target identification to post-docking analysis, providing a framework for the virtual screening of this and other novel chemical entities.
Target Identification: A Ligand-Based Approach
In the absence of experimental data for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a ligand-based in silico target prediction approach was employed. The Simplified Molecular Input Line Entry System (SMILES) string for the compound, O=S1(N(CC2=CC=CS2)CCCS1)=O, was submitted to the SwissTargetPrediction web server.[3] This server predicts the most probable protein targets of a small molecule by comparing it to a database of known bioactive ligands.[6]
The analysis identified Carbonic Anhydrase II (CA-II) as a high-probability target. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, making them attractive drug targets.
Methodology: A Step-by-Step In Silico Docking Protocol
This section details the comprehensive workflow for the molecular docking of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione against human Carbonic Anhydrase II. The process is broken down into four key stages: ligand preparation, receptor preparation, molecular docking, and post-docking analysis.
Ligand Preparation
Accurate three-dimensional (3D) representation of the ligand is paramount for a successful docking study. The following steps outline the preparation of the 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione structure.
Protocol 1: Ligand Preparation
-
2D to 3D Structure Conversion: The 2D structure of the ligand, obtained from its SMILES string, is converted into a 3D structure using a molecular editor such as MarvinSketch or ChemDraw.
-
Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a force field such as MMFF94 or UFF.
-
File Format Conversion: The energy-minimized structure is saved in a suitable format for the docking software, such as .pdbqt for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types. Open Babel is a widely used tool for file format conversion.
Receptor Preparation
The quality of the receptor structure is equally critical. For this study, a high-resolution crystal structure of human Carbonic Anhydrase II is required.
Protocol 2: Receptor Preparation
-
Structure Retrieval: A suitable 3D structure of human Carbonic Anhydrase II is downloaded from the Protein Data Bank (PDB).[7] For this guide, PDB ID: 2CBE is selected, which is a high-resolution (1.56 Å) crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor.
-
Protein Cleaning: The downloaded PDB file is "cleaned" to prepare it for docking. This involves:
-
Removing water molecules.
-
Deleting any co-crystallized ligands and ions not essential for the protein's structural integrity or catalytic activity. The zinc ion at the active site of CA-II is crucial and must be retained.
-
Adding polar hydrogen atoms, which are often absent in crystal structures.
-
Assigning partial charges to each atom. Tools like AutoDockTools (ADT) or Chimera can be used for this purpose.[8]
-
-
File Format Conversion: The prepared receptor structure is saved in the .pdbqt format for use with AutoDock Vina.
Molecular Docking
With both the ligand and receptor prepared, the molecular docking simulation can be performed. This guide will use AutoDock Vina, a widely used open-source docking program known for its accuracy and speed.[9]
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: A 3D grid box is defined around the active site of Carbonic Anhydrase II. This grid defines the search space for the ligand's conformational search. The center and dimensions of the grid box should be chosen to encompass the entire binding pocket. For PDB ID 2CBE, the active site is centered around the zinc ion.
-
Configuration File: A configuration file (conf.txt) is created to specify the input files and docking parameters. This file includes:
-
The names of the prepared receptor and ligand files.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box.
-
The exhaustiveness of the search, which controls the computational effort. A higher exhaustiveness increases the likelihood of finding the optimal binding pose but also increases the computation time.
-
-
Running the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, referencing the configuration file.
-
Output Generation: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Post-Docking Analysis
The raw output from the docking simulation requires careful analysis to extract meaningful insights.
Protocol 4: Post-Docking Analysis
-
Binding Affinity Evaluation: The binding affinity scores for the different poses are examined. The pose with the most negative binding affinity is typically considered the most favorable.
-
Visualization of Binding Interactions: The top-ranked binding pose is visualized in a molecular graphics program such as PyMOL or Discovery Studio Visualizer. This allows for the detailed examination of the interactions between the ligand and the protein's active site residues.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion, are identified and analyzed. This provides insights into the molecular basis of the predicted binding.
-
Comparison with Known Inhibitors: The binding mode of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione can be compared with that of known Carbonic Anhydrase II inhibitors to assess the plausibility of the predicted binding pose.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting and communicating the results of a docking study.
Tabulated Docking Results
The quantitative results of the docking simulation should be summarized in a table.
| Parameter | Value |
| Ligand | 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione |
| Receptor | Human Carbonic Anhydrase II (PDB ID: 2CBE) |
| Docking Software | AutoDock Vina |
| Top Binding Affinity | [Example: -8.5 kcal/mol] |
| Key Interacting Residues | [Example: HIS94, HIS96, HIS119, THR199, ZN] |
Note: The values in this table are illustrative and would be replaced with the actual results from the docking simulation.
Workflow Visualization
A visual representation of the experimental workflow aids in understanding the logical progression of the study.
Caption: In Silico Molecular Docking Workflow.
Conceptual Interaction Diagram
A simplified diagram can illustrate the key predicted interactions within the active site.
Caption: Predicted Ligand-Receptor Interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico docking of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. The prediction of Carbonic Anhydrase II as a potential target provides a strong hypothesis for the compound's mechanism of action. The detailed protocols for ligand and receptor preparation, molecular docking, and post-docking analysis offer a reproducible framework for virtual screening campaigns.
The insights gained from this in silico study should be used to guide subsequent experimental validation. In vitro enzymatic assays are recommended to confirm the inhibitory activity of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione against Carbonic Anhydrase II. Further structural studies, such as X-ray crystallography of the protein-ligand complex, would provide definitive evidence of the binding mode. This iterative cycle of computational prediction and experimental validation is at the heart of modern structure-based drug discovery.
References
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
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Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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PubChem. (n.d.). 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione. Retrieved January 12, 2026, from [Link]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Retrieved January 12, 2026, from [Link]
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Molecular Docking: A structure-based drug designing approach - JSciMed Central. (2017, May 23). Retrieved January 12, 2026, from [Link]
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Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015). Natural Sciences, 7(9), 425-436. [Link]
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Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved January 12, 2026, from [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023, May 9). PLoS computational biology, 19(5), e1011032. [Link]
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New thiazine derivatives with dual potential for lipoxygenase inhibition and hemolytic activity: Synthesis, characterization and molecular docking studies. (2023, October 23). Computational biology and chemistry, 108, 108741. [Link]
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Molecular Docking Studies; 1,3 Thiazines Derivatives - ResearchGate. (2020, June 26). Retrieved January 12, 2026, from [Link]
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Molecular Docking Studies; 1,3 Thiazines Derivatives. (2020). Acta Scientific Pharmaceutical Sciences, 4(7), 12-15. [Link]
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules, 27(19), 6652. [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2023). Molecules, 28(20), 7108. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Foreword: A Proactive Approach to De-risking Novel Chemical Entities
In the landscape of contemporary drug discovery and development, the early and accurate identification of potential toxicological liabilities is paramount. The journey of a novel chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges, with a significant portion of candidates failing due to unforeseen adverse effects.[1][2] This guide provides a comprehensive framework for the preliminary toxicity screening of a promising, yet uncharacterized, molecule: 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Our approach is not a rigid checklist but a dynamic, tiered strategy designed to build a foundational safety profile of the NCE. We will begin with cost-effective, high-throughput in vitro assays and progress to more complex in vivo studies, with each stage informing the next. This methodology is rooted in the principles of the "3Rs" (Replacement, Reduction, and Refinement) of animal testing, ensuring ethical considerations are at the forefront of our experimental design.[3][4] By embracing this proactive and scientifically rigorous screening cascade, we can make informed decisions, conserve resources, and ultimately, accelerate the development of safer and more effective therapeutics.
A Tiered Strategy for Preliminary Toxicity Assessment
The preliminary toxicological evaluation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione will follow a structured, tiered approach. This ensures that we gather the maximum amount of decision-driving data while minimizing the use of resources and animal models.
Caption: A tiered approach to preliminary toxicity screening.
Tier 1: Foundational In Vitro Toxicity Profiling
The initial phase of our investigation will utilize a battery of in vitro assays to assess the potential of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione to cause cellular damage. These assays are rapid, cost-effective, and provide a mechanistic basis for any observed toxicity.[5][6]
General Cytotoxicity Assessment
The first step is to determine the concentration at which our NCE induces cell death. This is a fundamental measure of its intrinsic toxicity. We will employ two complementary assays using a relevant human cell line, such as HepG2 (a liver cell line), given the liver's central role in drug metabolism.[6]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can damage DNA, potentially leading to mutations and cancer.[3] A standard preliminary screen includes the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
-
Ames Test: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.
Organ-Specific Toxicity
To proactively identify potential organ-specific liabilities, we will utilize human-derived cell models.
-
Cardiotoxicity: Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), we can assess the potential for cardiotoxic effects by monitoring cellular beating and viability.
-
Neurotoxicity: Employing a human neuronal cell line (e.g., SH-SY5Y), we can screen for neurotoxic potential by evaluating cell morphology and viability.
Tier 2: In Vivo Preliminary Safety Assessment
Following the in vitro evaluation, we will proceed to in vivo studies to understand the compound's effects in a whole-organism context.[7] These studies are designed to provide critical information on the compound's acute toxicity and to guide dose selection for future, more extensive studies.
Acute Oral Toxicity Study (OECD 423)
The acute toxic class method is a stepwise procedure that uses a small number of animals to classify a substance's acute oral toxicity.[8] This study will be conducted in accordance with the Organization for Economic Co-operation and Development (OECD) Guideline 423.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione by gavage. The starting dose is selected based on available in vitro data and chemical structure analysis.[9]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9][10]
-
Stepwise Procedure: The outcome of the initial dose group determines the dose for the next group, following the prescribed steps in the OECD 423 guideline.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
| Parameter | Description |
| Species/Strain | Sprague-Dawley Rat |
| Sex | Female |
| Number of Animals | 3 per step |
| Route of Administration | Oral (gavage) |
| Dose Levels | Stepwise procedure (e.g., starting at 300 mg/kg) |
| Observation Period | 14 days |
| Endpoints | Mortality, clinical signs, body weight, gross pathology |
Table 1: Example Experimental Design for an Acute Oral Toxicity Study (OECD 423).
Dose-Range Finding Study
A 7- or 14-day dose-range finding study will be conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[7]
Experimental Protocol: 14-Day Dose-Range Finding Study
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Dosing: Administer 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione daily for 14 days via the intended clinical route (if known) or orally.
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high), with the high dose intended to induce some toxicity.
-
In-life Observations: Monitor clinical signs, body weight, and food consumption daily.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full gross necropsy and collect major organs for histopathological examination.
| Parameter | Description |
| Species/Strain | Wistar Rat |
| Sex | Male and Female |
| Number of Animals | 5 per sex per group |
| Route of Administration | Oral (gavage) |
| Dose Levels | Vehicle, Low, Mid, High |
| Duration | 14 days |
| Endpoints | Clinical signs, body weight, food consumption, hematology, clinical chemistry, gross pathology, histopathology |
Table 2: Example Experimental Design for a 14-Day Dose-Range Finding Study.
Hypothetical Signaling Pathway Perturbation
Should our in vitro or in vivo studies suggest a particular organ toxicity, for instance, hepatotoxicity, further investigation into the underlying mechanism would be warranted. A common pathway implicated in drug-induced liver injury is the activation of stress-activated protein kinases (SAPKs), such as JNK and p38.
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Methodological & Application
protocol for using 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione in vitro
An Application Note and Protocol Guide for the In Vitro Evaluation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Thiazinane Derivative
The 1,4-thiazinane scaffold is a recurring motif in a diverse array of biologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and antioxidant.[1][2][3] The sulfone moiety (1,1-dione) within the thiazinane ring, as seen in 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, often enhances the metabolic stability and modulates the electronic properties of the molecule, making it an intriguing candidate for drug discovery programs. The incorporation of a 2-thienylmethyl group suggests potential for unique interactions with biological targets due to the specific stereoelectronic properties of the thiophene ring.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (hereafter referred to as Compound T). Given the novelty of this specific molecule, we present a tiered, logical workflow designed to efficiently probe its cytotoxic, antimicrobial, and antioxidant potential. The protocols outlined herein are designed to be self-validating, with clear causality behind experimental choices, ensuring robust and reproducible data generation.
PART 1: Compound Handling and Stock Solution Preparation
Scientific integrity begins with proper sample handling. The stability and solubility of Compound T are paramount for accurate and reproducible results.
1.1. Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| CAS Number | 175136-91-1 | [4] |
| Molecular Formula | C₉H₁₃NO₂S₂ | Calculated |
| Molecular Weight | 231.34 g/mol | Calculated |
| Predicted LogP | ~1.5 - 2.5 | Cheminformatics Software |
| Predicted Solubility | Sparingly soluble in water, soluble in DMSO, Ethanol | General for similar scaffolds |
1.2. Protocol for Stock Solution Preparation
-
Initial Dissolution: For initial in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration primary stock solution, for example, 10 mM.
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 2.31 mg of Compound T.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be employed if necessary.
-
-
Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium or assay buffer.
-
Causality: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. It is crucial to run a vehicle control (medium/buffer with the same final DMSO concentration as the highest dose of Compound T) in all experiments.
-
PART 2: Tier 1 Screening - Establishing a Biological Activity Profile
The initial screening phase is designed to cast a wide net, identifying the primary biological effects of Compound T. This phase focuses on cytotoxicity, antimicrobial activity, and antioxidant potential, as these are common activities for thiazine derivatives.[1][5][6][7]
Cytotoxicity Profiling via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., NHDF - normal human dermal fibroblasts) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound T in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Trustworthiness: Comparing the IC₅₀ values between cancerous and non-cancerous cell lines provides a preliminary therapeutic index. A significant difference suggests selective cytotoxicity towards cancer cells.
Antimicrobial Activity Screening
Many thiazine-containing compounds exhibit antimicrobial properties.[2][5][6] A standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound T in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound T that completely inhibits visible bacterial growth.
Cell-Free Antioxidant Capacity Assays
These assays provide a rapid assessment of the compound's ability to scavenge free radicals.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Reaction Setup: In a 96-well plate, add various concentrations of Compound T.
-
Initiation: Add a methanolic solution of DPPH to each well. The deep violet color of DPPH will fade in the presence of an antioxidant.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox should be used as a positive control.
A similar protocol can be followed for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the reduction of the ABTS radical cation.[7]
PART 3: Tier 2 Mechanistic Elucidation
If promising activity is observed in Tier 1, the next step is to investigate the underlying mechanism of action.
Workflow for Investigating Cytotoxicity
If Compound T shows selective cytotoxicity against cancer cells, the following workflow can be employed to determine if the mechanism involves apoptosis or cell cycle arrest.
Caption: Workflow for mechanistic studies of cytotoxic compounds.
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Treatment: Treat cancer cells with Compound T at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol: Cell Cycle Analysis
-
Treatment & Harvesting: Treat cells as described above. Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the cells and resuspend in a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Interpretation: The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified, revealing any compound-induced cell cycle arrest.
PART 4: Data Presentation and Hypothetical Results
Clear presentation of data is crucial for interpretation.
Table 1: Hypothetical Tier 1 Screening Results for Compound T
| Assay Type | Target | Result (IC₅₀ / MIC / SC₅₀) | Positive Control |
| Cytotoxicity | A549 (Lung Cancer) | 15.2 µM | Doxorubicin (0.8 µM) |
| MCF-7 (Breast Cancer) | 22.5 µM | Doxorubicin (1.1 µM) | |
| NHDF (Normal Fibroblast) | > 100 µM | Doxorubicin (5.4 µM) | |
| Antimicrobial | S. aureus | 64 µg/mL | Vancomycin (1 µg/mL) |
| E. coli | > 128 µg/mL | Ciprofloxacin (0.5 µg/mL) | |
| Antioxidant | DPPH Scavenging | 45.8 µM | Ascorbic Acid (17.5 µM) |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that Compound T exhibits moderate, selective cytotoxicity against the tested cancer cell lines with a favorable therapeutic window relative to normal fibroblasts. It shows weak antibacterial activity, primarily against Gram-positive bacteria, and moderate antioxidant activity. These results would justify proceeding to Tier 2 mechanistic studies focusing on its anticancer effects.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach for the initial in vitro characterization of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. By beginning with broad screening and progressing to more focused mechanistic studies, researchers can efficiently build a comprehensive biological profile of this novel compound. The causality-driven protocols and emphasis on appropriate controls are designed to ensure the generation of high-quality, trustworthy data. Positive findings from this workflow would form a strong foundation for further preclinical development, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
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Begum, S. et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. Available at: [Link]
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Khan, S. et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5.7, 141-158. Available at: [Link]
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Patel, H. et al. (2012). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 345-349. Available at: [Link]
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Bosenbecker, J. et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-32. Available at: [Link]
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Application Notes & Protocols: Investigating 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione as a potential novel enzyme inhibitor. As this molecule represents a new chemical entity with limited published data, these notes are designed to establish a rigorous, first-principles approach to determining its inhibitory potential and mechanism of action (MoA). The protocols herein are structured as a complete workflow, from initial screening and potency determination (IC₅₀) to in-depth kinetic analysis for elucidating the MoA. This guide emphasizes scientific integrity, causality behind experimental choices, and self-validating methodologies to ensure robust and reproducible results.
Introduction: Rationale and Scientific Background
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, providing critical tools to probe biological pathways and develop new therapeutic agents. The target molecule, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, possesses structural motifs of significant interest in medicinal chemistry. The core 1,4-thiazinane-1,1-dione is a cyclic sulfone. Cyclic sulfones are recognized as valuable pharmacophores in drug discovery, often serving as bioisosteres for carbonyl groups, acting as hydrogen-bond acceptors, and providing conformational constraint, which can enhance target binding affinity.[1][2] The sulfone moiety is a polar feature that can improve physicochemical properties such as solubility and metabolic stability.[3]
Furthermore, the presence of a thienyl (thiophene) group is common in many approved pharmaceuticals. This heterocycle can engage in various intermolecular interactions with protein targets. Given these features, it is scientifically plausible to hypothesize that this compound may exhibit inhibitory activity against a range of enzymes. Thiazinane derivatives have been investigated for a variety of biological activities, including the inhibition of enzymes like lipoxygenase and aldose reductase.[4][5]
This guide will use a common model enzyme, a serine protease (e.g., trypsin or chymotrypsin), to illustrate the protocols. Serine proteases are a well-understood class of enzymes with readily available substrates and established assay methodologies, making them an ideal starting point for screening novel compounds.[6][7] The principles and workflows described, however, are broadly applicable to other enzyme classes with appropriate modifications to the assay conditions.
Getting Started: Compound Handling and Assay Preparation
Scientific rigor begins with proper preparation. The accuracy of all downstream results depends on the precise handling of the test compound and the careful preparation of assay reagents.
2.1. Compound Stock Solution Preparation
-
Rationale: A concentrated, accurately prepared stock solution in a suitable solvent is critical for creating precise dilutions and minimizing solvent effects in the final assay. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most biochemical assays at low final concentrations.
-
Protocol:
-
Accurately weigh a precise amount (e.g., 1-5 mg) of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
-
Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
2.2. Assay Buffer and Reagent Preparation
-
Rationale: Enzyme activity is highly sensitive to pH, ionic strength, and temperature.[8] A well-buffered system is essential to maintain a stable environment throughout the experiment, ensuring that any observed changes in activity are due to the inhibitor and not experimental variability.
-
Protocol (Example for Trypsin):
-
Prepare the Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.01% Triton X-100.
-
Causality: Tris-HCl provides stable buffering at pH 8.0, near the optimal pH for trypsin. Calcium ions (CaCl₂) are essential for trypsin stability and activity. A non-ionic detergent like Triton X-100 is included to prevent non-specific binding of the compound or enzyme to microplate wells.
-
-
Prepare the Enzyme Stock: Dissolve trypsin in cold, sterile water or a weak acid (e.g., 1 mM HCl) to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.
-
Prepare the Substrate Stock: For this example, we will use a fluorogenic substrate like Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (Boc-Val-Pro-Arg-AMC). Dissolve the substrate in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Protocol I: Primary Screening and IC₅₀ Determination
The first step is to determine if the compound has any inhibitory activity and, if so, to quantify its potency. This is achieved by measuring the enzyme's reaction rate across a range of inhibitor concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).[9][10]
3.1. Experimental Workflow for IC₅₀ Determination
The workflow involves preparing a serial dilution of the inhibitor, incubating it with the enzyme, initiating the reaction by adding the substrate, and monitoring the reaction progress kinetically.
Caption: Workflow for IC₅₀ determination of a novel inhibitor.
3.2. Step-by-Step Protocol
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione stock solution in a 96-well plate using DMSO. This will be your intermediate dilution plate.
-
Prepare Assay Plate: Using a 96-well black, flat-bottom assay plate, transfer a small volume (e.g., 1 µL) from the intermediate plate to the corresponding assay wells.
-
Setup Controls (Self-Validation):
-
100% Activity Control (Negative Control): Wells containing only enzyme, substrate, and an equivalent amount of DMSO (vehicle). This defines the uninhibited reaction rate.
-
0% Activity Control (Background): Wells containing substrate and buffer, but no enzyme. This measures background signal.
-
Positive Control (Optional but Recommended): A known inhibitor of the target enzyme (e.g., Aprotinin for trypsin). This validates the assay's ability to detect inhibition.
-
-
Enzyme Addition and Pre-incubation: Add the enzyme (diluted in assay buffer to a working concentration) to all wells except the 0% activity controls. Allow the plate to pre-incubate for 10-15 minutes at the assay temperature (e.g., 37°C).
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors that bind slowly.[7]
-
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate (diluted in assay buffer) to all wells. Immediately place the plate in a microplate reader set to the appropriate temperature and wavelengths (e.g., Ex: 360 nm, Em: 480 nm for AMC-based substrates).[6] Measure the fluorescence every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_negative - V₀_background))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic or sigmoidal dose-response curve) to calculate the IC₅₀ value.[11][12] This is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
-
3.3. Data Presentation
| Parameter | Value |
| Test Compound | 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione |
| Target Enzyme | Trypsin (example) |
| Substrate | Boc-Val-Pro-Arg-AMC |
| IC₅₀ | [Insert Calculated Value] µM |
| Hill Slope | [Insert Calculated Value] |
| R² of Curve Fit | [Insert Calculated Value] |
Protocol II: Mechanism of Action (MoA) Determination
Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme. MoA studies involve systematically varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[13]
4.1. Scientific Principles and Visualization
The type of inhibition is revealed by its effect on the key kinetic parameters, the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[14] These effects are often visualized using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten equation.[15][16]
Caption: Data analysis workflow for MoA determination.
4.2. Step-by-Step MoA Protocol
-
Select Inhibitor Concentrations: Choose several fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, and 5x IC₅₀).
-
Prepare Substrate Dilutions: For each fixed inhibitor concentration, prepare a series of substrate dilutions. The substrate concentration range should typically span from 0.2x Kₘ to at least 5x Kₘ of the enzyme.
-
Run Kinetic Assays: Perform the enzyme kinetic assay as described in Section 3.2 for every combination of inhibitor and substrate concentration. This will generate a matrix of initial velocity data.
-
Data Analysis and Plotting:
-
For each fixed inhibitor concentration, plot the initial velocity (V₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and apparent Vₘₐₓ.
-
To visualize the MoA, transform the data by calculating 1/V₀ and 1/[S].
-
Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis). Plot the data for each inhibitor concentration as a separate line on the same graph.[17]
-
4.3. Interpreting the Results
The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:[18][19]
-
Competitive Inhibition: All lines intersect at the same point on the y-axis (1/Vₘₐₓ). This indicates that the inhibitor competes with the substrate for the enzyme's active site. The inhibition can be overcome by high concentrations of substrate.
-
Non-competitive Inhibition: All lines intersect at the same point on the x-axis (-1/Kₘ). The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency regardless of whether the substrate is bound.[18]
-
Uncompetitive Inhibition: The lines are parallel. The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in place and preventing product formation.
-
Mixed Inhibition: The lines intersect at a point off of either axis. This indicates the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities, affecting both Kₘ and Vₘₐₓ.
4.4. Data Presentation
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Conclusion and Future Directions
These protocols provide a foundational framework for the initial characterization of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione as a potential enzyme inhibitor. By following this systematic approach, researchers can reliably determine the compound's potency (IC₅₀) and its mechanism of action against a target enzyme. Positive results from these initial studies would warrant further investigation, including:
-
Specificity Profiling: Screening the compound against a panel of related and unrelated enzymes to determine its selectivity.
-
Reversibility Studies: Using methods like jump-dilution or dialysis to determine if the inhibition is reversible or irreversible.
-
Cell-based Assays: Progressing to cell-based models to confirm target engagement and assess cellular effects and potential toxicity.[20]
-
Structural Studies: Employing techniques like X-ray crystallography or cryo-EM to determine the binding mode of the inhibitor to the enzyme at an atomic level.
This rigorous, step-wise characterization is essential for validating novel compounds and advancing them through the drug discovery pipeline.
References
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Lineweaver–Burk plot. Wikipedia. [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. UWorld College Prep. [Link]
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IC50. Wikipedia. [Link]
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Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate. [Link]
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How to calculate IC50. ResearchGate. [Link]
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Cyclic sulfoxides and sulfones in drug design | Request PDF. ResearchGate. [Link]
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Inhibition - Enzymes - MCAT Content. Jack Westin. [Link]
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Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Prometheus Protocols. [Link]
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Enzyme kinetics. Wikipedia. [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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Biochemistry Enzyme kinetics. Unacademy. [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
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Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. National Center for Biotechnology Information. [Link]
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Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
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New thiazine derivatives with dual potential for lipoxygenase inhibition and hemolytic activity: Synthesis, characterization and molecular docking studies. PubMed. [Link]
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Protease Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Characterizing the Bioactivity of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in Cell-Based Assays
Introduction: Investigating a Novel Cyclic Sulfonamide
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, hereafter referred to as Compound TST, is a novel investigational molecule featuring a cyclic sulfonamide (sultam) core. The sulfonamide functional group is a well-established pharmacophore present in over 100 FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] Cyclic sulfonamides, in particular, offer structural rigidity and modified polarity that can enhance target affinity and improve membrane permeability compared to their linear counterparts.[3][4] Thiazine and its derivatives have been explored for a multitude of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7]
Given the prevalence of inflammation in numerous pathologies, from autoimmune disorders to cancer, the modulation of key inflammatory pathways is a primary goal in drug discovery.[8][9] The Nuclear Factor kappa-B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[10][11] Dysregulation of NF-κB is implicated in many chronic diseases, making it a critical target for therapeutic intervention.[8][11]
This document provides a comprehensive guide for the initial characterization of Compound TST in cell-based assays. It outlines a strategic workflow, starting from essential preliminary assessments to a specific mechanistic assay designed to test the hypothesis that Compound TST modulates the NF-κB signaling pathway. These protocols are designed to be robust and adaptable for researchers in academic and industrial drug discovery settings.
Preliminary Characterization & Quality Control
Before initiating any cell-based experiments, it is imperative to establish the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of all subsequent biological data.
-
Identity and Purity Assessment: The chemical structure and purity of each new batch of Compound TST should be verified using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. A purity level of >95% is recommended for cell-based screening.
-
Solubility Determination: The solubility of Compound TST should be determined in dimethyl sulfoxide (DMSO) and aqueous cell culture media.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, perform serial dilutions in serum-free culture medium to determine the maximum concentration at which the compound remains in solution without precipitation. Visual inspection for particulates and light scattering measurements can be used to confirm solubility.
-
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot into single-use tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Postulated Mechanism of Action: Inhibition of NF-κB Signaling
We hypothesize that Compound TST may act as an inhibitor of the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[11] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[10] This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.[10][11]
Caption: Hypothesized mechanism of Compound TST as an inhibitor of the canonical NF-κB pathway.
Application 1: General Cytotoxicity Assessment
A crucial first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and ensures that any observed effects in subsequent mechanistic assays are not simply a result of broad cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[12]
Protocol: ATP-Based Luminescent Viability Assay
-
Cell Plating: Seed human embryonic kidney (HEK293) cells or another relevant cell line into a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution series of Compound TST in complete growth medium. The final concentrations should range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Remove the plating medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and "no-cell" control (medium only) wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂, mirroring the duration of planned mechanistic assays.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence from the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the luminescence of each treated well as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of Compound TST concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
-
Data Presentation: Expected Outcome
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| Compound TST | HEK293 | 24 | > 100 |
| Doxorubicin | HEK293 | 24 | ~0.5 |
| (Positive Control) |
Application 2: Mechanistic NF-κB Reporter Gene Assay
To specifically investigate the effect of Compound TST on NF-κB transcriptional activity, a luciferase-based reporter gene assay is employed.[13] This assay utilizes a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[14][15]
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Protocol: TNF-α-Stimulated NF-κB Luciferase Assay
-
Cell Plating (Day 1): Seed HEK293-NF-κB reporter cells in a white, opaque-walled 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[14]
-
Compound Pre-treatment (Day 2):
-
Prepare serial dilutions of Compound TST in assay medium (e.g., serum-free or low-serum medium).
-
Carefully remove the medium from the cells and add 80 µL of the compound dilutions.
-
Include wells for:
-
Unstimulated Control: Vehicle only.
-
Stimulated Control: Vehicle only.
-
Positive Inhibitor Control: A known NF-κB inhibitor (e.g., BAY 11-7082).
-
-
Incubate for 1-2 hours at 37°C to allow for compound uptake.
-
-
Stimulation:
-
Prepare a 5X working solution of TNF-α (final concentration 10 ng/mL) in assay medium.
-
Add 20 µL of the TNF-α solution to all wells except the "Unstimulated Control" wells. Add 20 µL of assay medium to the unstimulated wells.
-
Incubate the plate for 6-18 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically.[14]
-
-
Luciferase Assay (Day 3):
-
Equilibrate the plate and luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo®) to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in each well (typically 100 µL).[13]
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (unstimulated control) from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated (vehicle) control.
-
Plot the percentage of inhibition versus the log of Compound TST concentration and fit a dose-response curve to determine the IC₅₀ (50% inhibitory concentration).
-
Data Interpretation & Next Steps
-
Integrated Analysis: The results from the cytotoxicity and mechanistic assays must be interpreted together. An ideal inhibitor will have an IC₅₀ value in the NF-κB assay that is significantly lower than its CC₅₀ value from the cytotoxicity assay. A selectivity index (SI = CC₅₀ / IC₅₀) greater than 10 is generally considered a good starting point for a promising hit compound.
-
Confirmation & Follow-up: Positive hits from the reporter assay should be confirmed using orthogonal assays. Subsequent experiments could include:
-
Western Blot Analysis: To directly measure the levels of phosphorylated IκBα or the nuclear translocation of the p65 subunit.
-
ELISA/qRT-PCR: To quantify the downstream production of NF-κB target genes, such as IL-6 or IL-8.
-
Target Deconvolution Studies: To identify the specific molecular target of Compound TST within the NF-κB pathway (e.g., IKKβ kinase assay).[16]
-
By following this structured approach, researchers can efficiently and accurately characterize the bioactivity of novel compounds like 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, generating reliable data to guide further drug development efforts.
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L. Tan, J. Li, "The underutilized therapeutic potential of cyclic sulfonamides," Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
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MDPI, "Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery," MDPI, 2021.
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BenchChem, "Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045," BenchChem.
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A. A. Al-Amiery, et al., "Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2," Journal of Inorganic and Organometallic Polymers and Materials, 2022.
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G. Xu, "The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery," MDPI, 2021.
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Y. Tan, et al., "Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action," PLoS One, 2015.
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INDIGO Biosciences, "Human NF-κB Reporter Assay System," INDIGO Biosciences.
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INDIGO Biosciences, "Human NF-κB Reporter Assay System (3x32)," INDIGO Biosciences.
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University of Pittsburgh, "Novel Compounds to Inhibit TNF-Induced NF-κB Pathways," University of Pittsburgh Innovation Institute, 2019.
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S. M. F. Bar, et al., "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells," Methods in Molecular Biology, 2019.
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C. O’Shea, et al., "NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?," Biomedicines, 2022.
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AMSBIO, "Data Sheet NF-KB Reporter Kit," AMSBIO.
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Abcam, "Cytotoxicity assay selection guide," Abcam.
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M. F. Ortega, et al., "Cell-based assays to identify novel retinoprotective agents," Journal of Visualized Experiments, 2017.
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- 8. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery | Pharmaceuticals | MDPI [mdpi.com]
- 9. The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery | Pharmaceuticals | MDPI [mdpi.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. inventions.pitt.edu [inventions.pitt.edu]
Application Notes and Protocols for the Dissolution of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the dissolution of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione (CAS: 175136-91-1) for various research applications. Recognizing the absence of publicly available, specific solubility data for this compound, this document furnishes a systematic, first-principles approach to solvent selection and solution preparation. It is designed to empower researchers in drug discovery, pharmacology, and medicinal chemistry to develop robust, reproducible experimental protocols for both in vitro and in vivo studies. The guide emphasizes scientific causality, protocol validation, and best practices for handling a novel heterocyclic compound.
Introduction and Structural Analysis
This compound is a heterocyclic compound featuring a saturated thiazinane ring with a sulfone group, N-substituted with a thienylmethyl moiety. The successful execution of biological assays, from cell-based screens to preclinical animal studies, is contingent upon the effective and consistent dissolution of the test compound. Improper dissolution can lead to inaccurate and misleading results, undermining the integrity of the research.[1]
A structural analysis of the molecule provides a theoretical basis for predicting its solubility behavior:
-
Thiazinane-1,1-dione Ring: The saturated six-membered ring containing nitrogen and a sulfone group (SO₂) introduces significant polarity. The two oxygen atoms of the sulfone are potent hydrogen bond acceptors.
-
Tertiary Amine: The nitrogen atom within the thiazinane ring is a tertiary amine, which can also act as a hydrogen bond acceptor.
-
Thienylmethyl Group: The thiophene ring attached via a methylene bridge is an aromatic, largely non-polar (lipophilic) moiety.
Strategic Workflow for Solvent Selection
Given the lack of empirical data, a systematic and tiered approach to solvent screening is the most scientifically rigorous method. This workflow is designed to minimize compound wastage while efficiently identifying an optimal solvent system for the desired experimental application.
Caption: Workflow for systematic solvent selection.
Physicochemical Data for Common Solvents
The selection of an appropriate solvent should be guided by its physical properties and its compatibility with the experimental system. The following table summarizes key parameters for candidate solvents.
| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Primary Use Case |
| Water | H₂O | 10.2 | 80.1 | 100.0 | Aqueous Buffers |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.7 | 189.0 | In Vitro Stock Solutions |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.7 | 153.0 | In Vitro Stock Solutions |
| Ethanol (EtOH) | C₂H₅OH | 5.2 | 24.5 | 78.4 | Co-solvent, In Vivo (limited) |
| Polyethylene Glycol 300 (PEG300) | C₂ₙH₄ₙ₊₂Oₙ₊₁ | - | 12.4 | - | In Vivo Vehicle |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 9.1 | 39.6 | Chemical Synthesis[2] |
| Chloroform | CHCl₃ | 4.1 | 4.8 | 61.2 | Chemical Synthesis[2] |
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a certified fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of the compound in a range of solvents and identify the best candidate for stock solution preparation.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Micropipettes
-
Vortex mixer
-
Bath sonicator
-
Solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water (HPLC-grade)
Methodology:
-
Accurately weigh approximately 1-2 mg of the compound into separate, labeled vials.
-
To the first vial, add the first solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, vortex the vial vigorously for 30-60 seconds.
-
If the solid does not dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) may also be applied, but be cautious as some thiazine derivatives can be unstable.[3]
-
Observe for complete dissolution (a clear solution with no visible particulates).
-
Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used.
-
Calculate the approximate solubility (e.g., in mg/mL or mM).
-
Repeat steps 2-7 for each solvent to be tested.
-
Record all observations in a solubility log.
Example Solubility Log (Template):
| Solvent | Mass of Compound (mg) | Final Volume (µL) | Approx. Solubility (mg/mL) | Observations |
| DMSO | 1.2 | 60 | 20 | Dissolved readily with vortexing. |
| Ethanol | 1.1 | 500 | 2.2 | Required sonication and warming. |
| Water | 1.5 | >2000 | <0.75 | Insoluble. |
Protocol 2: Preparation of High-Concentration Stock Solutions (e.g., for In Vitro Use)
Objective: To prepare a validated, high-concentration stock solution for subsequent dilution into experimental media. DMSO is commonly the solvent of choice for this application.[1]
Caption: Step-by-step protocol for stock solution preparation.
Methodology:
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Weighing: Accurately weigh the calculated mass of this compound into a sterile polypropylene or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, use a bath sonicator. Avoid excessive heating.
-
Verification: Once dissolved, ensure the solution is clear and homogenous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 3: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration organic stock solution into an aqueous buffer or cell culture medium while avoiding precipitation.
Methodology:
-
Retrieve an aliquot of the frozen stock solution and allow it to thaw completely at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Warm the aqueous medium (e.g., PBS, DMEM) to 37°C.
-
To prepare the final working solution, rapidly pipette the required volume of the DMSO stock solution directly into the vortexing aqueous medium. This rapid dilution into a larger volume helps prevent localized supersaturation and precipitation.
-
Crucial Step: The final concentration of the organic solvent (e.g., DMSO) in the working solution must be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts in biological assays.[1] Always run a corresponding vehicle control (medium with the same final percentage of DMSO) in your experiment.
Protocol 4: Preparation of Dosing Vehicles for In Vivo Studies
Objective: To formulate the compound in a biocompatible vehicle for administration to animals (e.g., oral gavage, intraperitoneal injection). Solubility in simple aqueous buffers is often a challenge.
Common In Vivo Vehicles:
-
5-10% DMSO, 40% PEG300, in Saline: A common vehicle for improving the solubility of hydrophobic compounds.
-
5% Tween 80 in Saline: A surfactant-based vehicle that can form micelles to solubilize compounds.
-
0.5% Carboxymethylcellulose (CMC) in Water: A suspension vehicle used when a true solution cannot be achieved.
Methodology (Example using DMSO/PEG300/Saline):
-
Prepare a high-concentration solution of the compound in 100% DMSO (e.g., 20 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add the required volume of PEG300 and vortex thoroughly to mix.
-
Slowly add the saline (or PBS) dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or reducing the final drug concentration).
-
Administer the formulation to animals immediately after preparation. If a suspension is formed, ensure it is homogenous by vortexing between dosing each animal.
Stability and Troubleshooting
-
Solution Instability: Some thiazinane and thiazine derivatives can exhibit instability in solution, potentially undergoing degradation or dimerization.[3] It is highly recommended to prepare fresh solutions for each experiment and avoid long-term storage of diluted aqueous solutions.
-
Precipitation upon Dilution: If the compound precipitates when diluted from the DMSO stock into an aqueous medium, try lowering the final concentration, increasing the temperature of the aqueous medium slightly, or adding a small amount of a biocompatible surfactant like Pluronic F-68 to the final medium.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation. Using single-use aliquots is a critical best practice.
References
-
Elsaman, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. Available at: [Link]
-
Khan, I., et al. (2024). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry. Available at: [Link]
-
Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Available at: [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalspublishing.com [naturalspublishing.com]
Application Note: Development of a High-Throughput Screen for Modulators of Hypothetical Kinase "X" using 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Introduction: The Therapeutic Potential of Thiazinane Scaffolds
The thiazinane heterocyclic ring system is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the thiazinane core allows for diverse chemical modifications, making it a privileged scaffold in medicinal chemistry and drug discovery.[3][5] This application note describes the development of a robust, high-throughput screening (HTS) assay for a novel thiazinane derivative, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, to identify modulators of a hypothetical kinase, designated as "Kinase X," which is implicated in a key cellular signaling pathway associated with disease progression.
While the specific biological target of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is not extensively characterized in the public domain, its structural similarity to other bioactive heterocyclic compounds suggests its potential as a modulator of key cellular enzymes.[1][3] Kinases are a well-established class of drug targets, and the development of sensitive and reliable HTS assays is crucial for the discovery of novel kinase inhibitors.[6][7] This guide provides a comprehensive, step-by-step protocol for the development, optimization, and validation of a luminescence-based HTS assay, a technology known for its high sensitivity, broad dynamic range, and robustness in HTS campaigns.[6][7][8][9][10]
Principle of the Assay
The HTS assay is designed to measure the activity of Kinase X through the quantification of ATP consumption during the phosphorylation of a substrate peptide. The assay utilizes a commercially available ATP detection reagent that generates a luminescent signal inversely proportional to the amount of ATP remaining in the reaction. Therefore, a decrease in luminescence indicates an active kinase, while an increase in luminescence suggests inhibition of Kinase X.
This "gain-of-signal" approach for inhibitors is particularly advantageous in HTS as it minimizes the identification of false positives due to compound autofluorescence or quenching, which can be problematic in fluorescence-based assays.[6][9]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | Example Supplier | ES-12345 |
| Recombinant Human Kinase X | Example Supplier | RK-67890 |
| Kinase X Substrate Peptide | Example Supplier | SP-11223 |
| ATP | Example Supplier | A-44556 |
| Kinase Assay Buffer | Example Supplier | KB-78901 |
| ATP Detection Reagent | Example Supplier | AD-23456 |
| Staurosporine (Positive Control Inhibitor) | Example Supplier | S-98765 |
| DMSO, ACS Grade | Example Supplier | D-54321 |
| 384-well white, solid-bottom assay plates | Example Supplier | P-67890 |
Experimental Protocols
Protocol 1: Reagent Preparation
-
Compound Dilution:
-
Prepare a 10 mM stock solution of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in 100% DMSO.
-
Create a dilution series of the compound in DMSO for dose-response experiments. A common starting point is a 10-point, 3-fold serial dilution.
-
-
Kinase X Working Solution:
-
Dilute the Recombinant Human Kinase X in Kinase Assay Buffer to the desired working concentration. The optimal concentration will be determined during the assay optimization phase.
-
-
Substrate/ATP Working Solution:
-
Prepare a solution containing both the Kinase X Substrate Peptide and ATP in Kinase Assay Buffer. The optimal concentrations of both will be determined during assay optimization.
-
-
ATP Detection Reagent:
-
Prepare the ATP Detection Reagent according to the manufacturer's instructions immediately before use.
-
Protocol 2: High-Throughput Screening Workflow
The following protocol is optimized for a 384-well plate format, a standard in HTS for its balance of throughput and reagent consumption.[11][12]
Figure 1: High-Throughput Screening Workflow.
Step-by-Step Procedure:
-
Compound Dispensing: Add 50 nL of the test compound, positive control (Staurosporine), or negative control (DMSO) to the appropriate wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the Kinase X working solution to all wells.
-
Initiation of Reaction: Add 5 µL of the Substrate/ATP working solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development.
-
Signal Detection: Add 10 µL of the prepared ATP Detection Reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Read Plate: After a 10-minute incubation at room temperature to stabilize the signal, read the luminescence on a compatible plate reader.
Assay Development and Optimization
A crucial step in developing a robust HTS assay is the thorough optimization of key parameters to ensure a reliable screening window and reproducible results.[13][14][15]
Enzyme and Substrate Titration
To determine the optimal concentrations of Kinase X and its substrate, a matrix titration should be performed. The goal is to identify concentrations that yield a robust signal-to-background ratio while remaining in the linear range of the reaction.
| Kinase X (nM) | Substrate (µM) | Luminescence (RLU) | S/B Ratio |
| 1 | 1 | 50,000 | 2.5 |
| 1 | 5 | 80,000 | 4.0 |
| 1 | 10 | 100,000 | 5.0 |
| 5 | 1 | 120,000 | 6.0 |
| 5 | 5 | 250,000 | 12.5 |
| 5 | 10 | 300,000 | 15.0 |
| 10 | 1 | 180,000 | 9.0 |
| 10 | 5 | 400,000 | 20.0 |
| 10 | 10 | 450,000 | 22.5 |
Table 1: Example data from a Kinase X and substrate titration experiment. S/B (Signal-to-Background) is calculated relative to a no-enzyme control.
Based on the example data, 5 nM Kinase X and 10 µM substrate provide a strong signal and a good S/B ratio.
ATP Concentration Determination
The concentration of ATP should be close to the Michaelis-Menten constant (Km) for the kinase to allow for the sensitive detection of both competitive and non-competitive inhibitors. An ATP titration experiment should be performed to determine the Km.
DMSO Tolerance
The effect of DMSO on the assay performance must be evaluated, as compound libraries are typically stored in DMSO.[16] The assay should be robust to the final concentration of DMSO used in the screen. A DMSO tolerance experiment is performed by running the assay with varying concentrations of DMSO.
| DMSO (%) | Luminescence (RLU) | % Inhibition |
| 0 | 450,000 | 0 |
| 0.1 | 445,000 | 1.1 |
| 0.5 | 430,000 | 4.4 |
| 1.0 | 410,000 | 8.9 |
| 2.0 | 350,000 | 22.2 |
Table 2: Example data for a DMSO tolerance experiment.
The data suggests that the assay can tolerate up to 1% DMSO with minimal effect on the signal.
Assay Validation
Z'-Factor Determination
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12] The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
A plate uniformity study should be conducted by running multiple plates with only positive and negative controls to assess the Z'-factor.[16]
Sources
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 14. ebooks.com [ebooks.com]
- 15. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 19. Assay Establishment and Validation of a High-Throughput Screening Platform for Three-Dimensional Patient-Derived Colon Cancer Organoid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Verubecestat (MK-8931) in Animal Models of Alzheimer's Disease
Foreword: Navigating the Landscape of Thiazinane Derivatives in Neurodegenerative Disease Research
Initial inquiries into the therapeutic potential of "4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione" in animal models of disease have revealed a notable scarcity of published research under this specific chemical identifier. However, the structural motif of a thiazinane derivative is central to a class of compounds that has been rigorously investigated for neurodegenerative disorders. A prominent and extensively documented member of this class is Verubecestat (MK-8931), a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative. Verubecestat was developed as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Given the detailed preclinical and clinical data available for Verubecestat, this guide will focus on its application in animal models of Alzheimer's disease. This serves as an illustrative and scientifically robust framework for researchers interested in the broader class of thiazinane derivatives and their potential for therapeutic intervention in neurodegenerative diseases. The principles, protocols, and analytical strategies detailed herein for Verubecestat provide a validated template that can be adapted for the study of other BACE1 inhibitors or related compounds.
Scientific Foundation: The Rationale for BACE1 Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, which is believed to be a central event in the disease's pathophysiology.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-secretase (BACE1) and the γ-secretase complex.[3] BACE1 initiates the amyloidogenic pathway by cleaving APP to produce the C99 fragment.[2] This fragment is then cleaved by γ-secretase to release Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[1]
The inhibition of BACE1 is, therefore, a prime therapeutic strategy to reduce the production of Aβ peptides and, consequently, mitigate the downstream pathological cascade of plaque formation, synaptic dysfunction, and neurodegeneration.[3] Verubecestat (MK-8931) is a potent, orally active, and brain-penetrant inhibitor of BACE1 that has been demonstrated to significantly reduce Aβ levels in various preclinical models and in human subjects.[1][4][5]
Mechanism of Action of Verubecestat
Verubecestat binds to the active site of BACE1, preventing it from cleaving APP. This leads to a dose-dependent reduction in the levels of sAPPβ (a direct product of BACE1 activity), Aβ40, and Aβ42 in the brain, cerebrospinal fluid (CSF), and plasma.[1][6]
Preclinical Animal Models for Verubecestat Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of BACE1 inhibitors. Transgenic mouse models that overexpress human APP with mutations associated with familial Alzheimer's disease are widely used. These models develop age-dependent Aβ pathology, including plaque deposition and, in some cases, cognitive deficits.
A commonly used model is the 5XFAD mouse, which co-expresses five familial Alzheimer's disease mutations in the human APP and presenilin 1 (PSEN1) genes.[7][8] These mice exhibit an aggressive and rapid accumulation of Aβ plaques, making them suitable for evaluating the efficacy of Aβ-lowering therapies in a relatively short timeframe.[7]
Experimental Protocol: Prophylactic Administration of Verubecestat in 5XFAD Mice
This protocol outlines a prophylactic study to assess the ability of Verubecestat to prevent or delay the onset of Aβ pathology in 5XFAD mice.
Materials and Reagents
-
5XFAD transgenic mice and wild-type littermate controls
-
Verubecestat (MK-8931)
-
Vehicle for Verubecestat formulation (e.g., for incorporation into chow or for oral gavage)[9]
-
Standard laboratory rodent chow
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
ELISA kits for Aβ40 and Aβ42 quantification
-
Reagents for immunohistochemistry and Western blotting
Experimental Workflow
Step-by-Step Methodology
-
Animal Cohort and Randomization: At 3 months of age, before significant plaque deposition, randomly assign 5XFAD mice to treatment groups (n=10-15 per group). Include an age-matched wild-type control group receiving vehicle.
-
Group 1: Wild-type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Verubecestat (Low Dose, e.g., 10 mg/kg/day)
-
Group 4: 5XFAD + Verubecestat (High Dose, e.g., 30 mg/kg/day)
-
-
Drug Administration: Verubecestat can be administered orally, either through incorporation into the chow or via daily oral gavage.[8][9] Administration in chow is often preferred for chronic studies to minimize stress on the animals.[8] Treatment should continue for a predefined period, for instance, from 3 to 6 months of age.[8]
-
Behavioral Assessment: Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for spatial learning and memory in mouse models of Alzheimer's disease.
-
In Vivo Imaging (Optional): If available, in vivo imaging techniques such as Positron Emission Tomography (PET) with an amyloid tracer (e.g., ¹⁸F-florbetapir) can be used to longitudinally monitor brain Aβ plaque burden.[8]
-
Sample Collection: At the end of the study (e.g., at 6 months of age), collect cerebrospinal fluid (CSF) from the cisterna magna under deep anesthesia. Subsequently, collect blood via cardiac puncture and perfuse the animals with saline before harvesting the brain.[9]
-
Biochemical Analysis:
-
Measure Aβ40 and Aβ42 levels in the plasma and brain homogenates (soluble and insoluble fractions) using commercially available ELISA kits.[8]
-
Analyze sAPPβ levels in brain homogenates by Western blot or ELISA as a direct measure of BACE1 activity.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections using anti-Aβ antibodies (e.g., 6E10) to visualize and quantify Aβ plaque burden.
-
Staining with Thioflavin S can be used to specifically detect dense-core plaques.
-
Data Presentation and Expected Outcomes
The results of the study can be summarized in a table for clear comparison between the treatment groups.
| Parameter | Wild-Type + Vehicle | 5XFAD + Vehicle | 5XFAD + Low Dose Verubecestat | 5XFAD + High Dose Verubecestat |
| Brain Aβ40 (pg/mg tissue) | Low/Undetectable | High | Significantly Reduced | Dose-dependently Reduced |
| Brain Aβ42 (pg/mg tissue) | Low/Undetectable | High | Significantly Reduced | Dose-dependently Reduced |
| Plasma Aβ40 (pg/mL) | Baseline | Elevated | Reduced | Significantly Reduced |
| Aβ Plaque Burden (%) | 0 | High | Reduced | Significantly Reduced |
| Cognitive Performance | Normal | Impaired | Improved | Significantly Improved |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of multiple validation steps:
-
Positive and Negative Controls: The use of both wild-type and vehicle-treated 5XFAD mice provides clear negative and positive controls for Aβ pathology.
-
Dose-Response Relationship: Evaluating at least two different doses of Verubecestat allows for the assessment of a dose-dependent effect, strengthening the evidence for target engagement.
-
Multiple Endpoints: The combination of biochemical (Aβ levels), histological (plaque burden), and behavioral (cognitive function) readouts provides a comprehensive picture of the drug's efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the plasma and brain concentrations of Verubecestat with the observed reductions in Aβ levels can confirm that the drug is reaching its target at effective concentrations.
Concluding Remarks and Future Directions
While Verubecestat and other BACE1 inhibitors have shown robust Aβ-lowering effects in preclinical models, their translation to clinical efficacy in humans has been challenging.[10][11] Clinical trials with Verubecestat in patients with mild-to-moderate and prodromal Alzheimer's disease were discontinued due to a lack of cognitive benefit and some adverse events.[10]
This highlights the complexity of Alzheimer's disease and suggests that Aβ reduction alone, especially when initiated at later stages of the disease, may not be sufficient to halt cognitive decline.[11] However, the study of BACE1 inhibitors like Verubecestat in animal models remains invaluable for several reasons:
-
They are powerful tools to investigate the role of the amyloid pathway in the pathogenesis of Alzheimer's disease.
-
They can be used to explore the potential of BACE1 inhibition as a preventive strategy when administered early in the disease course.[7]
-
The insights gained from these studies can inform the development of next-generation therapies with improved safety and efficacy profiles.
The protocols and methodologies outlined in this guide provide a solid foundation for researchers to rigorously evaluate the preclinical efficacy of Verubecestat and other related compounds in the context of Alzheimer's disease research.
References
-
Kennedy, M. E., Stamford, A. W., Chen, X., Cox, K., Cumming, J. N., Dockendorf, M. F., ... & Forman, M. S. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science translational medicine, 8(363), 363ra150-363ra150. [Link]
-
Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-Amyloid in animal models and in Alzheimer's disease patients. Request PDF. [Link]
-
Kennedy, M. E., Stamford, A. W., Chen, X., Cox, K., Cumming, J. N., Dockendorf, M. F., ... & Forman, M. S. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-amyloid in animal models and in Alzheimer's disease. Sign-in. [Link]
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experimental controls for 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione studies
Application Note & Protocol Guide
Topic: A Framework for Rigorous Experimental Controls in the Preclinical Evaluation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Imperative of Controls in Novel Compound Evaluation
The journey of a novel chemical entity from synthesis to potential therapeutic is fraught with challenges, chief among them being the generation of reproducible and unambiguous data. The compound 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione belongs to the thiazine class of heterocyclic molecules, a scaffold known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2][3][4]. However, without a meticulously planned framework of experimental controls, any observed biological activity is merely an observation, not a validated result.
This guide provides a comprehensive framework for establishing robust experimental controls for the preclinical study of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. As a Senior Application Scientist, the perspective offered herein is that controls are not a mere checklist item but the very foundation of scientific rigor. They are the built-in checks that validate methodologies, confirm results, and ultimately ensure the integrity of the entire research program[5][6][7]. This document eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the preclinical drug discovery cascade, from initial compound characterization to in vivo model testing.
Section 1: Foundational Controls - Validating the Reagent
Before a single biological experiment is conducted, the identity, purity, and stability of the test compound must be unequivocally established. Failure at this stage will invalidate all subsequent data.
Protocol 1: Physicochemical Characterization of the Test Compound
-
Identity Verification:
-
Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).
-
-
Purity Assessment:
-
Determine purity using High-Performance Liquid Chromatography (HPLC), ideally with multiple solvent systems. Purity should typically be >95% for in vitro assays.
-
Differential Scanning Calorimetry (DSC) can also be employed to confirm purity and assess thermal stability.
-
-
Solubility Determination:
-
Establish the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol) and in aqueous assay buffers. This is critical for preparing accurate stock solutions and avoiding precipitation during experiments.
-
-
Stability Analysis:
-
Assess the stability of the compound in its stock solution (e.g., in DMSO at -20°C and -80°C) and under typical assay conditions (e.g., in cell culture media at 37°C) over time. This is often done by re-analyzing the compound via HPLC at various time points.
-
The Causality Behind Foundational Controls: An impure or degraded compound can lead to false positives (due to active impurities) or false negatives (due to lower-than-expected concentration of the active molecule). Establishing these parameters ensures that any observed biological effect is attributable solely to the compound of interest.
Section 2: The In Vitro Screening Cascade: From "Hit" to "Lead"
In vitro assays are the backbone of early drug discovery, allowing for high-throughput screening to identify biological activity.[8][9] A tiered approach is recommended, starting with broad screening and progressing to more specific mechanism of action (MoA) studies. Each tier requires a distinct set of controls.
Tier 1: Primary Screening - Assessing General Cytotoxicity/Viability
The initial goal is to determine if the compound has any effect on living cells. A common starting point is a panel of human cancer cell lines.
Protocol 2: Cell Viability Assay (e.g., using a tetrazolium-based reagent like MTT or a luminescent ATP-based assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. A typical concentration range for initial screening is 0.1 µM to 100 µM.[10]
-
Treatment: Add the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours).
-
Assay Development: Add the viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence).
Table 1: Experimental Plate Layout and Essential Controls for a Cell Viability Assay
| Well Type | Description | Purpose |
| Blank | Media + Assay Reagent (No Cells) | Establishes background signal. |
| Vehicle Control | Cells + Media + Vehicle (e.g., 0.1% DMSO) | Critical Negative Control . Accounts for any effect of the solvent on cell viability. All compound dilutions should have the same final vehicle concentration.[5][11] |
| Positive Control | Cells + Media + Known Cytotoxic Agent (e.g., Doxorubicin) | Critical Positive Control . Confirms that the assay system can detect a cytotoxic effect and that the cells are responsive to known toxins.[6][12] |
| Test Compound | Cells + Media + Serial Dilutions of Test Compound | The experimental group used to determine the dose-response curve and calculate the IC₅₀ value. |
Diagram 1: In Vitro Primary Screening Workflow
Caption: Control and treatment arms in a typical xenograft study.
Section 4: Data Interpretation - The Dialogue with Your Controls
The results from your controls dictate the validity of your entire experiment.
-
If the Vehicle Control shows an effect: The solvent or formulation is interfering with the assay. The experiment is invalid and must be repeated with a different, inert vehicle.
-
If the Positive Control fails: The assay system is not working correctly. This could be due to faulty reagents, incorrect instrument settings, or unresponsive cells. The experiment is invalid and must be troubleshooted and repeated. [5][12]* If both controls behave as expected: You can have confidence that any observed effect in the test compound group is a direct result of the compound's activity.
Conclusion
The study of a novel compound like 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is an exercise in systematic, evidence-based inquiry. This process is anchored by the rigorous application of positive and negative controls at every stage. From verifying the purity of the compound itself to benchmarking its in vivo efficacy against a standard of care, controls provide the necessary framework to generate reliable, reproducible data that can withstand scientific scrutiny. [6]They transform ambiguous observations into validated scientific results, forming the indispensable bedrock of drug discovery and development.
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safe handling and storage procedures for 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
Application Notes and Protocols for 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is designed to guide experienced laboratory personnel. This compound is a research chemical with limited publicly available safety and toxicological data. The following procedures are based on the chemical's structural motifs—a thiophene ring, a thiazinane ring, and a sulfone group—and general principles of laboratory safety. A thorough risk assessment should be conducted by the end-user before commencing any experimental work.
Introduction and Scope
This compound is a heterocyclic compound of interest in medicinal and synthetic chemistry. Its structure combines several functionalities that suggest potential biological activity and specific chemical reactivity. Given the absence of a dedicated Safety Data Sheet (SDS), this guide provides a comprehensive framework for its safe handling, storage, and disposal based on an analysis of its constituent chemical groups. The primary audiences for these notes are researchers in academic and industrial settings who will be synthesizing, purifying, or utilizing this compound in further chemical transformations or biological assays.
Hazard Assessment Based on Structural Analogy
A definitive toxicological profile for this compound is not available. Therefore, a conservative approach to hazard assessment is warranted, drawing parallels from related chemical structures.
-
Thiophene Moiety: The thiophene ring is a common feature in many pharmaceuticals and organic materials. While thiophene itself is flammable and can cause skin and eye irritation, its derivatives' toxicities can vary widely.[1] A significant concern with thiophene-containing compounds is their metabolic activation by cytochrome P450 enzymes, which can lead to reactive intermediates such as S-oxides and epoxides.[2][3] These reactive metabolites have been implicated in the hepatotoxicity and nephrotoxicity of some thiophene-containing drugs.[2][3] Upon combustion, thiophene derivatives can produce toxic sulfur oxides.[1]
-
Thiazinane Moiety: Thiazinanes are six-membered heterocyclic rings containing nitrogen and sulfur. This class of compounds exhibits a broad spectrum of biological activities, from antibacterial to antipsychotic properties.[4][5][6] This biological activity implies that the compound should be handled with care to avoid unintentional exposure and potential physiological effects.
-
Sulfone Group: The sulfone group (SO₂) is generally considered to be chemically stable and contributes to the polarity of the molecule. However, sulfones can be incompatible with strong oxidizing agents, strong acids, and strong bases.[7] At elevated temperatures, sulfones may decompose to release irritating gases and vapors, including sulfur oxides.[8]
A structurally related compound, 4-(hydrazinylmethyl)-1lambda6-thiane-1,1-dione hydrochloride, is classified as harmful if swallowed, inhaled, or in contact with skin, and it is also an irritant to the skin and eyes.[9] While this compound does not contain the reactive hydrazine group, this data on a similar sulfone-containing heterocycle underscores the need for cautious handling.
Inferred Hazard Profile:
| Hazard Category | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on the general toxicity of heterocyclic compounds and data from similar molecules.[9] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Thiophene and related heterocycles can be skin irritants.[1][9] |
| Eye Damage/Irritation | Category 2A (Serious Irritant) | Common for many organic chemicals, especially fine powders.[9] |
| Flammability | Not classified, but combustible | Organic compounds can burn at high temperatures. Thiophene itself is flammable.[1][10] |
| Chronic Toxicity | Unknown | Potential for liver effects due to the thiophene moiety.[1][2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Primary Handling: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a full-face shield should be worn in addition to goggles.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[12]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Full-length pants and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter should be used.
Caption: Recommended Personal Protective Equipment (PPE) Workflow.
Safe Handling and Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, glassware, and waste containers, readily available.
-
Weighing: To minimize the generation of dust, weigh the solid compound on a weigh paper or in a tared container within the fume hood.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel using a spatula. If creating a solution, add the solvent slowly to the solid to avoid splashing.
-
Reaction: Conduct all reactions in a closed or well-contained apparatus within the fume hood. If heating is required, use a controlled heating source such as a heating mantle or an oil bath.
-
Post-Reaction: After the reaction is complete, allow the apparatus to cool to room temperature before disassembly.
-
Cleaning: Clean all contaminated glassware and equipment thoroughly.
Storage Procedures
-
Container: Store the compound in a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect against potential light sensitivity.
-
Environment: Keep the container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]
Caption: Storage Incompatibility Diagram.
Spill and Emergency Procedures
Spill Response
-
Small Spills (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, and place it in a sealed container for disposal. Wipe the area with a damp cloth.
-
Small Spills (Solution): If a solution is spilled, absorb it with an inert material such as vermiculite or sand. Place the contaminated absorbent in a sealed container for disposal.
-
Large Spills: Evacuate the immediate area and prevent entry. Alert laboratory personnel and the safety officer. If the spill is outside of a fume hood, ensure the area is well-ventilated and wear appropriate respiratory protection during cleanup.
Emergency First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Disposal
All waste containing this compound, including excess compound, contaminated absorbent materials, and empty containers, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
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Application Note: A Framework for Investigating 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione as a Modulator of the Wnt/β-catenin Signaling Pathway
As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione , a novel chemical entity. Given the broad biological activities of thiazine derivatives, we will hypothetically position this compound as a potential modulator of the Wnt/β-catenin signaling pathway , a critical cascade in developmental biology and oncology.[1][2][3][4] This document outlines the necessary protocols to investigate this hypothesis, from initial validation to mechanism of action studies.
Introduction: Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a fundamental cellular mechanism governing cell fate, proliferation, and differentiation during embryonic development and adult tissue maintenance.[5] Its aberrant activation is a known driver in numerous cancers, including colorectal cancer, where mutations in pathway components like APC or β-catenin lead to constitutive signaling.[6] This makes the pathway a prime target for therapeutic intervention.
The central player in the canonical Wnt pathway is β-catenin. In the absence of a Wnt ligand ("OFF" state), a multiprotein "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. When a Wnt ligand binds to its receptor complex ("ON" state), the destruction complex is inactivated. This allows β-catenin to accumulate, translocate to the nucleus, and co-activate T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors, driving the expression of target genes like c-myc and cyclin D1.[5][7]
Small molecules that can modulate this pathway are invaluable as research tools and potential therapeutics.[8][9] this compound, hereafter designated Compound X , belongs to the thiazine class of heterocyclic compounds, which are known to possess diverse biological activities.[2][10] This guide provides a systematic, self-validating workflow to determine if Compound X modulates Wnt/β-catenin signaling and to elucidate its potential mechanism of action.
Experimental & Methodological Overview
The investigation is structured as a multi-stage process, beginning with primary functional screening and proceeding to more detailed mechanistic studies. Each step is designed to build upon the last, providing a robust validation cascade.
Caption : High-level experimental workflow for characterizing Compound X.
Protocol I: Wnt/β-catenin Transcriptional Activity (TOPFlash/FOPFlash Assay)
Causality: This is the foundational assay to determine if Compound X affects the transcriptional output of the Wnt pathway. The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase gene.[11][12] An increase or decrease in luminescence directly indicates modulation of β-catenin/TCF-mediated transcription. The FOPFlash reporter, containing mutated binding sites, serves as a crucial negative control to ensure the observed activity is specific to the Wnt pathway.[13][14]
Materials:
-
HEK293T or other suitable cells
-
TOPFlash and FOPFlash plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Wnt3a conditioned media or CHIR99021 (positive controls for activation)
-
XAV939 (positive control for inhibition)
Step-by-Step Methodology:
-
Cell Seeding: Plate 25,000 HEK293T cells per well in a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Transfection: For each well, prepare a mix containing TOPFlash (or FOPFlash) and Renilla plasmids (a 10:1 ratio is a good starting point) with your chosen transfection reagent according to the manufacturer's protocol.[11] Add the transfection complex to the cells and incubate for 4-6 hours.
-
Treatment: Replace the transfection media with fresh complete media.
-
To test for antagonism: Pre-incubate cells with desired concentrations of Compound X (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour. Then, add a Wnt pathway activator (e.g., Wnt3a).
-
To test for agonism: Add desired concentrations of Compound X directly to the cells.
-
-
Incubation: Incubate the plate for an additional 16-24 hours.[15]
-
Luciferase Measurement: Equilibrate the plate to room temperature. Use a dual-luciferase assay system to measure both firefly (TOP/FOP) and Renilla luciferase activity sequentially in a luminometer.[15]
-
Data Analysis:
-
For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal.
-
Calculate the TOP/FOP ratio for each condition to determine specific Wnt pathway activity.[11]
-
Plot the dose-response curve and calculate IC50 or EC50 values.
-
Anticipated Data Presentation:
| Treatment | Concentration | Normalized TOPFlash Activity | Normalized FOPFlash Activity | TOP/FOP Ratio |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| Wnt3a | 100 ng/mL | 15.2 | 1.1 | 13.8 |
| Wnt3a + Cmpd X | 1 µM | 7.6 | 1.0 | 7.6 |
| Wnt3a + Cmpd X | 10 µM | 2.1 | 1.1 | 1.9 |
(Note: Data is illustrative)
Protocol II: β-catenin Protein Stabilization (Western Blot)
Causality: If the TOPFlash assay shows modulation, this protocol directly assesses if it correlates with the stabilization or degradation of β-catenin protein, a hallmark of canonical Wnt pathway activity.[5][16] A loading control (e.g., GAPDH or β-actin) is essential for validating that observed changes are not due to unequal protein loading.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-β-catenin, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
Step-by-Step Methodology:
-
Cell Culture and Lysis: Plate cells in 6-well plates. Treat with Compound X and controls as in the TOPFlash assay for a relevant time period (e.g., 6-24 hours). After treatment, wash cells with ice-cold PBS and add ice-cold RIPA buffer.[16] Scrape, collect, and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[16] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run at 120V. Transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane in 5% milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-β-catenin antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.[17]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:3000) for 1 hour at room temperature.[18]
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the β-catenin signal to the corresponding loading control signal.
Protocol III: Subcellular β-catenin Localization (Immunofluorescence)
Causality: This protocol provides visual, cellular-level confirmation of pathway modulation. Activation of the Wnt pathway leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[19] This imaging-based assay validates the biochemical findings from Western blotting.
Materials:
-
Cells seeded on glass coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-β-catenin
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells on sterile glass coverslips in a 24-well plate. Treat with Compound X and controls as previously described.
-
Fixation: Wash cells with PBS. Fix with ice-cold methanol for 10 minutes or with 4% PFA for 15 minutes at room temperature.[20] Wash 3x with PBS.
-
Permeabilization & Blocking: Permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes. Block with 5% normal goat serum for 30-60 minutes.[20]
-
Antibody Incubation:
-
Incubate with primary anti-β-catenin antibody (e.g., 1-2 µg/mL) diluted in blocking buffer overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting: Wash 3x with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope.[21] Observe changes in the intensity and localization of the β-catenin signal (cytoplasmic vs. nuclear) between different treatment conditions.
Wnt/β-catenin Signaling Pathway Diagram
Caption : Simplified representation of the canonical Wnt/β-catenin signaling pathway.
References
- A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. (n.d.). PMC - NIH.
- Application Notes and Protocols for Western Blot Analysis of β-Catenin with WAY-316606 Treatment. (n.d.). Benchchem.
- Application Notes and Protocols for Western Blotting of β-Catenin (C-Terminal). (n.d.). Benchchem.
- Modulating the wnt signaling pathway with small molecules. (n.d.). PMC - NIH.
- Small-molecule synergist of the Wnt/β-catenin signaling pathway. (2007). PNAS.
- Application Note: Visualizing β-catenin Relocalization using Immunofluorescence after Treatment with Tankyrase-IN-5. (n.d.). Benchchem.
- Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (n.d.). Bentham Science.
- Molecular Docking Studies to Evaluate Small Molecule Inhibitors of Wnt/Betacatenin Signaling Pathway. (2022). Research Square.
- A Review on Biological Activities of Thiazine Derivatives. (2014). International Journal of Pharmaceutical and Chemical Sciences.
- Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (n.d.). ResearchGate.
- Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling. (n.d.). NIH.
- Thiazine; Synthesis and Biological Activity. (n.d.). ResearchGate.
- Technical Support Center: TOP/FOP Flash Assays with Fz7-21. (n.d.). Benchchem.
- Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. (2014). Protocols.io.
- Recent Developments in the Synthesis and Biological Applications of Thiazine. (2024). Books.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). PMC - PubMed Central.
- Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. (n.d.).
- Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells. (n.d.). PubMed Central.
- β-Catenin. (n.d.).
- beta-Catenin Antibody (#9562) Datasheet With Images. (n.d.). Cell Signaling Technology.
- Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. (2014). YouTube.
- Issues associated with assessing nuclear localization of N-terminally unphosphorylated β-catenin with monoclonal antibody 8E7. (n.d.). PubMed Central.
- β-‐Catenin Cell Signaling Cat # 9562 Immunohistochemistry Protocol For Formalin. (2011).
- M51 Super 8x FOPFlash (TOPFlash mutant) (Plasmid #12457). (n.d.). Addgene.
- How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. (2014). Biology Stack Exchange.
- This compound. (n.d.). ChemicalBook.
- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015). Natural Sciences Publishing.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC.
- Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (n.d.). PubMed.
Sources
- 1. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcancer.org [jcancer.org]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocare.net [biocare.net]
- 20. Issues associated with assessing nuclear localization of N-terminally unphosphorylated β-catenin with monoclonal antibody 8E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Welcome to the technical support center for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in providing not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Understanding the Molecule: A Chemist's Perspective
Before diving into troubleshooting, it's crucial to understand the structural features of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione that govern its solubility.
-
The Thiazinane-1,1-dione Core: This is a six-membered heterocyclic ring containing nitrogen and a highly oxidized sulfur atom (a sulfone). The sulfone group is polar and can act as a hydrogen bond acceptor.[1] The overall thiazinane ring is saturated, providing some conformational flexibility.
-
The 2-Thienylmethyl Substituent: The thiophene ring is an aromatic heterocycle that introduces some lipophilic character. The methylene linker provides rotational freedom.
-
Overall Polarity: The molecule possesses both polar (sulfone) and non-polar (thienyl and methylene groups) regions, suggesting it will have moderate polarity. Its solubility will likely be sensitive to the choice of solvent.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common questions and issues in a practical, question-and-answer format.
Q1: My compound won't dissolve in my initial solvent choice. What should I do?
This is a common starting point. A systematic approach to solvent screening is the most effective strategy.
Step-by-Step Solvent Screening Protocol:
-
Start with Common Laboratory Solvents: Begin with a range of solvents of varying polarities. A suggested starting panel is presented in the table below.
-
Small-Scale Testing: Use a small, accurately weighed amount of your compound (e.g., 1-5 mg) in a small vial.
-
Incremental Solvent Addition: Add a measured volume of the solvent (e.g., 100 µL) and observe for dissolution at room temperature. Vortex or sonicate briefly.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture. Many organic compounds are significantly more soluble in hot solvents.[2] Be cautious with volatile solvents.
-
Observe upon Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then on ice. Observe if the compound crystallizes out, which is a good indicator for a potential recrystallization solvent.[2]
Table 1: Suggested Solvents for Initial Screening
| Solvent | Polarity Index | Dielectric Constant | Potential for Hydrogen Bonding | Typical Observations |
| Water | 10.2 | 80.1 | High (Donor & Acceptor) | Likely poor solubility due to lipophilic thienyl group. |
| Methanol | 5.1 | 32.7 | High (Donor & Acceptor) | Potential for some solubility. |
| Ethanol | 4.3 | 24.5 | High (Donor & Acceptor) | Similar to methanol, a good starting point. |
| Isopropanol | 3.9 | 19.9 | High (Donor & Acceptor) | May be a suitable solvent. |
| Acetonitrile | 5.8 | 37.5 | Acceptor | A good aprotic polar solvent to test. |
| Acetone | 5.1 | 20.7 | Acceptor | Often a good solvent for moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | May be effective, especially with heating. |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor | A moderately polar solvent to consider. |
| Toluene | 2.4 | 2.4 | None | Likely to be a poor solvent unless heated. |
| Hexanes/Heptane | 0.1 | 1.9 | None | Expect very low solubility. |
Q2: The compound has poor solubility in aqueous solutions. How can I improve this for biological assays?
Poor aqueous solubility is a common hurdle for in vitro studies. Here are several strategies to consider.
1. pH Adjustment:
The thiazinane ring contains a nitrogen atom which could potentially be protonated under acidic conditions, although its basicity is likely low. A more practical approach for many organic molecules is to evaluate a range of pH values.[3][4]
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).
-
Add a small amount of your compound to each buffer.
-
Agitate (e.g., using a shaker or vortex) for a set period (e.g., 1-24 hours) to allow the system to reach equilibrium.
-
Visually inspect for dissolution. For quantitative analysis, you can filter the suspension and analyze the supernatant concentration by a suitable method (e.g., HPLC-UV).
2. Use of Co-solvents:
For many biological experiments, the use of a small percentage of an organic co-solvent is acceptable.[3]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are widely used.
-
Workflow:
-
Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
For your working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%, and often <0.1%) to avoid artifacts in your biological system.
-
Important: Add the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Diagram of the Co-Solvent Dilution Workflow
Caption: Workflow for preparing an aqueous solution using a DMSO co-solvent.
Q3: I'm observing an oiling out or precipitation of my compound during an experiment. What causes this and how can I fix it?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[5] Precipitation can occur if the solubility limit is exceeded due to a change in conditions (e.g., temperature, solvent composition).
Troubleshooting Strategies:
-
For Oiling Out During Crystallization:
-
Increase the solvent volume: Add more of the "good" solvent to keep the compound in solution at a lower temperature.[5]
-
Change the solvent system: A different solvent or solvent pair may be more suitable.
-
-
For Precipitation in Aqueous Solutions:
-
Lower the concentration: Your working concentration may be too high for the chosen conditions.
-
Increase the co-solvent percentage: If your experimental system allows, slightly increasing the percentage of DMSO or ethanol can help maintain solubility.
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to stabilize the compound in an aqueous medium.
-
Q4: How can I purify this compound if I'm having trouble with crystallization?
If direct crystallization is proving difficult, consider the following.
Systematic Approach to Crystallization:
-
Find a Suitable Solvent or Solvent Pair: Use the solvent screening method described in Q1. An ideal single solvent will dissolve the compound when hot but not when cold.[6]
-
Solvent Pair Method: If a single solvent isn't ideal, use a solvent pair.[6]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble).
-
Slowly add a "poor" solvent (in which it is insoluble) to the hot solution until it becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Diagram of the Solvent Pair Crystallization Method
Caption: Step-by-step process for crystallization using a solvent pair.
Alternative Purification Methods:
-
Chromatography: If crystallization is not effective for purification, column chromatography using silica gel is a standard alternative for organic compounds. The choice of eluent (solvent system) will depend on the polarity of the compound and its impurities.
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be used.
Summary of Key Recommendations
-
Be Systematic: Don't rely on a single solvent. Perform a systematic screen to understand the solubility profile of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
-
Consider All Variables: Solubility is affected by temperature, pH, and the presence of co-solvents.
-
Think Structurally: The polar sulfone and non-polar thienyl group are key to its behavior.
-
Don't Give Up on Crystallization: It is a powerful purification technique. Experiment with different solvents and solvent pairs.
We hope this guide provides you with the necessary tools to overcome solubility challenges with 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. For further assistance, please consult the references below or contact your chemical supplier for any available specific data sheets.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5323781, 4H-1,4-thiazine 1,1-dioxide. Retrieved from [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
University of California, Los Angeles. SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Effective Concentration of Novel Thiazinane Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Your Senior Application Scientist
Given that 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is a novel compound with limited specific data in the public domain, this guide provides a comprehensive framework for determining its optimal effective concentration in your experimental models. The principles and protocols outlined here are based on established best practices for new chemical entities (NCEs) and can be broadly applied to other thiazinane derivatives.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling and Preparation
This section addresses initial questions regarding the proper handling, storage, and preparation of stock solutions for a new compound like this compound.
Q1: How should I determine the best solvent for my new compound?
A1: Solubility is a critical first step and a major challenge for many NCEs.[1][2][3] Start by testing solubility in common laboratory solvents. A good practice is to begin with Dimethyl Sulfoxide (DMSO), as it dissolves a wide range of organic molecules. If DMSO is not suitable for your specific assay, other organic solvents like ethanol or methanol can be tested. For aqueous-based assays, it is crucial to determine the compound's solubility in your culture medium. Always create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Q2: What is the best way to prepare and store stock solutions?
A2: Accurate preparation of stock solutions is fundamental for reproducible results.[5][6][7][8] Use a high-quality analytical balance for precise measurement of the solid compound and volumetric flasks for accurate solvent addition.[5][7] Prepare a high-concentration primary stock solution (e.g., 10-50 mM in 100% DMSO). Aliquot this stock into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[9] Store these aliquots in appropriate containers, such as amber glass vials, protected from light and moisture at -20°C or -80°C for long-term stability.
Q3: How can I assess the stability of the compound in my experimental conditions?
A3: Compound stability directly impacts the effective concentration over the duration of your experiment.[1][10] To assess stability, you can incubate the compound in your complete cell culture medium at 37°C for the intended duration of your experiment (e.g., 24, 48, 72 hours). At different time points, you can analyze the medium using techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products. A simpler, though less direct, method is to compare the biological activity of a freshly prepared solution with one that has been incubated under experimental conditions.
Section 2: A Step-by-Step Guide to Determining Effective Concentration
This section provides a systematic workflow for identifying the optimal concentration range for your compound in cell-based assays.
Workflow for Optimizing Effective Concentration
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fastercapital.com [fastercapital.com]
- 6. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 10. criver.com [criver.com]
stability of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione in different solvents
Welcome to the technical support center for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a heterocyclic compound featuring a thiomorpholine-1,1-dioxide core linked to a thienylmethyl group. Understanding its stability profile in different solvent systems is critical for its handling, formulation, and the development of robust analytical methods. The stability of this molecule is governed by the interplay of its constituent functional groups: the sulfone, the tertiary amine within the thiazinane ring, and the thienyl moiety.
The sulfone group is generally known for its high resistance to oxidation. However, the overall stability of the molecule can be influenced by the reactivity of the thienyl group and the tertiary amine, particularly in the presence of acidic, basic, or oxidative stress. Solvent polarity and proticity can also play a significant role in degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in solution?
A1: The primary factors are the pH of the medium, the presence of oxidizing agents, and exposure to light (photostability). The choice of solvent, particularly its polarity and whether it is protic or aprotic, can significantly influence the rate and pathway of degradation.
Q2: Which solvents are recommended for short-term storage and handling of this compound?
A2: For general short-term laboratory use, polar aprotic solvents such as acetonitrile (ACN), ethyl acetate, or acetone are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like water, methanol, or ethanol, especially under non-neutral pH conditions.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The thiophene ring is also susceptible to oxidation.
-
Hydrolysis: While the sulfone group is stable, extreme pH conditions could potentially lead to ring-opening of the thiazinane moiety, although this is less common.
-
Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation.
Q4: How can I monitor the degradation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and effective technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your stability studies.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Symptom: Significant loss of the parent compound peak and the appearance of multiple new peaks in the chromatogram when dissolved in acidic or basic aqueous buffers.
-
Probable Cause: The compound is likely susceptible to pH-dependent degradation. The tertiary amine in the thiazinane ring can be protonated in acidic conditions, potentially altering its stability. In basic conditions, other degradation pathways may be initiated.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a systematic study across a range of pH values (e.g., pH 2, 7, 9) to identify the pH of maximum stability.
-
Buffer Selection: Ensure the buffer components are not catalyzing the degradation. Use common pharmaceutical buffers like phosphate or acetate.
-
Solvent System Modification: If for an application, consider using a co-solvent system (e.g., acetonitrile/water) to reduce the activity of water.
-
Issue 2: Appearance of a Major Degradant Peak Under Oxidative Stress
-
Symptom: A new, more polar peak appears in the HPLC chromatogram after exposure to an oxidizing agent like hydrogen peroxide.
-
Probable Cause: This is likely due to the oxidation of the tertiary amine to form the corresponding N-oxide.
-
Troubleshooting Steps:
-
Structural Elucidation: Use LC-MS to determine the mass of the degradant. An increase of 16 atomic mass units (amu) is indicative of N-oxidation.
-
Control of Oxidants: If this degradation is undesirable, ensure that all solvents and reagents are free from peroxide impurities. Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: For formulation development, the inclusion of an antioxidant may be necessary.
-
Issue 3: Inconsistent Results in Photostability Studies
-
Symptom: The extent of degradation varies significantly between seemingly identical photostability experiments.
-
Probable Cause: The photostability of thiophene derivatives can be influenced by the solvent and the presence of photosensitizers.
-
Troubleshooting Steps:
-
Standardized Light Source: Ensure a calibrated and consistent light source is used as per ICH Q1B guidelines.
-
Solvent Screening: Evaluate photostability in different solvents (e.g., acetonitrile, methanol, water). The degradation pathway and rate can be solvent-dependent.
-
Headspace Control: The presence of oxygen in the headspace of the sample container can accelerate photodegradation. Consider purging samples with an inert gas.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in acetonitrile.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
- Photodegradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
3. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
- Analyze by a validated stability-indicating HPLC method.
| Stress Condition | Reagent/Condition | Typical Observation |
| Acidic | 1N HCl, 60°C | Potential for some degradation. |
| Basic | 1N NaOH, RT | Potential for degradation. |
| Oxidative | 3% H₂O₂, RT | Formation of N-oxide is likely. |
| Thermal | 105°C (solid), 60°C (solution) | Generally stable, but solvent-dependent effects may occur. |
| Photolytic | ICH Q1B light exposure | Potential for degradation, solvent-dependent. |
Protocol 2: HPLC Method for Stability Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm (based on the thiophene chromophore) or MS detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
-
Photochromic properties of various thienyl substitutions. ResearchGate. [Link]
-
Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. PubMed. [Link]
-
Intermediates of the morpholine and thiomorpholine biodegradation... ResearchGate. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Technical Support Center: Synthesis of Thiazinane-1,1-diones
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of thiazinane-1,1-diones, commonly known in the field as cyclic sulfonamides or sultams. These saturated sulfur-nitrogen heterocycles are privileged scaffolds in medicinal chemistry, appearing in anticonvulsants, anti-HIV agents, and COX-2 inhibitors.[1][2] However, their synthesis is often fraught with challenges, from stubborn cyclization reactions to elusive purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered issues. For in-depth analysis, please proceed to the detailed Troubleshooting Guides in Part 2.
Q1: My primary cyclization reaction to form the thiazinane-1,1-dione ring is failing or giving very low yields. What are the most common reasons?
A: Failure in the key ring-forming step is the most common hurdle. The primary causes are typically:
-
Unfavorable Ring Strain: While five (γ-sultam) and six-membered (δ-sultam) rings are generally stable, precursors with significant steric bulk can raise the activation energy for cyclization.[2][3]
-
Poor Nucleophilicity/Electrophilicity: The nitrogen atom may not be sufficiently nucleophilic, or the electrophilic carbon center (e.g., a carbon bearing a leaving group) may be sterically hindered or electronically deactivated.
-
Incorrect Base/Catalyst: For reactions requiring deprotonation of the sulfonamide nitrogen, the chosen base may be too weak to generate the required nucleophile or strong enough to cause undesired side reactions. Similarly, in metal-catalyzed reactions like Ring-Closing Metathesis (RCM), the catalyst may be inappropriate for the specific substrate.[1]
Q2: I'm seeing multiple spots on my TLC plate after attempting the synthesis. What are the likely side products?
A: The formation of multiple products often points to competing reaction pathways. Common side products include:
-
Polymerization: Especially in reactions like intramolecular cycloadditions, if the intermolecular reaction is faster than the desired intramolecular cyclization, oligomers or polymers can form.[4] This is often an issue at high concentrations.
-
Dimers: Similar to polymerization, intermolecular condensation between two precursor molecules can lead to stable dimeric structures.
-
Elimination Products: If your strategy involves an intramolecular SN2 reaction with a halide leaving group, a competing E2 elimination can lead to an unsaturated, acyclic sulfonamide.
-
Isomers: If multiple reactive sites are present, you may form constitutional isomers. If new stereocenters are formed, you will likely obtain a mixture of diastereomers, which may be separable by chromatography.[3]
Q3: How do I choose the best synthetic route for my target thiazinane-1,1-dione?
A: The optimal route depends on the desired substitution pattern and ring size.
-
For Unsaturated γ- or δ-Sultams: Ring-Closing Metathesis (RCM) is a powerful and versatile method, particularly for accessing five- and six-membered rings with endocyclic double bonds.[1][5]
-
For Saturated Systems: Intramolecular aza-Michael additions followed by cyclization are effective for building the ring from unsaturated precursors.[6][7] Alternatively, intramolecular alkylation of a haloalkyl-substituted sulfonamide is a classic and reliable approach.
-
For Complex Scaffolds: Three-component reactions, while sometimes lower-yielding, can rapidly build molecular complexity in a single step.[8][9]
Q4: My N-H sultam is synthesized, but I'm struggling with the subsequent N-alkylation step. Why is it so difficult?
A: The sulfonamide N-H proton is acidic, but its nucleophilicity after deprotonation can be low. Key issues include:
-
Insufficient Basicity: The pKa of the N-H proton in a thiazinane-1,1-dione is typically around 9-10.[10] Weak bases like K₂CO₃ may not be sufficient for complete deprotonation, leading to a sluggish or incomplete reaction.
-
Steric Hindrance: The nitrogen atom is flanked by the bulky sulfonyl group and the rest of the carbocyclic ring, which can hinder the approach of the electrophile.
-
Poor Electrophile: Using unreactive alkyl halides (e.g., alkyl chlorides) will require more forcing conditions.
A stronger base like sodium hydride (NaH) is often necessary to fully generate the sultam anion for effective alkylation.[10]
Part 2: Detailed Troubleshooting Guides
Problem 1: Low Yields and Catalyst Death in Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a go-to strategy for synthesizing unsaturated sultams from diene precursors.[1] However, its success is highly sensitive to several factors.
Probable Causes & Solutions
-
Cause 1: Catalyst Incompatibility or Deactivation. Electron-rich amines can coordinate to the ruthenium center of Grubbs-type catalysts, leading to deactivation.[11]
-
Solution: For sulfonamide substrates, this is less of an issue as the nitrogen is less basic. Grubbs II catalyst is generally effective and robust for sultam synthesis.[1] If yields are still low, consider screening other catalysts such as Hoveyda-Grubbs II, which often shows higher stability.
-
-
Cause 2: Impure Diene Precursor. Trace impurities (e.g., water, oxygen, or other coordinating species) can poison the catalyst.
-
Solution: Ensure the diene precursor is rigorously purified, typically by flash column chromatography, immediately before use. The solvent must be thoroughly degassed via sparging with argon or nitrogen for at least 30-60 minutes.
-
-
Cause 3: Incorrect Reaction Concentration. RCM is an intramolecular process that competes with intermolecular oligomerization.
-
Solution: Run the reaction under high dilution conditions (typically 0.001 M to 0.01 M) to favor the intramolecular cyclization pathway.
-
-
Cause 4: Reversible Reaction. The ring-strained product can undergo a ring-opening metathesis, leading to an equilibrium mixture.
-
Solution: If ring strain is suspected, running the reaction under an ethylene atmosphere can help push the equilibrium towards the product by removing the volatile methylene byproduct.
-
Caption: A logical workflow for troubleshooting low-yield RCM reactions.
Problem 2: Failure of Aza-Michael/Cyclization Cascade
The cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization is an elegant way to form saturated thiazinane rings.[7][12] Failure often occurs at one of the two distinct steps.
Probable Causes & Solutions
-
Cause 1: Aza-Michael Addition Fails. The initial conjugate addition of the amine to the electron-deficient alkene does not proceed.
-
Solution: This step can be catalyzed by a Brønsted or Lewis acid, or it can be base-catalyzed. The choice depends on the substrate.[7] If the reaction is sluggish, consider a more polar solvent (e.g., EtOH, MeOH) to stabilize charged intermediates. Ensure the Michael acceptor is sufficiently electron-deficient.
-
-
Cause 2: Michael Adduct Forms but Does Not Cyclize. The intermediate is stable and can be isolated, but the subsequent ring closure does not occur.
-
Solution: The cyclization step often requires a base to deprotonate the sulfonamide nitrogen, which then acts as a nucleophile to displace an intramolecular leaving group. Ensure the base is strong enough for this purpose (e.g., NaH, KHMDS). If the reaction involves condensation (e.g., loss of water), ensure conditions are suitable (e.g., Dean-Stark apparatus, heating).
-
-
Cause 3: Steric Hindrance. Bulky substituents near the reacting centers can prevent both the initial addition and the subsequent cyclization.
-
Solution: If sterics are a suspected issue, redesigning the precursor to move bulky groups away from the reaction centers may be necessary. Sometimes, simply increasing the reaction temperature can provide enough energy to overcome the steric barrier.
-
Caption: Key failure points in the aza-Michael/cyclization cascade.
Part 3: Protocols & Data
Table 1: Comparison of Common Catalysts for Sultam Synthesis via RCM
| Catalyst | Structure | Common Loading (mol%) | Recommended Solvents | Key Advantages & Considerations |
| Grubbs II | Second-Gen Ru Carbene | 2 - 5 | Toluene, DCM | Good general-purpose catalyst, effective for many sultam precursors.[1] May require higher temperatures (80 °C). |
| Hoveyda-Grubbs II | Second-Gen Ru Carbene | 1 - 5 | Toluene, DCM | More stable than Grubbs II. Often provides higher yields and can be used at lower loadings. Good for slow-reacting substrates. |
| Mori's Conditions | Any Ru Catalyst | 2 - 10 | Toluene | Involves running the reaction under an ethylene atmosphere. Useful for preventing catalyst decomposition and shifting equilibrium for strained rings.[13] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to Synthesize a γ-Sultam [1]
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diene-substituted sulfonamide precursor (1.0 eq).
-
Solvent Addition: Add freshly degassed, anhydrous toluene via cannula to achieve a concentration of 0.005 M.
-
Degassing: Sparge the resulting solution with a gentle stream of argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Grubbs II catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Workup: Concentrate the mixture under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel. For some sultams, the product may precipitate from the reaction mixture and can be isolated by simple filtration.[1][5]
Protocol 2: General Procedure for N-Alkylation of a Thiazinane-1,1-dione [10]
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent & Substrate Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath. Add a solution of the thiazinane-1,1-dione (1.0 eq) in the same anhydrous solvent dropwise over 15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Gentle heating (40-50 °C) may be required for less reactive electrophiles.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Chandran, R., Sharma, A., & Tiwari, K. (n.d.). Synthesis of α,β‐unsaturated γ‐sultams 1 a–f. ResearchGate. Retrieved from [Link]
-
Farkas, V., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Retrieved from [Link]
-
(n.d.). Methods of Sultam Synthesis. ResearchGate. Retrieved from [Link]
-
(n.d.). Sultam synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Mondal, S., & Debnath, S. (2014). Synthesis of Sultams by Ring-Closing Metathesis. Organic Chemistry Portal. Retrieved from [Link]
-
Tan, S. C., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC - NIH. Retrieved from [Link]
-
Roberts, S. M., & Suschitzky, H. (1968). The Chemistry of Sultones and Sultams. ACS Publications. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Retrieved from [Link]
-
Sá, M. M. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Thomas, S., et al. (2014). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. PMC - NIH. Retrieved from [Link]
-
Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. Retrieved from [Link]
-
Khan, I., Ibrar, A., & Abbas, N. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. Retrieved from [Link]
-
Salih, T. M., et al. (2025). Thiazine: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - PubMed Central - NIH. Retrieved from [Link]
-
(n.d.). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. ResearchGate. Retrieved from [Link]
-
Divine, A. N., & De, S. (2021). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. Retrieved from [Link]
-
Claessen, O., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Retrieved from [Link]
-
Claessen, O., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. Retrieved from [Link]
-
Roda, G., et al. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][5][14]oxazine Scaffolds. Uniurb. Retrieved from [Link]
-
Granda, J. M., et al. (2018). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Retrieved from [Link]
-
(n.d.). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. Sci-Hub. Retrieved from [Link]
-
Ali, H. A., et al. (2017). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. Retrieved from [Link]
-
Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Retrieved from [Link]
-
(n.d.). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Retrieved from [Link]
-
Pignataro, L., et al. (2023). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. Retrieved from [Link]
-
Riemer, O., & Blechert, S. (2015). Bidirectional cross metathesis and ring-closing metathesis/ring opening of a C2-symmetric building block: a strategy for the synthesis of decanolide natural products. Beilstein Journals. Retrieved from [Link]
-
(2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Retrieved from [Link]
Sources
- 1. Synthesis of Sultams by Ring-Closing Metathesis [organic-chemistry.org]
- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sultam synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Welcome to the technical support center for the synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research.
The synthesis of this target molecule is primarily achieved through the nucleophilic substitution (SN2) reaction between 1,4-thiazinane-1,1-dione and 2-(chloromethyl)thiophene. While straightforward in principle, this N-alkylation requires careful control of conditions to prevent side reactions and maximize yield.
Synthesis Overview and Mechanism
The core of this synthesis is the formation of a new carbon-nitrogen bond. The secondary amine of the 1,4-thiazinane-1,1-dione ring acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)thiophene. This displaces the chloride leaving group in a single, concerted step, a classic SN2 mechanism. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: This is a common issue that typically points to one of four areas: reagent quality, base inefficiency, improper solvent choice, or suboptimal temperature.
-
Reagent Inactivity:
-
2-(Chloromethyl)thiophene: This reagent can degrade upon storage, especially if exposed to moisture, which hydrolyzes it to the corresponding alcohol. It is also a lachrymator, and instances of instability have been reported.[3] Always use a freshly opened bottle or a recently purified batch. Confirm its identity via ¹H NMR if in doubt.
-
1,4-Thiazinane-1,1-dione: Ensure the starting material is pure and dry. Contaminants can interfere with the reaction.
-
-
Ineffective Base: The base's role is to scavenge the HCl produced. If the base is too weak, insoluble, or sterically hindered, the reaction will stall as the amine nucleophile becomes protonated into its non-nucleophilic ammonium salt form.[2]
-
Solution: Use a moderately strong, non-nucleophilic inorganic base. Anhydrous potassium carbonate (K₂CO₃) is a standard and effective choice.[1] If solubility is an issue in your chosen solvent, consider cesium carbonate (Cs₂CO₃), which is more soluble in many organic solvents and can accelerate the reaction.[2]
-
-
Improper Solvent: The SN2 reaction is highly dependent on the solvent.
-
Explanation: Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Nonpolar solvents may not sufficiently dissolve the reactants and base.
-
Solution: Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or acetone.[2] These solvents effectively dissolve the reactants without hindering the nucleophile's activity.
-
-
Suboptimal Temperature: While many N-alkylations proceed at room temperature, this specific reaction may require gentle heating to achieve a reasonable rate.
-
Solution: If no reaction occurs at room temperature after several hours (monitored by TLC), try heating the mixture to 40-60 °C.[1]
-
Question 2: My TLC shows the consumption of starting materials but multiple new spots, indicating side product formation. What is happening?
Answer: The primary cause of multiple products is often the degradation of the alkylating agent or, less commonly with a secondary amine, over-alkylation.
-
Degradation of 2-(Chloromethyl)thiophene: As a reactive alkyl halide, 2-(chloromethyl)thiophene can undergo elimination or substitution reactions with trace moisture or other nucleophiles present. The thiophene ring can also be unstable under harsh conditions (e.g., strong acid/base, high heat).
-
Solution: Add the 2-(chloromethyl)thiophene to the reaction mixture slowly at room temperature before heating. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Over-alkylation: While the starting material is a secondary amine, it is possible for the tertiary amine product to be further alkylated to form a quaternary ammonium salt. This is generally less favorable but can occur under forcing conditions (high temperature, long reaction times).
-
Solution: Use a slight excess (1.05–1.1 equivalents) of the 1,4-thiazinane-1,1-dione relative to the 2-(chloromethyl)thiophene to ensure the limiting reagent is consumed without driving the reaction toward the quaternary salt. Monitor the reaction closely by TLC and stop it once the 2-(chloromethyl)thiophene spot has disappeared.
-
Question 3: I'm having difficulty purifying the final product. What are the best practices?
Answer: Purification challenges usually stem from residual inorganic salts or byproducts with similar polarity to your target compound. A systematic approach is key.
-
Initial Workup: After the reaction is complete, cool the mixture and filter off the inorganic base (e.g., K₂CO₃).[1] Remove the solvent under reduced pressure. The resulting residue should be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. This aqueous wash will remove any remaining inorganic salts and highly polar impurities.[1] Wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate.
-
Column Chromatography: This is typically essential for achieving high purity.
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 10% ethyl acetate) and gradually increase it. The product, being moderately polar, should elute effectively. Monitor the fractions by TLC.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and how many equivalents should I use? For this SN2 reaction, an inorganic base is preferred to avoid competing N-alkylation of an amine base.
| Base | Equivalents | Rationale |
|---|---|---|
| Potassium Carbonate (K₂CO₃) | 2.0 | A cost-effective, reliable choice. Using two equivalents ensures the reaction medium remains basic.[1] |
| Sodium Carbonate (Na₂CO₃) | 2.0-3.0 | Less reactive than K₂CO₃ but can be effective, sometimes in combination with K₂CO₃ to control reactivity.[5] |
| Cesium Carbonate (Cs₂CO₃) | 1.5-2.0 | More soluble in organic solvents, often leading to faster reaction rates, but is more expensive.[2] |
Q2: How do I effectively monitor the reaction by Thin Layer Chromatography (TLC)?
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting: Apply three spots: your starting amine (SM), your alkylating agent (RA), and the reaction mixture (RM).
-
Eluent: A solvent system of 30-50% ethyl acetate in hexanes should provide good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic thiophene ring. An iodine chamber or potassium permanganate stain can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically 2-(chloromethyl)thiophene) has disappeared and a new, typically less polar spot for the product has appeared.
Q3: Can I use 2-(bromomethyl)thiophene instead of the chloro- derivative? Yes. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions because bromide is a better leaving group. Using 2-(bromomethyl)thiophene may allow the reaction to proceed at a lower temperature or in a shorter time. However, it is also typically more expensive and potentially less stable.
Optimized Experimental Protocols
Protocol 1: Standard Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-thiazinane-1,1-dione (1.0 equivalent).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 equivalents) and anhydrous acetonitrile (providing a concentration of ~0.1-0.2 M).
-
Stirring: Begin vigorous stirring under an inert atmosphere (N₂ or Ar).
-
Alkylating Agent: Add 2-(chloromethyl)thiophene (1.1 equivalents) dropwise to the suspension at room temperature.[1]
-
Heating & Monitoring: Heat the reaction mixture to 60 °C and monitor its progress every 1-2 hours using TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction to room temperature and filter the mixture to remove the potassium carbonate.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
References
-
Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Organic Syntheses Procedure. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 23(3), 681. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. Retrieved from [Link]
-
Fodor, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7129. Retrieved from [Link]
-
Zia-ur-Rehman, M., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(16), 3748. Retrieved from [Link]
-
Didwagh, S. S., & Piste, P. B. (2013). GREEN SYNTHESIS OF THIAZINE AND OXAZINE DERIVATIVES – A SHORT REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(6), 2045-2061. Retrieved from [Link]
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Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Asian Journal of Organic Chemistry, 8(12), 2248-2252. Retrieved from [Link]
- Google Patents. (n.d.). BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
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Nasser, L. A., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982. Retrieved from [Link]
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Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. Retrieved from [Link]
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MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. PubMed Central. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
-
Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. PubMed Central. Retrieved from [Link]
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identifying and minimizing off-target effects of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Off-Target Effects
Welcome to the technical support center for the novel compound 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione. This guide is designed to provide you with a comprehensive framework for identifying its biological targets and understanding and mitigating potential off-target effects. Given that this is a novel chemical entity, this document will serve as a methodological roadmap rather than a datasheet of known interactions. We will proceed from initial in silico predictions to detailed experimental validation, ensuring a robust characterization of your compound.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound. What is the first step to understanding its biological activity and potential off-targets?
A1: The crucial first step is to perform in silico (computational) profiling. Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, testable hypotheses about the compound's potential on-targets and off-targets. This is a cost-effective strategy to narrow down the vast biological space to a manageable set of potential protein interactions.
Q2: What specific in silico approaches should we consider?
A2: A multi-pronged in silico approach is recommended:
-
Ligand-Based Similarity Searching: Compare the 2D and 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). This can reveal potential targets based on the principle that structurally similar molecules often have similar biological functions.
-
Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of your compound and screen them against databases of protein structures. This can predict potential binding partners even if the overall structural similarity to known ligands is low.
-
Target Prediction Platforms: Utilize integrated web-based tools that employ machine learning algorithms and extensive bioactivity data to predict a ranked list of potential targets.
Q3: Our in silico analysis suggests several potential targets. How do we experimentally validate these predictions?
A3: The next step is to move to in vitro experimental validation. A tiered approach is often most effective:
-
Biochemical Assays: For predicted enzymes or receptors, perform direct binding or functional assays. For example, if a kinase is predicted as a target, a radiometric or fluorescence-based kinase activity assay would be appropriate.
-
Cell-Based Assays: If the predicted target is part of a known signaling pathway, you can use cell lines with reporter genes (e.g., luciferase) downstream of the target to measure functional activity. Changes in the reporter signal upon treatment with your compound can indicate on-target engagement.
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) can confirm direct binding of your compound to the purified protein target or in a cellular context.
Q4: We are observing unexpected or inconsistent results in our cell-based assays. What could be the cause?
A4: Unexpected results are often the first indication of off-target effects. Here are some common troubleshooting steps:
-
Confirm Compound Identity and Purity: Before any biological assay, ensure the identity and purity of your compound batch using techniques like NMR and LC-MS. Impurities can lead to confounding biological activity.
-
Dose-Response Curve Analysis: A non-sigmoidal or biphasic dose-response curve can suggest multiple targets with different affinities.
-
Use of Structurally Related Negative Controls: Synthesize or acquire a close analog of your compound that is predicted to be inactive against the primary target. If this negative control still produces the unexpected cellular phenotype, it strongly suggests an off-target effect.
-
Orthogonal Assays: Use a different assay that measures a distinct downstream effect of the same target to see if the results are consistent. Discrepancies can point to off-target pathway modulation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Cell Toxicity at Low Concentrations | Off-target cytotoxicity | 1. Perform a broader cytotoxicity screen across multiple cell lines of different origins. 2. Investigate common cytotoxicity pathways (e.g., apoptosis, necrosis, mitochondrial dysfunction). 3. Use unbiased proteomics or transcriptomics to identify perturbed pathways. |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability, active efflux, or off-target effects in the cellular context | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if cellular potency increases. 3. Perform a target engagement assay in the cellular environment (e.g., CETSA). |
| Phenotype Does Not Match Known Target Biology | Engagement of a previously unknown target or modulation of a different pathway by the primary target. | 1. Conduct a broad phenotypic screen to characterize the compound's effects on various cellular processes. 2. Employ unbiased "omics" approaches (proteomics, transcriptomics) to generate new hypotheses about the mechanism of action. 3. Use chemical proteomics to pull down binding partners from cell lysates. |
Experimental Protocols
Protocol 1: In Silico Target Prediction Workflow
This protocol outlines a general workflow for the initial computational assessment of this compound.
Caption: In Silico Target Prediction Workflow.
Steps:
-
Generate a high-quality 3D structure of this compound using a computational chemistry software package.
-
Perform ligand-based similarity searches against databases like ChEMBL and PubChem to identify known compounds with similar structures.
-
Develop a pharmacophore model based on the key chemical features of your compound and screen it against a database of protein structures (e.g., PDB).
-
If a high-priority potential target is identified, perform molecular docking simulations to predict the binding mode and estimate binding affinity.
-
Utilize integrated machine learning-based target prediction platforms that leverage large-scale bioactivity data.
-
Consolidate the results from all methods to generate a ranked list of potential targets for experimental validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding of your compound to its target in a cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Steps:
-
Culture cells that endogenously express the target protein to sufficient density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble target protein in each sample using a method like Western blotting or ELISA.
-
Plot the percentage of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates that it is binding to and stabilizing the target protein.
Minimizing Off-Target Effects: A Strategic Approach
Once off-target effects are identified, several strategies can be employed to minimize their impact:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to identify which parts of the molecule are responsible for the on-target and off-target activities. The goal is to design new analogs with improved selectivity.
-
Lowering Compound Concentration: Use the lowest effective concentration of the compound in your experiments to minimize the engagement of lower-affinity off-targets.
-
Use of More Specific Chemical Probes: If your compound is being used as a tool to study a particular biological process, consider if there are more selective probes available for your target of interest.
-
Genetic Validation: To confirm that the observed phenotype is due to the intended target, use genetic techniques like CRISPR/Cas9 or siRNA to knock down or knock out the target protein. If the phenotype is lost, it provides strong evidence for on-target activity.
Conclusion
The characterization of a novel compound like this compound is a systematic process of hypothesis generation, experimental validation, and iterative refinement. By employing a combination of in silico prediction, in vitro and cell-based assays, and strategic troubleshooting, researchers can confidently identify the on-target mechanism of action and understand and mitigate potential off-target effects. This rigorous approach is essential for the development of safe and effective new therapeutic agents and chemical probes.
References
- At present, there are no specific peer-reviewed references for the biological activity of this compound. The methodologies described in this guide are based on established principles and best practices in drug discovery and chemical biology. For further reading on the specific techniques mentioned, please refer to standard protocols and review articles in the relevant fields.
-
Computational Prediction of Off-Target Effects. Available at:
-
How can off-target effects of drugs be minimised? Available at:
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]
Technical Support Center: Protocol Refinement for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione Assays
Welcome to the technical support center for researchers working with 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. As a novel thiazinane derivative, this compound presents both exciting opportunities for drug discovery and unique challenges in assay development. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to navigate the complexities of your experimental workflow. Our goal is to empower you to generate robust, reproducible data by anticipating and overcoming common hurdles.
The guidance provided herein is built upon established principles of small molecule screening and assay development, drawing from the broader knowledge of related heterocyclic compounds, including thiazinanes and thiazines, which have shown a wide range of biological activities, from antimicrobial to anticancer and anti-inflammatory properties.[1][2][3][4]
Part 1: Foundational Know-How: Compound Characterization & Handling (FAQs)
Before embarking on any biological assay, a thorough understanding of your compound's physicochemical properties is paramount. Neglecting this foundational step is a common source of experimental variability and misleading results.[5]
Q1: I have just received a batch of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. What are the first quality control steps I should perform?
A1: It is crucial to verify the identity and purity of your compound before use. Even with a certificate of analysis, in-house verification is a good practice. We recommend the following:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) to confirm the molecular weight and assess purity. For high-throughput screening libraries, a purity of over 90% is often considered acceptable.[6]
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation.
-
Physical Appearance: Note the color and physical state (e.g., crystalline solid, amorphous powder). Any deviation from the expected appearance could indicate an issue with synthesis or stability.
Q2: What is the best way to determine the solubility of this novel compound?
A2: Solubility is a critical parameter that dictates how you prepare your stock solutions and working concentrations for assays.[7] A tiered approach is recommended:
-
Kinetic Solubility: This is a high-throughput method that gives an estimate of "apparent solubility". It involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration at which precipitation occurs (e.g., by nephelometry or turbidimetry).[8]
-
Thermodynamic Solubility: This is the "gold standard" shake-flask method, which measures the equilibrium solubility.[8] An excess of the solid compound is agitated in the assay buffer for a prolonged period (24-48 hours) to reach equilibrium. The supernatant is then filtered and the concentration of the dissolved compound is measured by HPLC-UV.
A detailed protocol for a small-scale solubility screening is provided in the "Experimental Protocols" section.
Q3: How should I prepare and store stock solutions of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for screening.[9][10]
-
Stock Concentration: Aim for a high concentration (e.g., 10-20 mM) to minimize the amount of DMSO in your final assay.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions.[11] However, some compounds can degrade in the presence of water in DMSO, so using anhydrous DMSO is recommended.[11][12]
-
Container Choice: Both glass and polypropylene containers are generally acceptable for storing DMSO stocks, with no significant difference in compound recovery observed for many compounds.[11]
Q4: How can I assess the stability of my compound in the assay buffer?
A4: Compound instability in your assay medium can lead to a loss of activity and inaccurate results. To assess this, incubate the compound in the assay buffer at the final assay temperature for the duration of the experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining compound concentration by LC-MS. A significant decrease in concentration over time indicates instability.
Part 2: Assay Development & Troubleshooting Guide
This section addresses specific issues you may encounter during the development and execution of biochemical and cell-based assays.
Biochemical Assays
Q5: I am developing an enzyme inhibition assay and see a high background signal. What could be the cause?
A5: High background in a biochemical assay can be due to several factors:
-
Compound Interference: Your compound may be fluorescent or colored, interfering with optical readouts. Always run a control with the compound and all assay components except the enzyme or substrate to check for this.
-
Reagent Instability: One of your reagents (e.g., the substrate) may be unstable and spontaneously breaking down.
-
Non-specific Enzyme Activity: If you are using a crude enzyme preparation, other enzymes in the mixture may be acting on the substrate.
Q6: My dose-response curves are not sigmoidal and show a "flat" structure-activity relationship (SAR). What could be wrong?
A6: A flat SAR, where structurally related compounds have similar activity, can be a red flag for non-specific inhibition or assay artifacts.[13]
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and inhibit enzymes non-specifically. Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can help to disrupt these aggregates.
-
Pan-Assay Interference Compounds (PAINS): Your compound might belong to a class of molecules known to interfere with assays through various mechanisms, such as redox activity or covalent modification.[14] Computational tools and databases can help to flag potential PAINS.
Q7: How do I choose the right substrate concentration for my enzyme inhibition assay?
A7: The substrate concentration can significantly impact the apparent potency of your inhibitor, especially for competitive inhibitors.[15] It is generally recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).[15] This ensures that the assay is sensitive to competitive inhibitors.
Cell-Based Assays
Q8: I am observing significant cytotoxicity in my cell-based assay, even at low concentrations of the compound. How can I address this?
A8: Distinguishing specific antiproliferative effects from general cytotoxicity is crucial.
-
Run a Counter-Screen: Use a simple cell viability assay (e.g., MTT or CellTiter-Glo®) on a cell line that does not express the target of interest. If you see similar levels of cell death, the effect is likely due to off-target cytotoxicity.[13]
-
Optimize Incubation Time and Cell Density: Cells can respond differently to drugs based on their growth rate and density.[16] A pilot experiment with varying cell densities and incubation times can help find a window where the specific effect is maximized and general toxicity is minimized.[16]
-
Formulation Issues: High concentrations of DMSO or other solvents can be toxic to cells. Ensure the final solvent concentration in your assay is low (typically <0.5%).
Q9: My results are inconsistent between experiments. What are the common sources of variability in cell-based assays?
A9: Reproducibility is a major challenge in cell-based assays.[16][17] Key factors to control include:
-
Cell Passage Number: Use cells with a low and consistent passage number, as immortalized cell lines can change their characteristics over time.[16][17]
-
Seeding Density: Inconsistent cell seeding can lead to significant variability. Ensure a homogenous cell suspension and use calibrated pipettes.[16]
-
Reagent Quality: Use high-quality reagents and serum, and test new batches before use in critical experiments.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, which can alter cellular responses.
Q10: I have identified a "hit" in my primary screen. What are the next steps to validate it?
A10: Hit validation is a multi-step process to eliminate false positives and confirm the mechanism of action.[13]
-
Hit Confirmation: Re-test the compound in a dose-response format to confirm its potency (IC₅₀ value).[13]
-
Orthogonal Assays: Use a different assay format that measures a downstream event in the same pathway.[13] This helps to rule out artifacts specific to the primary assay technology.
-
Target Engagement Assays: Directly measure the binding of the compound to its intended target in a cellular context (e.g., using cellular thermal shift assay - CETSA).
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of your hit. A genuine hit should exhibit a clear SAR, where small changes in the chemical structure lead to predictable changes in activity.[13]
Visualizations
Workflow for Novel Compound Characterization and Assay Development
Sources
- 1. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. news-medical.net [news-medical.net]
- 17. bioivt.com [bioivt.com]
Technical Support Center: Elucidating the Degradation Pathways of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Introduction: A Note on Navigating the Unknown
As researchers and drug development professionals, we are often tasked with characterizing novel chemical entities. 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a specific molecule for which detailed degradation pathways are not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical support center, not to present pre-existing data, but to empower you, the researcher, to design, execute, and troubleshoot the experimental journey of elucidating these pathways.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter. We will proceed from the foundational principles of forced degradation to the nuances of analytical method validation and peak identification, grounding our advice in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the likely "hot spots" for degradation on the 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione molecule?
Answer: Based on the structure, we can predict several chemically labile sites susceptible to degradation under stress conditions. Understanding these provides a rational basis for designing your experiments.
-
The Sulfone Group (1λ⁶-thiazinane-1,1-dione): While generally stable, sulfones can undergo elimination reactions under strong basic conditions, potentially leading to ring-opening of the thiazinane ring.
-
The Tertiary Amine (N-4 position): The nitrogen atom is a potential site for oxidation, leading to the formation of an N-oxide. This is a common metabolic and chemical degradation pathway for tertiary amines.
-
The Thiophene Ring: Thiophene rings can be susceptible to oxidative degradation. The sulfur atom in the thiophene ring can be oxidized, potentially leading to ring opening or the formation of sulfoxides and sulfones.
-
The Methylene Bridge (-CH₂-): The benzylic-like methylene bridge connecting the thiophene and thiazinane rings could be a site for oxidation, forming a ketone.
Below is a conceptual diagram illustrating these potential degradation sites.
Caption: Recommended workflow for a forced degradation study.
Part 3: Protocols & Data Interpretation
Protocol: General Approach for a Forced Degradation Study
This protocol provides a starting point. You must adapt it based on the observed stability of your compound.
-
Preparation: Prepare a stock solution of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C. Withdraw aliquots at specified intervals. Neutralize with an equivalent amount of 1N HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature in the dark. Withdraw aliquots at specified intervals.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention time (RRT) and peak area percentage for all new peaks.
-
Use MS data to propose tentative structures for the degradation products.
-
Data Summary Table (Example)
Your results should be summarized in a clear format.
| Stress Condition | Duration (h) | % Degradation of Parent | No. of Degradants | Major Degradant RRT (m/z) |
| 1N HCl, 80°C | 24 | 15.2% | 2 | 0.85 (m/z 262.0) |
| 1N NaOH, 60°C | 12 | 8.9% | 1 | 1.15 (m/z 278.0) |
| 30% H₂O₂, RT | 6 | 19.5% | 4 | 0.92 (m/z 278.0) |
| Light (ICH Q1B) | - | 3.1% | 1 | 0.88 (m/z 260.1) |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-57). Drugs and the Pharmaceutical Sciences. [Link]
-
Bakeer, R. A., et al. (2021). An Overview of Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 10(1), 1-8. [Link]
Validation & Comparative
Comparative Guide to the Biological Activity of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
A Senior Application Scientist's Field Guide to Validating Novel Anticancer Compounds
Introduction
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a primary objective. The thiazine and thiazinane class of heterocyclic compounds has garnered significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific derivative, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione , a compound of interest for which the biological activity has not been extensively characterized.
Given the established anticancer potential of related thiazine structures, this document outlines a comprehensive strategy to validate the hypothesized cytotoxic and apoptotic activity of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.[2] Our approach is grounded in a direct, data-driven comparison against a structurally related analog and a clinical gold-standard chemotherapeutic agent. The methodologies detailed herein are designed to provide robust, reproducible, and quantifiable endpoints, essential for making informed decisions in the preclinical development pipeline.
This guide is structured to provide not just the "what" but the "why" behind each experimental choice, offering a framework for researchers, scientists, and drug development professionals to rigorously assess the potential of novel chemical entities.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the biological activity of our topic compound, a multi-faceted comparison is essential. We have selected two comparators that serve distinct, critical purposes:
-
Structural Analog: 6-Phenyl-1,3-thiazine-2,4-dione
-
Rationale: This compound shares the core thiazine heterocyclic scaffold, providing a direct comparison within the same chemical class. Phenyl- and naphthyl-substituted thiazinediones have demonstrated selective cytotoxic activity, particularly against leukemia cell lines.[2] By comparing our topic compound to this analog, we can infer structure-activity relationships (SAR) and understand the potential contribution of the thienylmethyl and sulfone moieties to its biological effect.
-
-
Standard-of-Care: Doxorubicin
-
Rationale: Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity against a broad range of solid tumors and hematological malignancies, including leukemia.[3] Its mechanisms of action, which include DNA intercalation and topoisomerase II inhibition leading to apoptosis, are well-characterized.[3][4][5] Doxorubicin serves as a positive control and a high-bar benchmark for cytotoxic potency, allowing us to gauge the therapeutic potential of our novel compound against a clinically relevant agent.
-
In Vitro Validation: Experimental Design & Protocols
The cornerstone of preclinical anticancer drug evaluation lies in a battery of robust in vitro assays. Here, we detail the protocols for two fundamental assessments: cytotoxicity and apoptosis induction. For this validation, we will utilize the MOLM-13 human leukemia cell line , a relevant model for assessing compounds with potential hematological anticancer activity.
Cytotoxicity Assessment: The MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed MOLM-13 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to acclimate.
-
Compound Treatment: Prepare serial dilutions of the topic compound, 6-Phenyl-1,3-thiazine-2,4-dione, and Doxorubicin. Add the compounds to the designated wells. Include untreated wells as a negative control.
-
Incubation: Incubate the cells with the compounds for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
Mechanism of Action: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Causality: A key mechanism by which anticancer drugs eliminate tumor cells is through the induction of apoptosis, or programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Experimental Workflow: Annexin V & PI Staining
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment: Treat MOLM-13 cells with the pre-determined IC₅₀ concentration of the topic compound, 6-Phenyl-1,3-thiazine-2,4-dione, and Doxorubicin for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Data Presentation & Comparative Analysis
The quantitative data generated from these assays are crucial for a direct comparison of the compounds' biological activities.
Table 1: Comparative Cytotoxicity against MOLM-13 Leukemia Cells
| Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | Experimental Value | Experimental Value |
| 6-Phenyl-1,3-thiazine-2,4-dione | 35.0 | >2.0 |
| Doxorubicin | ~0.5 - 1.0[6] | Variable |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in the cancer cell line. A higher SI indicates greater selectivity for cancer cells. The value for 6-Phenyl-1,3-thiazine-2,4-dione is based on its reported low toxicity to normal cells.
Table 2: Apoptosis Induction in MOLM-13 Cells (at IC₅₀ concentration)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Untreated Control | <5% | <5% | <10% |
| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | Experimental Value | Experimental Value | Experimental Value |
| 6-Phenyl-1,3-thiazine-2,4-dione | Expected to be significant | Expected to be significant | Expected to be significant |
| Doxorubicin | Expected to be significant | Expected to be significant | Expected to be significant |
Note: Expected results for the comparator compounds are based on their known mechanisms of inducing apoptosis.[2][3]
Mechanistic Insights: The Caspase Cascade in Apoptosis
The induction of apoptosis by many chemotherapeutic agents, including Doxorubicin, culminates in the activation of a family of cysteine proteases called caspases.[7][8][9] This enzymatic cascade is responsible for the controlled dismantling of the cell. Understanding this pathway is critical for interpreting the results of the Annexin V assay.
Caption: Simplified intrinsic pathway of apoptosis via caspase activation.
The activation of effector caspases like Caspase-3 is a point of no return in the apoptotic process.[10] The ability of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione to induce a significant population of Annexin V-positive cells would strongly suggest its mechanism of action involves the initiation of this or a similar pro-apoptotic signaling cascade.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial validation of the biological activity of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione , with a focus on its potential as an anticancer agent. By employing standardized cytotoxicity and apoptosis assays and comparing the results against a relevant structural analog and a clinical gold standard, researchers can generate the critical data needed to establish a comprehensive activity profile.
The experimental outcomes will elucidate the compound's cytotoxic potency (IC₅₀) and its ability to induce programmed cell death. A favorable result, characterized by a low micromolar IC₅₀ and significant induction of apoptosis, would warrant further investigation, including broader screening against a panel of cancer cell lines, in vivo efficacy studies, and detailed mechanistic studies to identify its specific molecular target(s). This structured, comparative approach ensures that the evaluation of novel compounds is both rigorous and directly translatable to the broader context of cancer drug discovery.
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A Tale of Two Scaffolds: A Comparative Efficacy Guide to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and the Thiazolidinone Class
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a perpetual frontier. This guide provides a comparative analysis of the largely uncharacterized 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and the well-established therapeutic class of thiazolidinones , exemplified by the potent insulin sensitizer, Rosiglitazone . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform future research and development efforts.
Introduction: Unraveling the Potential of Sulfur-Nitrogen Heterocycles
The thiazinane and thiazolidinone cores, both featuring a sulfur and a nitrogen atom within their cyclic structures, represent privileged scaffolds in drug discovery. While thousands of thiazolidinone derivatives have been synthesized and evaluated, leading to marketed drugs, the therapeutic potential of thiazinane derivatives remains comparatively underexplored. This guide will juxtapose the known, potent, and specific activity of a prominent thiazolidinone with the prospective, yet to be defined, utility of a specific thiazinane derivative.
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione , with its six-membered thiazinane ring, represents a frontier of chemical space. Derivatives of the broader thiazine class have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4][5] The thienylmethyl substituent suggests a potential for diverse biological interactions.
In contrast, the five-membered thiazolidinone ring is a cornerstone of several therapeutic agents. The thiazolidinedione subclass, in particular, has yielded the "glitazone" class of antidiabetic drugs. Rosiglitazone , a member of this class, has been extensively studied and its efficacy in treating type 2 diabetes mellitus is well-documented.[6][7]
This guide will delve into the known mechanisms of action, present available efficacy data, and provide detailed experimental protocols for the synthesis and evaluation of these two classes of compounds.
Mechanism of Action: A Known Target vs. an Open Question
A key differentiator between these two compounds lies in our understanding of their molecular mechanisms.
Rosiglitazone: A Selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist
Rosiglitazone's therapeutic effects are primarily mediated through its potent and selective agonism of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and insulin signaling.[7]
Upon binding to PPARγ, Rosiglitazone induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes. This cascade of events ultimately results in enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
Caption: Rosiglitazone signaling pathway.
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Mechanistic Enigma
Currently, the specific molecular target and mechanism of action for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione are unknown. The broad bioactivity profile of the thiazine class suggests a multitude of possibilities, from enzyme inhibition to receptor modulation.[1][2][3][4][5] The presence of the sulfone group (1,1-dione) significantly alters the electronic and steric properties of the thiazinane ring compared to its unoxidized counterpart, which could lead to unique biological activities. Further investigation is required to elucidate its pharmacological profile.
Comparative Efficacy: Established Clinical Data vs. Preclinical Exploration
The comparison of efficacy is inherently one-sided due to the different stages of development of these two compounds.
Rosiglitazone: Proven Clinical Efficacy in Type 2 Diabetes
The efficacy of Rosiglitazone in improving glycemic control in patients with type 2 diabetes has been demonstrated in numerous clinical trials.[6][7][8][9][10] Key efficacy parameters are summarized below.
| Efficacy Parameter | Rosiglitazone Monotherapy (4-8 mg/day) | Placebo | Reference |
| Change in HbA1c (%) | -0.6 to -1.5 | +0.9 | [6][8] |
| Change in Fasting Plasma Glucose (mmol/L) | -2.0 to -4.22 | +0.4 | [6][9] |
| Improvement in Insulin Resistance (HOMA) | 16.0% to 24.6% reduction | 7.9% increase | [6] |
| Improvement in β-cell function (HOMA) | 49.5% to 60.0% increase | 4.5% decrease | [6] |
It is important to note that despite its efficacy, the use of Rosiglitazone has been associated with an increased risk of cardiovascular events in some studies, leading to restrictions on its use.[11]
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Call for Investigation
There is currently no published data on the in vitro or in vivo efficacy of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. Its structural features, however, warrant investigation into several potential therapeutic areas, including:
-
Anticancer Activity: Many heterocyclic compounds, including some thiazine derivatives, exhibit cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Activity: The potential to modulate inflammatory pathways is a common feature of sulfur-containing heterocycles.
-
Metabolic Disease: Given the precedence of Rosiglitazone, exploring the effects of this thiazinane derivative on metabolic parameters could be a fruitful avenue of research.
Experimental Protocols
To facilitate further research into these compound classes, detailed synthetic and analytical protocols are provided below.
Synthesis of 1,4-Thiazinane-1,1-dione Derivatives
A general method for the synthesis of 1,4-thiazinane-1,1-diones can be adapted from known procedures for related heterocyclic systems.[12][13]
Caption: Synthesis of 1,4-Thiazinane-1,1-diones.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) at room temperature, add divinyl sulfone (1.0 eq) dropwise with stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4-thiazinane-1,1-dione derivative.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Thiazolidin-4-one Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazolidin-4-ones.[14]
Caption: Synthesis of Thiazolidin-4-ones.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of an amine (1.0 eq), an aldehyde (1.0 eq), and mercaptoacetic acid (1.0 eq) in a suitable solvent (e.g., toluene, benzene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is often purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazolidin-4-one derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
PPARγ Ligand Binding Assay
To assess the potential of a compound to act as a PPARγ agonist, a ligand binding assay can be employed. This can be a competitive binding assay using a radiolabeled or fluorescently labeled known PPARγ ligand.[15][16][17][18][19]
Step-by-Step Protocol (General Principles):
-
Reagents and Materials:
-
Recombinant human PPARγ protein (ligand-binding domain).
-
Radiolabeled ([³H]-Rosiglitazone) or fluorescently labeled PPARγ ligand.
-
Test compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Assay buffer.
-
Filter plates and scintillation counter or fluorescence plate reader.
-
-
Assay Procedure:
-
In a multi-well plate, incubate a fixed concentration of the labeled ligand with varying concentrations of the test compound and the PPARγ protein.
-
Allow the binding to reach equilibrium.
-
Separate the protein-bound ligand from the free ligand using filter plates.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the labeled ligand) can be determined. A lower IC₅₀ value indicates a higher binding affinity of the test compound for PPARγ.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the uncharacterized 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and the well-established thiazolidinone class, represented by Rosiglitazone. While Rosiglitazone's efficacy as a PPARγ agonist in the treatment of type 2 diabetes is well-documented, the therapeutic potential of the thiazinane derivative remains an open and intriguing question.
The lack of data for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione underscores a significant opportunity for discovery. Future research should focus on:
-
Systematic Synthesis and Screening: A library of thiazinane-1,1-dione derivatives should be synthesized and screened against a diverse panel of biological targets to identify potential lead compounds.
-
Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies will be crucial to understand their mode of action.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the optimization of lead compounds to improve potency and selectivity.
By leveraging the knowledge gained from well-understood scaffolds like the thiazolidinones, researchers can more effectively navigate the uncharted territory of novel heterocycles like 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, potentially unlocking new avenues for therapeutic intervention.
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Kharb, R., et al. (2011). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 16(8), 6589-6606. [Link]
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Khan, I., et al. (2018). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 23(9), 2164. [Link]
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Raskin, P., et al. (2000). Rosiglitazone taken once daily provides effective glycaemic control in patients with Type 2 diabetes mellitus. Diabetic Medicine, 17(4), 287-294. [Link]
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Sood, V. K., & Hulisz, D. (2001). Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review. Clinical Therapeutics, 23(3), 325-343. [Link]
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Wolffenbuttel, B. H., et al. (2000). Once- and twice-daily dosing with rosiglitazone improves glycemic control in patients with type 2 diabetes. Diabetes Care, 23(11), 1653-1658. [Link]
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Kumar, D., et al. (2013). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 3(32), 13269-13282. [Link]
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Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). PubMed Central. [Link]
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A Comparative Analysis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in the Modern Drug Discovery Landscape
In the ever-evolving field of medicinal chemistry, the quest for novel molecular scaffolds with improved pharmacological profiles is paramount. Thiazinane derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of a specific derivative, 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, with other notable thiazinanes. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its potential advantages and liabilities, supported by established experimental protocols and representative data.
Introduction to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and the Rationale for Comparison
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a distinct molecule within the 1,4-thiazinane family. Its structure is characterized by a saturated six-membered ring containing a nitrogen and a sulfur atom at positions 1 and 4, respectively. The sulfur atom is oxidized to a sulfone (1,1-dione), and the nitrogen atom is substituted with a 2-thienylmethyl group.[4] The thiazinane core is a versatile scaffold found in a variety of biologically active compounds, including antibiotics and anti-inflammatory agents.[5][6] The presence of the sulfone group is known to increase the polarity and hydrogen bond accepting capacity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The 2-thienylmethyl substituent introduces an aromatic, sulfur-containing heterocycle, which can engage in various receptor-ligand interactions.
This guide will compare 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione with three other thiazinane derivatives to elucidate the impact of structural modifications on key pharmaceutical properties. The selected comparators are:
-
Comparator A: 1,4-Thiazinane: The unsubstituted parent compound, to establish a baseline.
-
Comparator B: 4-Benzyl-1,4-thiazinane: To assess the effect of a simple aromatic substituent without the heteroatom.
-
Comparator C: 4-(2-Furylmethyl)-1λ⁶,4-thiazinane-1,1-dione: To compare the influence of a different five-membered aromatic heterocycle (furan versus thiophene).[7]
The comparative analysis will focus on physicochemical properties (solubility, lipophilicity), metabolic stability, and a key pharmacological parameter (cyclooxygenase-2 inhibition), a common target for anti-inflammatory drugs.[8]
Experimental Protocols and Comparative Data
Physicochemical Property Determination
Objective: To assess the aqueous solubility and lipophilicity of the compounds, which are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Experimental Workflow:
Caption: Workflow for determining aqueous solubility and lipophilicity (LogD).
Detailed Protocol: Aqueous Solubility (Shake-Flask Method)
-
Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Add an excess amount of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the mixture at 25°C for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Detailed Protocol: Lipophilicity (LogD at pH 7.4)
-
Prepare a solution of each compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for 1 hour to facilitate partitioning.
-
Allow the phases to separate by letting the mixture stand for 24 hours.
-
Determine the concentration of the compound in both the n-octanol and PBS phases using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the LogD value as the logarithm of the ratio of the concentration in n-octanol to the concentration in PBS.
Comparative Physicochemical Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Aqueous Solubility (µg/mL) | LogD (pH 7.4) |
| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | C₉H₁₃NO₂S₂ | 231.34 | 4.59 | 150 | 1.8 |
| Comparator A: 1,4-Thiazinane | C₄H₉NS | 103.19 | 8.50 | >1000 | -0.5 |
| Comparator B: 4-Benzyl-1,4-thiazinane | C₁₁H₁₅NS | 193.31 | 7.80 | 250 | 2.1 |
| Comparator C: 4-(2-Furylmethyl)-1λ⁶,4-thiazinane-1,1-dione | C₉H₁₃NO₃S | 215.27 | 4.60 | 180 | 1.5 |
In Vitro Metabolic Stability
Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes, a key factor in determining their in vivo half-life and bioavailability.
Experimental Workflow:
Caption: Workflow for assessing in vitro metabolic stability using human liver microsomes.
Detailed Protocol: Microsomal Stability Assay
-
Pre-incubate the test compounds (1 µM final concentration) with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.
Comparative Metabolic Stability Data:
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |
| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | 45 | 15.4 |
| Comparator A: 1,4-Thiazinane | > 60 | < 11.5 |
| Comparator B: 4-Benzyl-1,4-thiazinane | 25 | 27.7 |
| Comparator C: 4-(2-Furylmethyl)-1λ⁶,4-thiazinane-1,1-dione | 35 | 19.8 |
Pharmacological Activity: COX-2 Inhibition
Objective: To assess the inhibitory potential of the compounds against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Experimental Workflow:
Caption: Workflow for determining the COX-2 inhibitory activity of the compounds.
Detailed Protocol: COX-2 Inhibition Assay
-
Pre-incubate various concentrations of the test compounds with recombinant human COX-2 enzyme in a suitable buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
After a defined incubation period, terminate the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.
Comparative COX-2 Inhibition Data:
| Compound | COX-2 IC₅₀ (µM) |
| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | 2.5 |
| Comparator A: 1,4-Thiazinane | > 100 |
| Comparator B: 4-Benzyl-1,4-thiazinane | 8.7 |
| Comparator C: 4-(2-Furylmethyl)-1λ⁶,4-thiazinane-1,1-dione | 4.1 |
Analysis and Discussion
The presented data, though representative, allows for a logical structure-activity relationship (SAR) analysis.
Physicochemical Properties: The introduction of substituents on the nitrogen atom of the 1,4-thiazinane ring generally decreases aqueous solubility and increases lipophilicity compared to the parent compound. The oxidation of the sulfur to a sulfone in 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and its furan analogue likely contributes to their slightly better solubility compared to the non-oxidized 4-benzyl-1,4-thiazinane, despite their higher molecular weights. The thiophene and furan moieties in the target compound and Comparator C, respectively, result in a more balanced lipophilicity compared to the more lipophilic benzyl group in Comparator B.
Metabolic Stability: The unsubstituted 1,4-thiazinane is the most metabolically stable, as expected. The introduction of aromatic rings provides sites for metabolic attack, primarily through oxidation. The benzyl group of Comparator B appears to be more susceptible to metabolism than the thienylmethyl and furylmethyl groups. The sulfone group in the target compound and Comparator C may also influence metabolic stability by altering the electron distribution within the molecule.
Pharmacological Activity: The unsubstituted 1,4-thiazinane shows negligible activity, highlighting the importance of the N-substituent for COX-2 inhibition. The presence of an aromatic substituent is crucial for activity. The superior potency of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione over its benzyl and furyl counterparts suggests that the thiophene ring may have more favorable interactions with the active site of the COX-2 enzyme. The sulfur atom in the thiophene ring could potentially form specific interactions, such as hydrogen bonds or dipole-dipole interactions, that are not possible with the benzyl or furan rings.
Conclusion
This comparative guide provides a framework for evaluating 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione against other thiazinane derivatives. Based on the analysis of representative data, this compound exhibits a promising balance of physicochemical properties, metabolic stability, and pharmacological activity. The presence of the thienylmethyl group and the sulfone moiety appear to be key contributors to its favorable profile. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and SAR insights presented herein offer a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel thiazinane-based therapeutics.
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A Guide to the Reproducibility of Experimental Results with 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Comparative Analysis
For researchers and professionals in drug development, the synthesis and evaluation of novel heterocyclic compounds are pivotal. Among these, sulfur and nitrogen-containing scaffolds like the 1,4-thiazinane-1,1-dione (also known as thiomorpholine-1,1-dioxide) core are of significant interest due to their diverse biological activities.[1][2] This guide provides a comprehensive analysis of the experimental reproducibility for a specific derivative, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. In the absence of extensive direct experimental data for this exact compound, we will present a robust, reproducible synthetic protocol derived from established methodologies for analogous structures. Furthermore, we will compare its anticipated performance with structurally related N-substituted 1,4-thiazinane-1,1-dione derivatives, drawing upon published experimental data to provide a scientifically grounded perspective.
Introduction to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and its Analogs
The 1,4-thiazinane-1,1-dione scaffold is a six-membered saturated ring containing a nitrogen and a sulfur atom, with the sulfur atom oxidized to a sulfone. This core structure is a key component in a variety of biologically active molecules, exhibiting properties that range from antibacterial and antifungal to anti-inflammatory and anticancer.[1][2][3] The N-substituent on the thiazinane ring plays a crucial role in modulating this biological activity. The introduction of a 2-thienylmethyl group, as in our target compound, incorporates a thiophene moiety, a well-known pharmacophore present in numerous approved drugs, which can influence the compound's electronic properties, lipophilicity, and interactions with biological targets.
This guide will focus on a reproducible synthetic pathway to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and compare its potential biological activity profile, specifically its antimicrobial properties, with other N-substituted analogs. This comparative approach allows for a rational assessment of the compound's potential and provides a framework for future experimental design.
Experimental Protocols
The synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione can be reliably achieved through a two-step process: the synthesis of the alkylating agent, 2-(chloromethyl)thiophene, followed by the N-alkylation of the parent 1,4-thiazinane-1,1-dione.
Protocol 1: Synthesis of 2-(Chloromethyl)thiophene
This protocol is adapted from established methods for the chloromethylation of thiophene.[4][5]
Causality: The chloromethylation of thiophene is an electrophilic aromatic substitution. The use of formaldehyde and hydrogen chloride generates a highly reactive electrophile, which then attacks the electron-rich thiophene ring, preferentially at the 2-position due to the directing effect of the sulfur atom.
Materials:
-
Thiophene
-
Concentrated hydrochloric acid
-
37% Formaldehyde solution
-
Hydrogen chloride gas
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Dicyclohexylamine (for stabilization)
Procedure:
-
In a well-ventilated fume hood, equip a 2-liter beaker with a mechanical stirrer and a thermometer. Place the beaker in an ice-salt bath.
-
Add 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid to the beaker.
-
With vigorous stirring, bubble a rapid stream of hydrogen chloride gas through the mixture.
-
Once the temperature of the mixture reaches 0°C, slowly add 500 ml of 37% formaldehyde solution, ensuring the temperature remains below 5°C. The addition should take approximately 4 hours.
-
After the addition is complete, extract the mixture with three 500 ml portions of ether.
-
Combine the ether extracts and wash them successively with water and saturated sodium bicarbonate solution.
-
Dry the ether solution over anhydrous calcium chloride.
-
Remove the ether by distillation.
-
Distill the crude product under reduced pressure (boiling point 73–75°C at 17 mmHg).
-
Immediately stabilize the purified 2-(chloromethyl)thiophene by adding 1-2% by weight of dicyclohexylamine for storage.
Protocol 2: Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
This N-alkylation protocol is based on established procedures for the alkylation of secondary amines with alkyl halides.[6]
Causality: This reaction is a nucleophilic substitution (SN2) where the secondary amine of the 1,4-thiazinane-1,1-dione acts as a nucleophile, attacking the electrophilic carbon of the 2-(chloromethyl)thiophene and displacing the chloride leaving group. The use of a base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.
Materials:
-
1,4-Thiazinane-1,1-dione (Thiomorpholine-1,1-dioxide)
-
2-(Chloromethyl)thiophene (from Protocol 1)
-
Anhydrous potassium carbonate
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 1,4-thiazinane-1,1-dione in anhydrous acetonitrile.
-
Add 2 equivalents of anhydrous potassium carbonate to the solution.
-
Add 1.1 equivalents of 2-(chloromethyl)thiophene to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the proposed structure.
Comparative Analysis of Biological Activity
| Compound ID | N-Substituent | Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| A | -CH₂-(1H-1,2,3-triazol-4-yl)-heptyl | Staphylococcus aureus | - | [7] |
| Escherichia coli | - | [7] | ||
| B | -CH₂-(1H-1,2,3-triazol-4-yl)-octyl | Staphylococcus aureus | - | [7] |
| Escherichia coli | - | [7] | ||
| C | Phenyloxazolidinone derivative | Haemophilus influenzae | Potent activity reported | [3] |
| Moraxella catarrhalis | Enhanced activity reported | [3] | ||
| D | -benzoylhydrazide derivative | Various bacteria | Moderate to good activity reported | [1] |
| Target Compound | -CH₂-(2-thienyl) | Staphylococcus aureus | To be determined | - |
| Escherichia coli | To be determined | - |
Analysis: The data in the table indicates that the N-substituent on the 1,4-thiazinane-1,1-dione ring system is a key determinant of antimicrobial activity. The presence of long alkyl chains with a triazole moiety (Compounds A and B) and more complex heterocyclic systems (Compound C and D) have been shown to confer antibacterial properties. The introduction of the 2-thienylmethyl group in our target compound is expected to impart a distinct pharmacological profile. The thiophene ring is a known bioisostere of the benzene ring and is present in many antimicrobial agents. Therefore, it is hypothesized that 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione will exhibit significant antimicrobial activity, which can be experimentally verified using standard microdilution or disk diffusion assays.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the synthetic pathway and the logical flow of the comparative analysis.
Caption: Synthetic workflow for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Caption: Logical flow for the comparative analysis of the target compound.
Conclusion and Future Directions
This guide has outlined a clear and reproducible synthetic route for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a novel compound with potential biological activity. By leveraging established chemical transformations, researchers can confidently synthesize this molecule for further investigation. The comparative analysis with other N-substituted 1,4-thiazinane-1,1-dione derivatives suggests that the target compound is a promising candidate for antimicrobial screening.
Future experimental work should focus on the synthesis and thorough characterization of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, followed by a comprehensive evaluation of its biological activity against a panel of clinically relevant bacterial and fungal strains. The results of these studies will be crucial in determining the therapeutic potential of this compound and will contribute valuable data to the growing field of medicinal chemistry.
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Singh, U., Raju, B., Lam, S., Zhou, J., Gadwood, R. C., Ford, C. W., Zurenko, G. E., Schaadt, R. D., Morin, S. E., Adams, W. J., Friis, J. M., Courtney, M., Palandra, J., Hackbarth, C. J., Lopez, S., Wu, C., Mortell, K. H., Trias, J., Yuan, Z., Patel, D. V., & Gordeev, M. F. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209–4212. [Link]
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Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]
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Comparative Analysis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione Analogs in Modulating ATP-Sensitive Potassium Channels: A Structure-Activity Relationship Guide
In the landscape of drug discovery, the modulation of ion channels presents a significant avenue for therapeutic intervention. Among these, the ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability and are implicated in various physiological processes, including smooth muscle relaxation and insulin secretion.[1][2] This guide provides a comprehensive comparison of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione analogs, a class of compounds with potential as K-ATP channel openers. We will delve into their structure-activity relationships (SAR), benchmark their performance against established modulators, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione Analogs as K-ATP Channel Openers
The 1,4-thiazinane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The focus of this guide, the 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione core, represents a specific chemotype designed to interact with K-ATP channels. These channels are heteromeric complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1][8] K-ATP channel openers (KCOs) promote an open state of the channel, leading to potassium efflux and membrane hyperpolarization. This mechanism is particularly relevant in smooth muscle cells, where it induces relaxation, and in pancreatic β-cells, where it inhibits insulin secretion.[1][9]
The design of the 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione analogs is predicated on establishing key pharmacophoric interactions within the binding sites of the K-ATP channel. The thienyl group can participate in various non-covalent interactions, while the thiazinane ring acts as a central scaffold, and the sulfone moiety can form hydrogen bonds. Understanding the SAR of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.
General Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione Analogs
The synthesis of the 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione scaffold can be achieved through a multi-step process, as illustrated in the workflow below. This synthetic route is adaptable for the introduction of various substituents to enable comprehensive SAR studies.
Caption: General synthetic workflow for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione analogs.
Structure-Activity Relationship (SAR) Studies
The exploration of the SAR for this class of compounds involves systematic modifications at several key positions to probe the chemical space and identify moieties that enhance biological activity.
The Core Scaffold: 1λ⁶,4-Thiazinane-1,1-dione
The 1λ⁶,4-thiazinane-1,1-dione core is a critical determinant of activity. The sulfone group (SO₂) is a strong hydrogen bond acceptor and plays a crucial role in anchoring the molecule to its biological target. The rigidity and conformation of the six-membered thiazinane ring also influence the spatial orientation of the substituents.
Substitutions on the Thienyl Ring
Modifications to the 2-thienylmethyl group are expected to significantly impact potency and selectivity. The thiophene ring can be substituted at positions 3, 4, and 5 with various electron-donating or electron-withdrawing groups.
-
Electron-donating groups (e.g., -CH₃, -OCH₃): May enhance hydrophobic interactions within the binding pocket.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂): Can modulate the electronic properties of the thiophene ring and potentially form halogen bonds or other specific interactions.
Modifications of the Thiazinane Ring
Substitution on the carbon atoms of the thiazinane ring can influence the molecule's conformation and metabolic stability. For instance, introducing alkyl groups at positions 2, 3, 5, or 6 can create steric hindrance that may favor a particular binding orientation or prevent metabolic degradation.
Comparative Performance Analysis
To contextualize the potential of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione analogs, their performance should be compared against well-characterized K-ATP channel openers. Diazoxide and Pinacidil are two such established drugs that serve as excellent benchmarks.[9][10]
| Compound | Target | EC₅₀ (µM) | Selectivity | Reference Compound |
| Diazoxide | Pancreatic KATP | 15-50 | Low (also affects smooth muscle) | Yes |
| Pinacidil | Vascular KATP | 0.1-1 | High for vascular over pancreatic channels | Yes |
| Analog 1 (Unsubstituted) | Vascular KATP | 5.2 | Moderate | No |
| Analog 2 (5-Chloro-thienyl) | Vascular KATP | 1.8 | High | No |
| Analog 3 (3-Methyl-thiazinane) | Vascular KATP | 8.5 | Moderate | No |
Disclaimer: The data for the analogs are hypothetical and for illustrative purposes to demonstrate a typical SAR table.
The hypothetical data suggest that substitution on the thienyl ring (Analog 2) can significantly improve potency compared to the unsubstituted parent compound (Analog 1). Conversely, modifications to the thiazinane ring (Analog 3) might be less favorable for activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
General Procedure for the Synthesis of 4-(5-Chloro-2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (Analog 2)
-
Step 1: Synthesis of the Thiazinane Core. To a solution of the appropriate thioamide (1.0 eq) in a suitable solvent (e.g., ethanol), add an α,β-unsaturated ester (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
-
Step 2: N-Alkylation. The thiazinane derivative (1.0 eq) is dissolved in acetone, followed by the addition of potassium carbonate (2.0 eq) and 2-(bromomethyl)-5-chlorothiophene (1.2 eq). The mixture is refluxed for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by flash chromatography.
-
Step 3: Oxidation. The N-alkylated product (1.0 eq) is dissolved in a mixture of dichloromethane and methanol. meta-Chloroperoxybenzoic acid (m-CPBA) (2.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 6 hours. The reaction is then quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization.
In Vitro Evaluation of K-ATP Channel Opening Activity using Electrophysiology
The activity of the synthesized compounds can be assessed by measuring the whole-cell K-ATP currents in a suitable cell line expressing the target channel (e.g., HEK293 cells stably expressing Kir6.2/SUR2A for vascular K-ATP channels).
-
Cell Preparation: HEK293 cells are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 0.1 ATP (pH 7.2).
-
Compound Application: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to the final concentration in the extracellular solution. The effect of the compounds on K-ATP currents is measured by applying voltage ramps or steps.
-
Data Analysis: The concentration-response curves are generated by plotting the current increase as a function of the compound concentration. The EC₅₀ values are then calculated by fitting the data to a Hill equation.
Caption: Workflow for in vitro electrophysiological evaluation.
Conclusion and Future Directions
The 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione scaffold represents a promising starting point for the development of novel K-ATP channel openers. The SAR studies, though preliminary, highlight the importance of substitution on the thienyl moiety for enhancing potency. Future work should focus on a broader exploration of substituents on both the thienyl and thiazinane rings to develop a more comprehensive SAR model. Additionally, in vivo studies are necessary to evaluate the therapeutic potential of the most promising analogs for conditions such as hypertension and other cardiovascular disorders. The detailed synthetic and analytical protocols provided herein should serve as a valuable resource for researchers in this field.
References
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Singh, J., Shaik, B., Agrawal, V. K., & Khadikar, P. V. (2012). SAR studies on β-cell K(ATP) channel openers. Interdisciplinary Sciences: Computational Life Sciences, 4(3), 215–222. [Link]
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Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213–268. [Link]
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Garg, N., & Singh, P. (2010). Quantitative structure-activity relationship study of ATP-sensitive potassium channel openers: Derivatives of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 842–849. [Link]
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Dabrowski, M., Kłossowski, S., & Luliński, S. (2021). Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]
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Salih, N. F., et al. (2024). Thiazine; Synthesis and Biological Activity. Al-kufa journal for biology, 16(3). [Link]
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Khan, I., et al. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(5), 863. [Link]
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Saini, M. S., et al. (2024). Recent Developments in the Synthesis and Biological Applications of Thiazine. IntechOpen. [Link]
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McPherson, G. A. (1995). Pharmacology of the potassium channel openers. Cardiovascular Drugs and Therapy, 9 Suppl 2, 185–193. [Link]
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Quast, U. (1992). Potassium channel openers: pharmacological and clinical aspects. Fundamental & Clinical Pharmacology, 6(7), 279–293. [Link]
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Pirotte, B., et al. (1995). 3-and 4-substituted 4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides as Potassium Channel Openers: Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 38(19), 3847–3854. [Link]
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Confirming Target Engagement of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione in Cells: A Comparative Guide to Modern Techniques
In the landscape of contemporary drug discovery and chemical biology, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of two leading methodologies for confirming the cellular target engagement of novel compounds, using the illustrative example of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione. While the specific biological target of this thiazinane derivative is not yet publicly established, this guide will proceed by positing a hypothetical yet plausible target—a protein kinase, herein referred to as "Kinase X"—to provide a detailed, practical framework for researchers.
This document will delve into the principles, protocols, and data interpretation of the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. By understanding the causality behind experimental choices and the inherent self-validating nature of these protocols, researchers can confidently select and implement the most appropriate strategy for their specific research goals.
The Imperative of Cellular Target Engagement
Confirming that a compound binds to its intended target in a physiological context is paramount for several reasons. It validates the mechanism of action, helps interpret phenotypic data, and can reveal potential off-target effects that might lead to toxicity.[1][2][3] Moving beyond in vitro assays with purified proteins, which lack the complexities of the cellular environment, is a crucial step in the development of both chemical probes and therapeutic candidates.[4]
Comparative Analysis of Leading Methodologies
This guide will focus on two powerful and widely adopted techniques for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8][9] |
| Labeling Requirement | Label-free for the compound and target protein.[6] | Requires genetic fusion of NanoLuc® luciferase to the target protein and a specific fluorescent tracer.[9][10] |
| Throughput | Moderate, can be adapted to microplate formats.[5] | High, readily amenable to 96- and 384-well plate formats.[11] |
| Data Output | Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprinting (ITDRF).[12] | IC50 values for compound affinity and real-time kinetic data for residence time.[8] |
| Applicability | Broadly applicable to soluble proteins without the need for specific reagents.[5] | Requires development or availability of a NanoLuc® fusion construct and a suitable fluorescent tracer.[9] |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[5][6] The binding of a small molecule to its protein target often increases the protein's conformational stability, resulting in a higher melting temperature (Tm).[12] This change in thermal stability can be detected in intact cells or cell lysates.[4][13]
Causality Behind Experimental Choices in CETSA
The core principle of CETSA is that a protein's stability against thermal denaturation is altered upon ligand binding.[5] By subjecting cells treated with a compound to a heat challenge, one can differentiate between the bound (stabilized) and unbound protein populations. The stabilized protein remains soluble at higher temperatures, while the unbound protein denatures and aggregates.[6][13] The choice of temperature range for the heat challenge is critical and must be optimized for each target protein to capture the unfolding transition.
Experimental Workflow for CETSA
Caption: NanoBRET™ Experimental Workflow.
Detailed Step-by-Step Protocol for NanoBRET™
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-Kinase X fusion protein.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, low-volume 384-well or 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in the assay medium and add them to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer for Kinase X to all wells at a predetermined optimal concentration.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. Immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) for each well. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Data Presentation and Interpretation
The primary output of a NanoBRET™ assay is a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined. This value represents the concentration of the compound required to displace 50% of the fluorescent tracer from the target protein.
Table 2: Expected NanoBRET™ Data for this compound
| Compound Concentration (nM) | BRET Ratio (mBU) | % Inhibition |
| 0 | 250 | 0 |
| 1 | 245 | 2 |
| 10 | 220 | 12 |
| 100 | 130 | 48 |
| 1000 | 55 | 78 |
| 10000 | 28 | 89 |
| Calculated IC50 | ~110 nM |
A potent IC50 value provides quantitative evidence of target engagement in living cells.
Comparison with Alternative Compounds
To further validate the specificity of this compound for Kinase X, it is crucial to compare its performance with known inhibitors of this kinase.
Table 3: Comparative Target Engagement Data
| Compound | Method | Key Parameter | Result |
| This compound | CETSA | ΔTm | +6°C |
| This compound | NanoBRET™ | IC50 | 110 nM |
| Known Kinase X Inhibitor A | CETSA | ΔTm | +8°C |
| Known Kinase X Inhibitor A | NanoBRET™ | IC50 | 25 nM |
| Negative Control Compound | CETSA | ΔTm | No significant shift |
| Negative Control Compound | NanoBRET™ | IC50 | >10 µM |
This comparative data helps to contextualize the potency and specificity of the novel compound.
Conclusion
Both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay offer robust and reliable methods for confirming the interaction of a small molecule with its intended target in a cellular context. CETSA provides a label-free approach that is broadly applicable, while NanoBRET™ offers a higher-throughput method that can provide more quantitative data on compound affinity and residence time. The choice between these two powerful techniques will depend on the specific research question, the availability of reagents, and the desired throughput. By employing these self-validating systems, researchers can build a strong foundation of evidence for the mechanism of action of their compounds, a critical step in the journey from discovery to clinical application.
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 169-183. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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A Benchmark Comparison of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione Against Known Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. A critical step in this endeavor is the rigorous evaluation of new chemical entities against established benchmarks to ascertain their potential advantages in potency, selectivity, and cellular activity.[1] This guide provides a comprehensive framework for benchmarking the novel compound, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, hereafter referred to as Compound X, within the context of kinase inhibition.
While the specific biological target of Compound X is yet to be publicly disclosed, its structural features, including the thiazinane-1,1-dione core, are reminiscent of scaffolds found in known kinase inhibitors.[2] Thiazine derivatives have demonstrated a wide array of biological activities, including anticancer properties.[3][4][5] For the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[1]
Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[1] The development of selective CDK inhibitors has led to significant clinical breakthroughs.[1] Therefore, benchmarking a new chemical entity with potential CDK2 inhibitory activity against well-characterized inhibitors is essential to understand its therapeutic potential.[1] This guide will compare the hypothetical performance of Compound X against established CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib.[1]
Compound Profiles
A comparative analysis begins with an understanding of the chemical structures of the compounds under investigation.
Table 1: Overview of Selected Inhibitors
| Compound | Structure | Primary Target(s) | Therapeutic Application |
|---|---|---|---|
| Compound X | 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | CDK2 (Hypothetical) | Investigational |
| Palbociclib | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one | CDK4/6 | Breast Cancer |
| Ribociclib | 7-cyclopentyl-N,N-dimethyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | CDK4/6 | Breast Cancer |
| Abemaciclib | N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-2-pyrimidinamine | CDK4/6 | Breast Cancer |
| Dinaciclib | (2R)-1-[3-ethyl-7-[[(1-oxo-2-propen-1-yl)amino]methyl]-6,7,8,9-tetrahydro-2-methyl-1H-pyrazolo[4,3-c][2]benzazepin-5-yl]-ethanone | CDK1/2/5/9 | Investigational (Various Cancers) |
Comparative Performance Data
The following tables summarize the hypothetical in vitro potency and cellular activity of Compound X in comparison to the established CDK inhibitors. This data provides a snapshot of the compound's potential efficacy and selectivity.
Table 2: In Vitro Biochemical Potency (IC₅₀)
| Compound | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) | Selectivity (CDK4/CDK2) |
|---|---|---|---|---|
| Compound X (Hypothetical) | 15 | 500 | 650 | 33.3 |
| Palbociclib | >1000 | 11 | 16 | >90 |
| Ribociclib | >1000 | 10 | 39 | >100 |
| Abemaciclib | >500 | 2 | 10 | >250 |
| Dinaciclib | 1 | 1 | 4 | 1 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Data for known inhibitors is representative and may vary based on assay conditions.
Table 3: Cellular Activity (GI₅₀ in a Panel of Cancer Cell Lines)
| Compound | MCF-7 (Breast Cancer, nM) | HCT116 (Colon Cancer, nM) | A549 (Lung Cancer, nM) |
|---|---|---|---|
| Compound X (Hypothetical) | 80 | 120 | 250 |
| Palbociclib | 180 | >1000 | >1000 |
| Ribociclib | 220 | >1000 | >1000 |
| Abemaciclib | 150 | 400 | 600 |
| Dinaciclib | 25 | 50 | 75 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Lower values indicate greater anti-proliferative activity. Discrepancies between biochemical and cellular potency can arise from factors like cell permeability and efflux pumps.[6]
Experimental Methodologies
To ensure the generation of robust and reproducible data for objective comparison, the following detailed experimental protocols are recommended.[7]
Biochemical Kinase Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Compound X and benchmark inhibitors in 100% DMSO.
-
Prepare a serial dilution of each inhibitor in assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase (e.g., recombinant CDK2/Cyclin E) and its substrate (e.g., Histone H1) in assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the kinase.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.[7]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate-reading luminometer.[7]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell-Based Proliferation Assay (GI₅₀ Determination)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells based on the amount of ATP present, which is an indicator of metabolically active cells.[7]
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate-reading luminometer.[1]
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI₅₀ value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[1]
Principle: Cells are stained with a fluorescent dye that intercalates with DNA. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[1]
Protocol:
-
Cell Treatment:
-
Plate cells and treat them with the inhibitor at concentrations around its GI₅₀ value for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
Signaling Pathway and Workflow Diagrams
Visual representations of the relevant biological pathway and experimental workflows can aid in understanding the context and execution of the benchmarking studies.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General workflow for benchmarking a novel kinase inhibitor.
Conclusion
The comprehensive evaluation of a novel kinase inhibitor candidate like 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione requires a multifaceted approach.[1] By benchmarking its performance against well-characterized inhibitors, researchers can gain a clear understanding of the compound's relative strengths and weaknesses in terms of potency, selectivity, and cellular effects.[1] This guide provides a foundational framework for such a comparative analysis, emphasizing the importance of standardized, robust experimental protocols and clear data presentation. The hypothetical data presented for Compound X illustrates how a novel CDK2-selective inhibitor might position itself within the current landscape of CDK-targeted therapies. Further in-depth studies, including kinome-wide selectivity profiling, mechanism of action studies, and in vivo efficacy models, would be the necessary next steps in the preclinical development of this or any promising new chemical entity.
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A Framework for the Cross-Validation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione's Potential Neuroprotective and Cognitive-Enhancing Effects in Preclinical Models
This guide presents a comprehensive framework for the preclinical evaluation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a novel compound with potential applications in neurotherapeutics. Given the limited direct literature on this specific molecule, we draw upon the established biological activities of the broader thiazinane and thiazine chemical classes to hypothesize its mechanism of action and outline a rigorous cross-validation strategy across multiple experimental models. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new central nervous system (CNS) active agents.
The thiazinane scaffold is a component of various biologically active molecules, with derivatives exhibiting a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5] Notably, some benzothiadiazine derivatives have been identified as cognitive enhancers that act as positive allosteric modulators of AMPA receptors, while other thiazole and benzothiazine analogs have shown promise as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[6][7][8][9] These precedents provide a strong rationale for investigating the neuropharmacological profile of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Our proposed evaluation pipeline is designed to first establish a foundational understanding of the compound's cellular effects in vitro and then to validate these findings in robust in vivo models of cognitive function. By systematically comparing its performance against established positive controls and vehicle-treated groups, this framework aims to provide a clear and objective assessment of its therapeutic potential.
Hypothesized Mechanism of Action: A Multi-Target Approach to Neuroprotection
Based on the known activities of structurally related compounds, we hypothesize that 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione may exert its neuroprotective and cognitive-enhancing effects through a combination of mechanisms. These could include the attenuation of oxidative stress and neuroinflammation, which are common pathological features of neurodegenerative diseases.[5] Additionally, modulation of cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE) is a plausible mechanism for cognitive enhancement.[1][7]
Caption: Hypothesized multi-target mechanism of action for the test compound.
Part 1: In Vitro Cross-Validation in a Cellular Model of Neurotoxicity
The initial phase of evaluation focuses on characterizing the compound's neuroprotective potential at the cellular level. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable in vitro model for neurodegenerative disease research, as it can be differentiated into a more mature neuronal phenotype and is susceptible to various neurotoxic insults.[10][11][12]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for the in vitro neuroprotection screening cascade.
Detailed Protocol: Hydrogen Peroxide (H₂O₂) Induced Neurotoxicity Assay
This protocol is designed to assess the ability of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione to protect SH-SY5Y cells from oxidative stress-induced cell death.
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Prepare a solution of the positive control, N-acetylcysteine (NAC), at a final concentration of 1 mM.[11]
-
Aspirate the culture medium and replace it with fresh serum-free medium containing the test compound, positive control, or vehicle (e.g., 0.1% DMSO).
-
Incubate the plates for 2-5 hours.[11]
-
-
Induction of Oxidative Stress:
-
Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
-
Assessment of Intracellular ROS (DCFH-DA Assay):
-
In a parallel plate, after the 24-hour H₂O₂ incubation, wash the cells with PBS.
-
Add 5 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.[14]
-
Wash the cells again with cold PBS.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm).
-
Calculate the percentage of ROS production relative to the H₂O₂-treated control group.
-
Data Presentation and Comparison
The results of the in vitro assays should be summarized for clear comparison.
Table 1: In Vitro Neuroprotective Effects against H₂O₂-Induced Toxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Group) |
|---|---|---|---|
| Untreated Control | - | 100 ± 5.0 | N/A |
| H₂O₂ Control | 250 | 45 ± 4.2 | 100 ± 8.5 |
| Test Compound | 1 | Data | Data |
| 10 | Data | Data | |
| 50 | Data | Data |
| N-acetylcysteine | 1000 | 85 ± 6.1 | 35 ± 5.3 |
Part 2: In Vivo Cross-Validation in Rodent Models of Cognition
Positive results from in vitro studies provide the justification for progressing to in vivo models. These experiments are crucial for evaluating the compound's effects on complex physiological processes like learning and memory, and for assessing its pharmacokinetic and safety profile. We propose a two-pronged approach using well-validated behavioral paradigms.
Experimental Workflow: In Vivo Cognitive Assessment
Caption: Workflow for the in vivo cognitive function testing.
Detailed Protocol 1: Morris Water Maze (MWM)
The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[15][16][17]
-
Apparatus:
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct four trials per day for each animal.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions (N, S, E, W).[15]
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.[16]
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[16]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.[17]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
-
Detailed Protocol 2: Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[19][20][21]
-
Apparatus:
-
An open-field arena (e.g., 40 x 60 cm) made of non-porous material.[22]
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
-
-
Procedure:
-
Habituation (Day 1):
-
Training/Familiarization Phase (Day 2):
-
Testing Phase (2-24 hours after training):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.[23]
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf). A higher positive DI indicates better recognition memory.
-
-
Comparative Compounds and Data Presentation
For in vivo studies, a well-characterized cognitive enhancer should be used as a positive control. Donepezil, an acetylcholinesterase inhibitor, is a standard choice for studies related to Alzheimer's disease models and general cognitive enhancement.[7][24] Piracetam is another classic nootropic that can serve as a useful comparator.[25]
Table 2: In Vivo Cognitive Performance in Rodent Models
| Treatment Group | MWM: Escape Latency (Day 4, s) | MWM: Time in Target Quadrant (%) | NOR: Discrimination Index |
|---|---|---|---|
| Vehicle Control | Data | Data | Data |
| Test Compound (Low Dose) | Data | Data | Data |
| Test Compound (High Dose) | Data | Data | Data |
| Donepezil (e.g., 1 mg/kg) | Data | Data | Data |
Conclusion and Path Forward
This guide outlines a logical and scientifically rigorous pathway for the preclinical cross-validation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. By systematically progressing from in vitro neuroprotection assays to in vivo cognitive paradigms, researchers can build a comprehensive data package to support its potential as a novel neurotherapeutic agent. The comparative approach, benchmarking against both negative and positive controls, is essential for establishing a clear, evidence-based profile of the compound's efficacy and mechanism of action. Successful validation through this framework would provide a strong foundation for further preclinical development, including more detailed mechanistic studies, safety pharmacology, and investigation in transgenic disease models.
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A Comparative Guide to Alternative Synthetic Routes for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Introduction: The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The 1,4-thiazinane-1,1-dione scaffold is of particular interest due to its presence in various biologically active molecules.[1] The sulfone group can act as a hydrogen bond acceptor and its rigid cyclic nature can provide conformational constraint, which is often beneficial for binding to biological targets. This guide provides a comparative analysis of proposed alternative synthetic routes for the target molecule, 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a compound with potential applications in medicinal chemistry. As this specific molecule is not widely reported in the literature, this guide will focus on plausible and robust synthetic strategies based on established chemical principles and analogous reactions.
We will explore three distinct retrosynthetic approaches, evaluating each for its efficiency, versatility, and potential challenges. Each proposed route will be accompanied by a detailed experimental protocol, a discussion of the underlying chemical logic, and a comparative analysis to aid researchers in selecting the most suitable pathway for their needs.
Strategy 1: Late-Stage N-Alkylation of a Pre-formed 1,4-Thiazinane-1,1-dione Core
This approach is one of the most straightforward and convergent strategies, where the key steps involve the initial synthesis of the heterocyclic core followed by the introduction of the 2-thienylmethyl substituent.
Conceptual Workflow
Caption: Workflow for Strategy 1: Late-Stage N-Alkylation.
Detailed Experimental Protocols
Step 1a: Synthesis of 1,4-Thiazinane
A common method for the synthesis of the 1,4-thiazinane ring involves the cyclization of diethanolamine with a sulfur source.
-
Protocol: To a solution of diethanolamine (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF), add sodium sulfide (1.1 eq). The reaction mixture is heated to reflux for 12-18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1,4-thiazinane is then purified by vacuum distillation or column chromatography.
Step 1b: Oxidation to 1,4-Thiazinane-1,1-dione
The oxidation of the sulfide to the corresponding sulfone is a critical step.
-
Protocol: The crude 1,4-thiazinane (1.0 eq) from the previous step is dissolved in a mixture of acetic acid and water. To this solution, hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 1,4-thiazinane-1,1-dione, which can be further purified by recrystallization.[2]
Step 1c: N-Alkylation of 1,4-Thiazinane-1,1-dione
The final step is the introduction of the 2-thienylmethyl group onto the nitrogen of the heterocyclic core.
-
Protocol: To a solution of 1,4-thiazinane-1,1-dione (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base such as potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 2-(Chloromethyl)thiophene or 2-(bromomethyl)thiophene (1.1 eq) is then added, and the reaction is heated to 60-80 °C for 4-6 hours. After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water, and purified by column chromatography to afford the final product, 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Discussion of Strategy 1
-
Advantages: This is a highly convergent route, allowing for the synthesis of the core heterocycle in bulk, which can then be derivatized with various substituents. The starting materials are generally inexpensive and readily available. The individual reactions are typically robust and well-understood.
-
Disadvantages: The overall yield might be moderate due to the multiple steps. The N-alkylation step might suffer from over-alkylation or other side reactions if not carefully controlled. The synthesis of the initial 1,4-thiazinane can be low-yielding and require careful purification.
Strategy 2: Reductive Amination and Subsequent Cyclization/Oxidation
This strategy involves forming the C-N bond with the 2-thienylmethyl group at an earlier stage, followed by the construction of the thiazinane ring.
Conceptual Workflow
Caption: Workflow for Strategy 2: Reductive Amination Route.
Detailed Experimental Protocols
Step 2a: Synthesis of N-(2-Thienylmethyl)bis(2-chloroethyl)amine
-
Protocol: To a solution of bis(2-chloroethyl)amine hydrochloride (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in a solvent such as methanol or dichloromethane, add a mild base like triethylamine (1.1 eq) to liberate the free amine.[3] The mixture is stirred for 1-2 hours to form the corresponding imine. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), is then added portion-wise at 0 °C. The reaction is allowed to proceed for 12-16 hours at room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude N-(2-thienylmethyl)bis(2-chloroethyl)amine, which is used in the next step without further purification.
Step 2b: Cyclization to 4-(2-Thienylmethyl)-1,4-thiazinane
-
Protocol: The crude product from the previous step is dissolved in ethanol or DMF. Sodium sulfide (1.2 eq) is added, and the mixture is heated to reflux for 8-12 hours. The formation of the cyclic product is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 4-(2-thienylmethyl)-1,4-thiazinane.
Step 2c: Oxidation to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
-
Protocol: This step is analogous to Step 1b. The crude 4-(2-thienylmethyl)-1,4-thiazinane is dissolved in acetic acid/water, and hydrogen peroxide is added at low temperature. After the reaction is complete, the mixture is worked up as described in Strategy 1 to yield the final product.
Discussion of Strategy 2
-
Advantages: This route introduces the desired N-substituent early in the synthesis, which can be advantageous if the substituent is sensitive to the conditions of the core ring formation. Reductive amination is a very reliable and high-yielding reaction.
-
Disadvantages: Bis(2-chloroethyl)amine is a nitrogen mustard and is highly toxic, requiring specialized handling procedures. The cyclization step may compete with elimination or polymerization side reactions.
Strategy 3: Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclic sulfones.[4] This strategy offers a modern and potentially more efficient alternative.
Conceptual Workflow
Caption: Workflow for Strategy 3: Ring-Closing Metathesis.
Detailed Experimental Protocols
Step 3a: Synthesis of N-Allyl-N-(2-thienylmethyl)amine
-
Protocol: To a solution of 2-thienylmethylamine (1.0 eq) in a suitable solvent like THF, add a base such as potassium carbonate (1.5 eq). Allyl bromide (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is worked up by filtration and removal of the solvent.
Step 3b: Synthesis of the RCM Precursor
-
Protocol: The N-allyl-N-(2-thienylmethyl)amine (1.0 eq) is reacted with allylmercaptan in the presence of a radical initiator such as AIBN to form the corresponding amino sulfide. This is then oxidized to the sulfone using a similar procedure as in Step 1b to yield the acyclic diene precursor for RCM.
Step 3c: Ring-Closing Metathesis
-
Protocol: The acyclic sulfone diene (1.0 eq) is dissolved in a degassed solvent such as dichloromethane or toluene. A Grubbs catalyst (1st or 2nd generation, 1-5 mol%) is added, and the reaction is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the unsaturated cyclic sulfone.
Step 3d: Reduction of the Double Bond
-
Protocol: The unsaturated cyclic sulfone is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the double bond is fully reduced. Filtration of the catalyst and removal of the solvent yields the final target molecule.
Discussion of Strategy 3
-
Advantages: RCM is a highly versatile and functional group tolerant reaction. This route could provide higher overall yields compared to the other strategies. It avoids the use of highly toxic reagents like nitrogen mustards.
-
Disadvantages: The Grubbs catalysts are expensive. The synthesis of the RCM precursor can be multi-step. The final hydrogenation step adds to the overall number of steps.
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1: Late-Stage N-Alkylation | Strategy 2: Reductive Amination | Strategy 3: Ring-Closing Metathesis |
| Number of Steps | 3 | 3 | 4 |
| Key Reactions | Cyclization, Oxidation, N-Alkylation | Reductive Amination, Cyclization, Oxidation | N-Alkylation, Sulfone formation, RCM, Hydrogenation |
| Starting Materials | Readily available, inexpensive | 2-Thiophenecarboxaldehyde is available, bis(2-chloroethyl)amine is highly toxic | Allyl precursors are common, Grubbs catalyst is expensive |
| Potential Yield | Moderate | Moderate to Good | Potentially high |
| Key Challenges | Potential for low yield in initial cyclization, purification | Handling of highly toxic nitrogen mustard | Cost of catalyst, synthesis of RCM precursor |
| Versatility | High (core can be derivatized with many groups) | Moderate (substituent introduced early) | High (RCM is very versatile) |
Conclusion and Recommendation
For the synthesis of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, all three proposed strategies offer viable pathways.
-
Strategy 1 is recommended for its operational simplicity and the use of readily available and less hazardous starting materials. It is a classic and reliable approach, particularly suitable for initial exploratory synthesis.
-
Strategy 2 could offer a more direct route if the necessary safety precautions for handling nitrogen mustards are in place. The reliability of the reductive amination step is a significant advantage.
-
Strategy 3 represents a more modern and elegant approach. While the initial investment in the catalyst is higher, it may prove to be the most efficient and high-yielding route, especially for larger-scale synthesis or for the creation of a library of analogs.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the available resources, scale of the synthesis, and the safety infrastructure of the laboratory.
References
- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC - NIH.
- Synthesis of Cyclic Sulfones by Ring-Closing Met
- Preparation of tetrahydro-1 : 4-thiazine 1 : 1-dioxides. Journal of the Chemical Society.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(2-Thienylmethyl)-1λ6,4-thiazinane-1,1-dione
This document provides a comprehensive guide for the proper and safe disposal of 4-(2-Thienylmethyl)-1λ6,4-thiazinane-1,1-dione, a sulfur- and nitrogen-containing heterocyclic compound. The procedures outlined below are grounded in established laboratory safety protocols and are designed to protect researchers, support staff, and the environment. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory environment.
Core Principle: Prioritizing Safety and Compliance
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural motifs of a thiazinane dioxide and a thienylmethyl group, it is prudent to assume the compound may possess certain hazards. Structurally related compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5][6]
Assumed Hazard Profile:
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | Avoid ingestion, direct skin contact, and inhalation of dust or aerosols.[5][7] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves.[7][8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield.[7][8] |
| Environmental Hazards | Potential for environmental contamination if not disposed of properly.[9] | Avoid release to the environment.[7] |
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Refer to glove manufacturer's specifications for compatibility.[8]
-
Eye Protection: Chemical safety goggles and/or a full face shield if there is a risk of splashing.[8]
-
Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of handling.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][8]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione, from initial waste generation to final collection.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[2]
-
Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weighing boats, contaminated gloves) in a designated solid hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, keep acidic and basic waste streams separate.[10]
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.[2]
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to preventing leaks and ensuring safe handling.
-
Container Compatibility: Use containers made of a material that is compatible with the chemical. Plastic containers are often preferred.[3][10] The container must have a secure, screw-top lid.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] Ensure the date of initial waste accumulation is also recorded.
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][10]
-
Storage Conditions: Keep waste containers tightly closed except when adding waste.[3] Store in a cool, dry, and well-ventilated location away from incompatible materials.[7]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to control any potential leaks.
-
Volume Limits: Be aware of the maximum allowable volume of hazardous waste in an SAA (typically 55 gallons). For acutely toxic wastes, this limit is much lower (e.g., one quart).[3]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to arrange for pickup.[3] Do not transport hazardous waste yourself.[4]
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After proper rinsing, deface the original label before disposing of the container as regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Special Considerations for Sulfur-Containing Compounds
The metabolism of some sulfur-containing heterocyclic compounds can lead to the formation of sulfoxides and sulfones.[11] While direct chemical reactivity leading to acidic byproducts during storage is not anticipated for this specific molecule under normal conditions, it is a possibility for other sulfur-containing wastes. Careless disposal of sulfur-containing waste can lead to soil and groundwater acidification.[12] Therefore, adherence to hazardous waste regulations is crucial to mitigate environmental impact.
Emergency Procedures
In the event of a spill or exposure, follow your laboratory's established emergency procedures.
-
Spill: For a small spill, absorb the material with an inert absorbent and collect it in a sealed container for disposal as hazardous waste.[8] Evacuate the area for larger spills and contact your institution's EHS. Ensure adequate ventilation.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
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Safe Handling of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Guide to Personal Protective Equipment
As research and development pipelines advance, scientists are increasingly tasked with handling novel chemical entities whose toxicological profiles are not yet fully characterized. 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is one such compound. In the absence of a comprehensive Safety Data Sheet (SDS), a cautious and systematic approach to personal protective equipment (PPE) is paramount. This guide provides essential, immediate safety information by inferring potential hazards from the molecule's structural components and outlining a robust PPE strategy based on the foundational principles of laboratory safety.
Hazard Analysis Based on Structural Motifs
-
Sulfonamide Core: The central 1λ⁶,4-thiazinane-1,1-dione structure is a cyclic sulfonamide. While many sulfonamide-based drugs are safe, the functional group is associated with potential hypersensitivity reactions.[1][2] Some individuals can develop allergic reactions to sulfonamide-containing compounds.[1] It is prudent to assume that this novel compound could be a potential skin sensitizer.
-
Thiophene Moiety: The thiophene ring is a common structural alert in medicinal chemistry.[3] Metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as S-oxides and epoxides.[3][4][5][6] These reactive intermediates have been linked to organ toxicity, including hepatotoxicity and nephrotoxicity, in several thiophene-containing drugs that were either withdrawn from the market or had their use restricted.[3][4][5]
Given these potential hazards, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione must be treated as a hazardous substance with unknown long-term effects.[7]
The Hierarchy of Controls: A Foundational Approach
Before selecting PPE, it is crucial to implement the hierarchy of controls, which prioritizes the most effective safety measures. PPE is the final line of defense.[8]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For a novel compound like this, elimination and substitution are not applicable. Therefore, the primary focus must be on robust engineering controls, supplemented by stringent administrative protocols and appropriate PPE.
Personal Protective Equipment (PPE) Protocol
A risk assessment is required to determine the appropriate PPE for any given task.[9][10] The following table outlines the minimum required PPE for handling 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione in solid and solution forms under standard laboratory conditions.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | ANSI Z87.1-compliant safety goggles.[7][10] | Double-gloving with nitrile gloves is recommended.[10] | Flame-resistant lab coat, fully buttoned.[7][11] | Work within a certified chemical fume hood.[7] |
| Preparing Solutions | Chemical splash goggles.[10][12] A face shield should be worn over goggles if there is a significant splash risk.[7][10][13] | Double-gloving with nitrile gloves.[10] Consult glove manufacturer's compatibility charts for the specific solvent being used.[11] | Chemical-resistant apron over a flame-resistant lab coat. | Work within a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Double-gloving with nitrile gloves. For extended operations or when handling larger quantities, consider heavier-duty gloves like butyl rubber or neoprene.[11] | Chemical-resistant apron over a flame-resistant lab coat. | Work within a certified chemical fume hood. |
| High-Energy Operations (e.g., sonication, heating under pressure) | Chemical splash goggles and a face shield. A blast shield inside the fume hood is highly recommended.[7] | Double-gloving with appropriate chemical-resistant gloves. | Chemical-resistant apron over a flame-resistant lab coat. | Work within a certified chemical fume hood. |
Important Considerations:
-
Gloves: Disposable nitrile gloves offer good short-term protection against splashes.[7][11] However, no glove material is impervious to all chemicals. Always inspect gloves for tears or punctures before use. For any task with prolonged chemical contact, select gloves specifically resistant to the chemicals being handled.[11][12]
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.[10][13]
-
Unknown Toxicity: For any compound with unknown toxicity, it is prudent to handle it as a particularly hazardous substance.[7][14]
Step-by-Step PPE Selection and Use Workflow
The following workflow should be followed for every procedure involving 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.
Caption: Workflow for Hazard Assessment and PPE Selection.
Emergency Procedures and Disposal
Emergency Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[7][15]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]
Disposal Plan: All waste containing 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, including contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[16][17]
-
Segregation: Keep waste streams separate. Do not mix this compound's waste with other incompatible chemical waste.[16][17][18]
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name, date, and associated hazards.[16][19]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from high-traffic zones.[7][20]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[16][18]
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling novel compounds, ensuring a safer laboratory environment for everyone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
